molecular formula C7H5BrN2 B068098 5-Bromo-7-azaindole CAS No. 183208-35-7

5-Bromo-7-azaindole

Katalognummer: B068098
CAS-Nummer: 183208-35-7
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: LPTVWZSQAIDCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-azaindole is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-1H-pyrrolo[2,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVWZSQAIDCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437889
Record name 5-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-35-7
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183208-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo(2,3-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183208357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-7-azaindole physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Bromo-7-azaindole

Introduction

This compound, with the CAS number 183208-35-7, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Structurally similar to indole (B1671886) and purine, its derivatives are widely utilized in medical research due to their potential biological and medicinal value, often by inhibiting the activity of various proteases.[2][3] This compound serves as a critical intermediate and building block in the synthesis of numerous bioactive molecules and pharmaceuticals, including targeted therapies for cancer.[1][4][5] For instance, it is a key component in the synthesis of the BCL-2 inhibitor Venetoclax and PARP inhibitors like Veliparib.[1][5] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, reaction optimization, and formulation in drug development processes. The compound typically appears as a white to light yellow or off-white to grey solid or crystalline powder.[1][6][7][8]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][7]
Melting Point 176-180 °C[1][6]
178-179 °C[7]
179.7 - 180.7 °C[9]
169-179 °C[2]
Boiling Point 312 °C (Predicted)[7]
357.4±42.0 °C (Predicted)[6]
311.3±22.0 °C at 760 mmHg[2]
Density 1.77 g/cm³[2][7]
pKa 6.25±0.20 (Predicted)[6][8]
Flash Point 142 °C (Predicted)[7]
142.1±22.3 °C[2]
Vapor Pressure 3.58e-04 mmHg[7]
0.0±0.6 mmHg at 25 °C[2]
Partition Coefficient (logP) 1.8 (at 25 °C and pH 7)[7]
2.07[10]
Appearance Off-white to grey to light yellow solid[7]
White to light brown powder or crystal[5][6]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. It is sparingly soluble in water but exhibits good solubility in common organic solvents like acetone (B3395972) and ethanol.[1][8] The solubility in pure solvents generally increases with rising temperature.[5][6] It has been noted that among various solvents, it shows the best solubility in methyl acetate (B1210297) and the poorest in hexane.[5][6]

Table 2: Aqueous Solubility Data

ParameterValueConditionsSource
Water Solubility52.5 - 66.4 mg/L20 - 25 °C, pH 6.5 - 6.6[7]

Experimental Protocols

Detailed experimental procedures for determining the physical properties of organic compounds are standardized. The following protocols are generalized methods applicable to a solid compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[11]

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Vernier Melt Station), capillary tubes, sample of this compound.[11][12]

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 176-180 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

    • A pure substance will have a sharp melting range of 1-2 °C. Impurities typically broaden and depress the melting range.

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility.

  • Objective: To determine the solubility of this compound in various solvents.

  • Apparatus: Test tubes, vortex mixer, analytical balance, Pasteur pipets, various solvents (e.g., water, ethanol, acetone, hexane, methyl acetate).

  • Procedure:

    • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.

    • Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

    • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

    • Allow the mixture to stand and observe if the solid dissolves completely.

    • If the solid dissolves, the compound is soluble at that concentration. If not, it can be classified as partially soluble or insoluble.

    • For a more quantitative measure, continue adding small, known volumes of the solvent until the solid dissolves completely, or alternatively, create a saturated solution and determine the concentration of the dissolved solute using techniques like HPLC or UV-Vis spectroscopy after filtration.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of this compound and can be used in quantitative analysis.

  • Objective: To separate and quantify this compound from potential impurities.

  • Methodology: A reverse-phase (RP) HPLC method is suitable.[10]

  • Apparatus: HPLC system with a UV detector, C18 column (e.g., Newcrom R1), appropriate mobile phase solvents.[10]

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[10]

    • Chromatographic Conditions:

      • Column: Newcrom R1 or equivalent C18 column.[10]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detector Wavelength: Set to an appropriate UV absorbance maximum for the compound.

      • Elution: An isocratic or gradient elution can be developed to achieve optimal separation.

    • Analysis: Inject the prepared sample. The retention time of the main peak corresponds to this compound. The area of the peak is proportional to its concentration. Purity can be calculated by comparing the area of the main peak to the total area of all peaks.

Visualizations: Workflows and Logical Relationships

Synthesis and Purification Workflow

The synthesis of this compound often involves multiple steps starting from simpler precursors, followed by purification.[3][13][14][15][16] The diagram below illustrates a generalized workflow.

G Diagram 1: Generalized Synthesis and Purification Workflow for this compound. cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (e.g., 7-azaindole (B17877) or 2-hydrazino-5-bromopyridine) Reaction Chemical Reaction (e.g., Bromination, Cyclization) Start->Reaction Reagents, Catalyst Quench Reaction Quenching Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Solvents Crude Crude Product Isolation Extraction->Crude Evaporation Recrystallization Recrystallization (e.g., with Ethyl Acetate) Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Final Pure this compound Drying->Final

Caption: Generalized workflow for the synthesis and purification of this compound.

Role in Drug Development Pathways

This compound is not an active pharmaceutical ingredient itself but a key building block. Its structure is incorporated into more complex molecules that target specific biological pathways implicated in diseases like cancer.

G Diagram 2: Role of this compound as a precursor in developing targeted therapies. cluster_precursor Chemical Synthesis cluster_intermediates API Synthesis cluster_api Active Pharmaceutical Ingredients (APIs) cluster_targets Biological Targets & Pathways A This compound (Building Block) B Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Further Functionalization B->C D Venetoclax C->D E Veliparib C->E F PDK1 Inhibitors C->F G BCL-2 (Apoptosis Regulation) D->G Inhibits H PARP (DNA Repair) E->H Inhibits I PDK1 (Cell Survival Signaling) F->I Inhibits

Caption: Logical pathway from this compound to targeted cancer therapies.

Analytical Characterization Workflow

Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.

G Diagram 3: Workflow for the analytical characterization of this compound. cluster_tests Analytical Tests cluster_methods Spectroscopic & Physical Methods start Synthesized Sample of This compound purity Purity Assessment (HPLC) start->purity identity Structural Confirmation start->identity physical Physical Property Verification start->physical end Verified Pure Compound (>98%) purity->end nmr ¹H NMR, ¹³C NMR identity->nmr ms Mass Spectrometry (MS) identity->ms ir Infrared (IR) Spectroscopy identity->ir mp Melting Point Analysis physical->mp nmr->end ms->end ir->end mp->end

Caption: Standard workflow for the analytical confirmation of this compound.

References

An In-depth Technical Guide to 5-Bromo-7-azaindole: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile applications in the synthesis of a wide array of biologically active compounds. Its structural similarity to purine (B94841) and indole (B1671886) scaffolds allows it to serve as a valuable bioisostere, influencing the pharmacokinetic and pharmacodynamic properties of derivative molecules. This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS number, detailed synthetic protocols, and its significant role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

This compound, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a crystalline solid with the chemical formula C₇H₅BrN₂.[1][2] The presence of a bromine atom at the 5-position of the 7-azaindole (B17877) core provides a reactive handle for a variety of cross-coupling reactions, making it an essential precursor in the synthesis of complex organic molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 183208-35-7[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][2]
Appearance White to yellow or light brown crystalline powder[3][4]
Melting Point 176-180 °C[1]
Synonyms 5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from different precursors. The choice of method often depends on the desired scale, purity, and availability of starting materials.

Experimental Protocol: Synthesis from 7-Azaindole

A common laboratory-scale synthesis involves the direct bromination of 7-azaindole.[5]

Materials:

Procedure:

  • Dissolve 7-azaindole in ethanol.

  • Add an aqueous solution of sodium hydrogen sulfite and stir at room temperature.

  • Monitor the reaction by HPLC until the starting material is mostly consumed.

  • Extract the aqueous layer with dichloromethane to recover any unreacted 7-azaindole. The aqueous layer containing dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.

  • To the aqueous solution, add bromine at a controlled temperature (0-30 °C).

  • After the bromination is complete, add a solution of sodium hydroxide to induce the elimination of the sulfonate group.

  • The product, this compound, precipitates as a solid and is collected by filtration, washed, and dried.

Experimental Protocol: Synthesis from 2-Hydrazino-5-bromopyridine

An alternative synthesis involves the Fischer indole synthesis methodology.[2]

Materials:

  • 2-Hydrazino-5-bromopyridine

  • Acetaldehyde (B116499)

  • Concentrated sulfuric acid

  • Phosphorus oxychloride, copper acetate, and niobium pentachloride (catalyst mixture)

  • Solvent (e.g., an alcohol)

Procedure:

  • Dissolve 2-hydrazino-5-bromopyridine in a suitable solvent.

  • Carefully add concentrated sulfuric acid and stir to mix.

  • Heat the mixture to 70-90 °C.

  • Add the catalyst mixture.

  • Add acetaldehyde dropwise while maintaining the reaction temperature.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the reaction to room temperature and filter.

  • The filtrate is subjected to reduced pressure distillation and recrystallization to yield this compound.[2]

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents, most notably in the development of kinase inhibitors for cancer therapy.[6][7] The 7-azaindole scaffold can mimic the adenine (B156593) fragment of ATP, enabling compounds to bind to the ATP-binding site of kinases.[7]

Role in Kinase Inhibitor Synthesis

The bromine atom at the 5-position is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[1] This functionalization is a key step in building the complex molecular architectures of targeted kinase inhibitors.[8] For instance, this compound is a known intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[6]

Suzuki_Coupling_Workflow Generalized Workflow for Suzuki Coupling of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5_Bromo_7_azaindole This compound Solvent Solvent (Toluene/Water) 5_Bromo_7_azaindole->Solvent Arylboronic_Acid Aryl/Heteroaryl Boronic Acid Arylboronic_Acid->Solvent Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Solvent Ligand Ligand (e.g., SPhos) Ligand->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Heating Heating (80-100 °C) Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product 5-Aryl-7-azaindole Derivative (Kinase Inhibitor Precursor) Purification->Product

Caption: Suzuki Coupling Workflow for this compound.

Biological Activity of Derivatives

Derivatives of this compound have shown significant biological activities, including anti-tumor and anti-viral properties.[3] The ability to functionalize the 5-position allows for the fine-tuning of the molecule's interaction with biological targets, such as the ATP-binding pocket of kinases, leading to potent and selective inhibitors.[1]

BRAF_Signaling_Pathway Simplified BRAF Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Vemurafenib (derived from This compound) Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF pathway by a this compound derivative.

Conclusion

This compound stands out as a versatile and highly valuable scaffold in modern drug discovery. Its strategic importance lies in its utility as a key intermediate for creating complex, biologically active molecules through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The continued exploration of derivatives based on this core structure holds significant promise for the development of novel therapeutics targeting a range of diseases, particularly in the field of oncology.

References

5-Bromo-7-azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 5-Bromo-7-azaindole for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties make it a crucial building block in the synthesis of bioactive molecules and pharmaceuticals. The presence of a bromine substituent enhances its reactivity, allowing for diverse functionalization, which is pivotal in the development of targeted therapies and novel drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and key data for this compound.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [2][3][4][5]
CAS Number 183208-35-7[1][2][3]
Appearance White to yellow or yellow-orange to red-brown powder/crystal[1]
Melting Point 176-180 °C[2]
InChI Key LPTVWZSQAIDCEB-UHFFFAOYSA-N[2][4]
SMILES String Brc1cnc2[nH]ccc2c1[2]

Synthesis of this compound: Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed methodologies for some of the key approaches.

Synthesis via Fischer Indole (B1671886) Cyclization

This method involves the cyclization of a hydrazine (B178648) derivative to form the indole ring system.

Protocol:

  • Preparation of the Hydrazine: 2-hydrazino-5-bromopyridine is dissolved in a suitable solvent.

  • Acid Addition: Concentrated sulfuric acid is added to the solution, and the mixture is stirred until uniform.

  • Heating and Catalyst Addition: The mixture is heated to a temperature of 70-90°C, and a catalyst, which can be a mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride, is added.

  • Acetaldehyde Addition and Reflux: Acetaldehyde is added to the solution while stirring, and the reaction is refluxed for 3-4 hours.

  • Work-up: Upon completion, the reaction is cooled to room temperature and filtered. The filtrate is subjected to reduced pressure distillation and recrystallization to yield this compound.

Multi-step Synthesis from 7-Azaindole (B17877)

This approach starts with the more readily available 7-azaindole and introduces the bromo group in a multi-step process.

Protocol:

  • Formation of Dihydro-7-azaindole-2-sodium sulfonate: 7-azaindole is reacted with sodium hydrogen sulfite.

  • Bromination: The resulting dihydro-7-azaindole-2-sodium sulfonate undergoes a bromination reaction to form dihydro-5-bromo-7-azaindole-2-sodium sulfonate.

  • Elimination of Sodium Sulfonate: The sodium sulfonate group is removed under alkaline conditions to yield the final product, this compound.[5]

Synthesis from 2-Aminopyridine (B139424)

This method builds the pyrrole (B145914) ring onto a pre-brominated pyridine (B92270) core.

Protocol:

  • Bromination of 2-Aminopyridine: N-bromosuccinimide (NBS) is added to a solution of 2-aminopyridine in a suitable solvent (e.g., methanol, ethanol, dichloromethane) at a low temperature (-5 to 15 °C). The reaction is stirred for 1-5 hours. The resulting 5-bromo-2-aminopyridine is obtained after filtration and washing.

  • Iodination: The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to produce the sulfate (B86663) salt of 5-bromo-3-iodo-2-aminopyridine.

  • Sonogashira Coupling and Deprotection: A Sonogashira coupling reaction is performed to introduce an alkyne group at the 3-position, followed by a deprotection step to yield 5-bromo-3-alkynyl-2-aminopyridine.

  • Intramolecular Cyclization: The final step involves an intramolecular cyclization reaction in the presence of a base (e.g., sodium tert-butoxide, potassium tert-butoxide) in a solvent like DMSO or DMF at 60-85 °C for 1-3 hours. The crude product is obtained by pouring the reaction mixture into ice water, followed by filtration. The final product is purified by recrystallization.

Logical Workflow of Synthesis from 2-Aminopyridine

The following diagram illustrates the key steps in the synthesis of this compound starting from 2-aminopyridine.

G A 2-Aminopyridine B Bromination (NBS) A->B C 5-Bromo-2-aminopyridine B->C D Iodination C->D E 5-Bromo-3-iodo-2-aminopyridine D->E F Sonogashira Coupling & Deprotection E->F G 5-Bromo-3-alkynyl-2-aminopyridine F->G H Intramolecular Cyclization G->H I This compound H->I

Caption: Synthesis workflow for this compound.

References

5-Bromo-7-azaindole: A Technical Profile of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Bromo-7-azaindole (CAS No. 183208-35-7), a pivotal heterocyclic building block in contemporary medicinal chemistry.[1][2] Recognized for its role as a key intermediate in the synthesis of various bioactive molecules, including targeted anti-cancer therapeutics like Vemurafenib and Venetoclax, a thorough understanding of its melting point and solubility is critical for its effective application in research and drug development.[1][2] This document outlines these properties, presents standardized experimental protocols for their determination, and illustrates the compound's general utility in pharmaceutical synthesis.

Physicochemical Data Summary

The melting point and solubility are fundamental parameters that influence reaction conditions, purification strategies, and formulation development. The quantitative data for this compound are summarized below.

PropertyValueConditions
Melting Point 178-179 °CNot Specified
176-180 °CNot Specified
178.0 to 182.0 °CNot Specified
Water Solubility 52.5 - 66.4 mg/L@ 20 - 25 °C, pH 6.5 - 6.6
Organic Solvent Solubility Good solubility in acetone (B3395972) and ethanol.[3]Not Specified
Best solubility in methyl acetate.[4][5]Temperature-dependent
Worst solubility in hexane.[4][5]Temperature-dependent
Soluble in 10% DMSO / 90% Corn Oil≥ 5 mg/mL
Forms a suspension in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline5 mg/mL (requires sonication)

Experimental Protocols

Precise and reproducible data are the cornerstones of scientific research. The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. The capillary method is a widely adopted and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath equipped with a thermometer or an electronic temperature sensor.

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow.

Solubility Determination: Shake-Flask Method

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, methyl acetate) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear, saturated supernatant is withdrawn. The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/L or mol/L. This process is repeated for each solvent of interest.

Role in Pharmaceutical Synthesis

This compound is a versatile intermediate, primarily because the bromine atom at the 5-position and the pyrrolic nitrogen provide reactive sites for various coupling reactions, which are fundamental in building more complex molecular architectures.[2] This strategic placement allows for the efficient synthesis of novel drug candidates.[2]

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product Formation start This compound reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction reagent Coupling Partner (e.g., Boronic Acid, Amine) reagent->reaction intermediate Advanced Intermediate reaction->intermediate Formation of new C-C or C-N bond api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthetic Steps

Caption: Synthetic workflow of this compound as a key intermediate.

References

7-Azaindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (B17877) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] As a bioisostere of the endogenous indole (B1671886) and purine (B94841) systems, 7-azaindole derivatives possess the unique ability to mimic the interactions of these crucial biomolecules, leading to potent and selective modulation of various biological targets.[3] This technical guide provides an in-depth exploration of 7-azaindole derivatives, covering their synthesis, biological activities, and applications in drug discovery, with a particular focus on their role as kinase inhibitors in oncology.

Core Scaffold and Physicochemical Properties

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core consists of a fused pyrrole (B145914) and pyridine (B92270) ring system. The presence of the nitrogen atom in the pyridine ring significantly influences the scaffold's physicochemical properties compared to its indole counterpart. This modification can lead to improved aqueous solubility, altered metabolic stability, and the formation of additional hydrogen bond interactions with target proteins, thereby enhancing binding affinity and potency.[3]

Synthesis of 7-Azaindole Derivatives

A variety of synthetic strategies have been developed to access the 7-azaindole core and its derivatives. Common methods include:

  • Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches frequently employ palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, to construct the 7-azaindole scaffold or to introduce diverse substituents.[5][6]

  • One-Pot Multi-Component Reactions: Efficient and diversity-oriented synthesis of highly substituted 7-azaindoles can be achieved through one-pot, three-component cyclocondensation reactions.

Biological Activities and Therapeutic Applications

7-azaindole derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition in Oncology

The most prominent application of 7-azaindole derivatives is in the development of kinase inhibitors for cancer therapy.[7] The scaffold acts as an excellent "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[7]

Vemurafenib: A Case Study in B-RAF Inhibition

Vemurafenib (PLX4032) is a potent and selective inhibitor of the B-RAF V600E mutant kinase and serves as a prime example of a successful 7-azaindole-based drug.[8][9] The V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation in melanoma.[9][10] Vemurafenib effectively blocks this pathway, leading to tumor regression in patients with B-RAF V600E-mutant melanoma.[9][11]

Signaling Pathway of B-RAF and Inhibition by Vemurafenib

B_RAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

B-RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[12] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms, demonstrating the scaffold's versatility in targeting different kinase families.[12][13]

PI3K/AKT/mTOR Signaling Pathway and Inhibition

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival AzaindoleInhibitor 7-Azaindole PI3K Inhibitor AzaindoleInhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.
Other Therapeutic Areas

Beyond oncology, 7-azaindole derivatives have shown promise in other therapeutic areas, including:

  • Neurodegenerative Diseases: As inhibitors of kinases involved in neuroinflammation and amyloid-β aggregation.

  • Infectious Diseases: Exhibiting antiviral and antibacterial properties.

  • Inflammatory Diseases: Acting as antagonists of chemokine receptors.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

Compound/DerivativeTarget KinaseIC50 / Ki (nM)Reference
Vemurafenib (PLX4032)B-RAF V600E31[8]
Vemurafenib (PLX4032)c-RAF-148[8]
GSK1070916Aurora B3.2[14]
GSK1070916Aurora A1100[14]
Compound 30Aurora B0.51[14]
Compound 30Aurora A6.2[14]
Compound 34dCdc70.07 (Ki)[14]
Compound 62c-Met70[14]
Compound 63c-Met20[14]
AS-605240PI3Kγ8[15]
AS-605240PI3Kα60[15]
AS-605240PI3Kβ270[15]
AS-605240PI3Kδ300[15]
Compound 12PI3Kγ0.22 (µM)[13]
Compound 28PI3Kγ0.040 (µM)[13]

Table 2: In Vitro Anti-proliferative Activity of Selected 7-Azaindole Derivatives

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
7-AIDHeLaCervical Carcinoma16.96[16]
7-AIDMCF-7Breast Cancer14.12[16]
7-AIDMDA-MB-231Breast Cancer12.69[16]
ASM-1A549Lung Cancer>10[17]
ASM-7A549Lung Cancer>10[17]
Compound 6cSKOV-3Ovarian Cancer7.84[18]
Compound 6cHepG2Liver Cancer13.68[18]
Compound 6cA549Lung Cancer15.69[18]
Compound 6cMCF-7Breast Cancer19.13[18]

Experimental Protocols

General Synthesis of a 3-Substituted 7-Azaindole Derivative (Vemurafenib Analog)

This protocol provides a general outline for the synthesis of a Vemurafenib analog, a representative 7-azaindole derivative.

Synthetic Workflow for a Vemurafenib Analog

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Amide Coupling Start1 5-Bromo-7-azaindole Intermediate1 5-(4-chlorophenyl)- 7-azaindole Start1->Intermediate1 Start2 p-Chlorophenyl boronic acid Start2->Intermediate1 FinalProduct Final 7-Azaindole Derivative Intermediate1->FinalProduct Start3 Substituted aniline Intermediate2 N-propylsulfonyl- substituted aniline Start3->Intermediate2 Start4 Propane-1-sulfonyl chloride Start4->Intermediate2 Intermediate2->FinalProduct

General synthetic workflow for a 3-substituted 7-azaindole derivative.

Step 1: Suzuki Coupling to form 5-(4-chlorophenyl)-7-azaindole

  • To a solution of this compound in a suitable solvent (e.g., dioxane/water), add p-chlorophenyl boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).[19]

  • Heat the reaction mixture under an inert atmosphere (e.g., at 80°C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.[19]

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 5-(4-chlorophenyl)-7-azaindole.

Step 2: Synthesis of the Carboxylic Acid Side Chain

  • Synthesize the appropriate carboxylic acid side chain. For Vemurafenib, this is N-(2,4-difluoro-3-(propane-1-sulfonamido)phenyl)acetamide, which can be prepared from 3-bromo-2,4-difluoroaniline (B177035) in several steps, including a double alkylation with propane-1-sulfonyl chloride followed by selective removal of one sulfonyl group and subsequent acylation and functional group manipulations.[19]

Step 3: Amide Coupling

  • Activate the carboxylic acid from Step 2 using a coupling reagent (e.g., HATU) or by converting it to an acid chloride.[20]

  • React the activated carboxylic acid with 5-(4-chlorophenyl)-7-azaindole in a suitable solvent in the presence of a base.

  • Stir the reaction mixture at room temperature until completion.

  • Purify the final product by column chromatography or recrystallization.[20]

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.[21][22][23][24][25]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[26]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol outlines the steps to analyze the inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.[27][28][29]

  • Cell Treatment and Lysis: Treat cancer cells with the 7-azaindole derivative at various concentrations for a specific time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[29]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

7-azaindole derivatives have firmly established their importance in medicinal chemistry, particularly as kinase inhibitors. The clinical success of Vemurafenib has paved the way for the development of numerous other 7-azaindole-based compounds targeting a wide array of kinases and other biological targets. Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against resistant mutants that emerge during therapy.

  • Exploring New Therapeutic Areas: Expanding the application of 7-azaindole derivatives to other diseases, including neurodegenerative, inflammatory, and infectious diseases.

  • Novel Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access diverse and complex 7-azaindole libraries.

The continued exploration of the 7-azaindole scaffold holds immense promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

5-Bromo-7-Azaindole: A Bioisosteric Approach to Kinase Inhibition - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount to achieving desired therapeutic outcomes. Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, stands as a cornerstone of this endeavor. This technical guide delves into the core of this principle through the lens of 5-bromo-7-azaindole, a critical bioisostere of the naturally occurring indole (B1671886) scaffold.

The indole ring system is a privileged structure, present in a vast array of biologically active compounds, including the essential amino acid tryptophan. However, its metabolic liabilities and physicochemical properties can sometimes limit its therapeutic potential. The introduction of a nitrogen atom into the benzene (B151609) portion of the indole ring to form a 7-azaindole (B17877), and the further strategic placement of a bromine atom at the 5-position, offers a sophisticated solution to modulate these properties. This modification can enhance binding affinity to target proteins, improve metabolic stability, and alter solubility, making this compound a highly valuable building block in drug discovery.[1][2]

This guide will provide an in-depth exploration of this compound, covering its physicochemical properties in comparison to indole, detailed synthetic protocols, and its application in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical Properties: A Comparative Analysis

The substitution of a carbon atom with a nitrogen atom in the indole ring and the addition of a bromine atom significantly influence the physicochemical properties of the resulting molecule. These alterations are crucial for optimizing drug-like characteristics.

PropertyIndoleThis compoundRationale for Change
Molecular Weight ( g/mol ) 117.15[3]197.03[4]Addition of a bromine atom and a nitrogen atom.
logP (Octanol/Water) 2.14[3]1.8[5]The nitrogen atom in the azaindole ring increases polarity, slightly lowering the logP despite the presence of the lipophilic bromine atom.
pKa (Acidic N-H) 17 (in H₂O)[6][7], 21 (in DMSO)[8]6.25 (Predicted)[4][9]The electron-withdrawing nature of the pyridine (B92270) ring in 7-azaindole makes the N-H proton significantly more acidic compared to indole.
pKa (Basic) -3.6 (protonation at C3)[8]Not readily availableThe pyridine nitrogen in 7-azaindole can be protonated, conferring basic properties not present in indole.
Topological Polar Surface Area (TPSA) (Ų) 15.8[3]28.7[9][10]The additional nitrogen atom in the 7-azaindole ring contributes to a larger polar surface area.
Melting Point (°C) 52-54[8]178-182The increased polarity, molecular weight, and potential for intermolecular hydrogen bonding in this compound lead to a significantly higher melting point.
Solubility Soluble in hot water, alcohol, ether, benzene.[3]Sparingly soluble in water; soluble in organic solvents like methyl acetate.[4][9]The polar nature of the azaindole ring can enhance solubility in polar organic solvents.

Key Applications in Drug Discovery: The Kinase Inhibitor Paradigm

This compound has emerged as a pivotal structural motif in the design of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP.[2] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further substitutions, allowing for the fine-tuning of potency and selectivity.

A prime example of the successful application of this compound is in the development of Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in many melanomas.

The BRAF-MEK-ERK Signaling Pathway and Vemurafenib's Mechanism of Action

The BRAF-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12][13] In many cancers, a mutation in the BRAF gene (such as V600E) leads to constitutive activation of the BRAF protein, resulting in uncontrolled cell proliferation.[14] Vemurafenib, containing the this compound core, specifically targets and inhibits this mutated BRAF kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[15]

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation Promotes Vemurafenib Vemurafenib (this compound core) Vemurafenib->BRAF Inhibits

BRAF-MEK-ERK signaling pathway and Vemurafenib inhibition.

Experimental Protocols

Synthesis of this compound from 7-Azaindole

This protocol describes a common method for the synthesis of this compound starting from the commercially available 7-azaindole. The procedure involves a three-step process: reduction to the dihydroazaindole, bromination, and subsequent oxidation.[16]

Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline)

  • To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as ethanol, add Raney Nickel (a catalytic amount).

  • Pressurize the reaction vessel with hydrogen gas (typically 4 MPa) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 7-azaindoline.

Step 2: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • Dissolve the crude 7-azaindoline (1 equivalent) in a suitable solvent like dichloromethane (B109758).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-7-azaindoline.

Step 3: Synthesis of this compound

  • Dissolve the crude 5-bromo-7-azaindoline (1 equivalent) in a suitable solvent such as toluene.

  • Add manganese dioxide (MnO₂) (excess, typically 5-10 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional solvent.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Suzuki-Miyaura Cross-Coupling of this compound

The bromine atom at the 5-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[17][18][19]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of dioxane and water, or DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-azaindole derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a kinase inhibitor based on the this compound scaffold follows a structured workflow, from the initial synthesis and diversification to the final biological evaluation.

Kinase_Inhibitor_Workflow Synthesis Synthesis of This compound Diversification Diversification via Cross-Coupling Reactions (e.g., Suzuki Coupling) Synthesis->Diversification Purification Purification and Characterization (e.g., Column Chromatography, NMR, MS) Diversification->Purification Library Library of 5-substituted-7-azaindole Derivatives Purification->Library Biochemical_Assay Biochemical Kinase Assay (e.g., IC50 determination) Library->Biochemical_Assay Cellular_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Diversification Iterative Design In_Vivo In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo Optimized Leads

Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound stands as a testament to the power of bioisosteric replacement in modern drug design. Its unique physicochemical properties, born from the strategic incorporation of a nitrogen atom and a bromine atom into the indole scaffold, offer medicinal chemists a powerful tool to overcome the limitations of the parent heterocycle. The successful development of kinase inhibitors like Vemurafenib underscores the immense potential of this building block in creating targeted therapies for a range of debilitating diseases. The detailed protocols and workflows provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their quest for novel and improved therapeutics. As our understanding of disease biology deepens, the rational design of molecules based on privileged scaffolds like this compound will undoubtedly continue to drive innovation in the pharmaceutical sciences.

References

The Privileged Scaffold of 5-Bromo-7-Azaindole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile ground for the development of novel therapeutics. Among these, the 7-azaindole (B17877) core, and specifically its halogenated derivative 5-Bromo-7-azaindole, has emerged as a cornerstone in the design of potent and selective kinase inhibitors and other targeted therapies. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a wide array of kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1][2] The strategic placement of a bromine atom at the 5-position not only enhances its binding affinity but also provides a versatile chemical handle for further synthetic modifications, enabling the exploration of vast chemical space and the optimization of pharmacological properties.[3][4]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the multifaceted role of this compound as a privileged scaffold, presenting key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.

The this compound Core in Action: A Look at Key Kinase Inhibitors

The versatility of the this compound scaffold is best illustrated by its incorporation into several clinically successful and late-stage investigational drugs. These compounds target a range of kinases implicated in various pathologies, most notably cancer.

Vemurafenib (Zelboraf®): A Paradigm of Targeted Therapy

Vemurafenib is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant proportion of metastatic melanomas.[5] The 7-azaindole core of Vemurafenib mimics the adenine (B156593) ring of ATP, enabling it to bind to the kinase's active site.[6][7] The development of Vemurafenib, facilitated by the use of the this compound intermediate, revolutionized the treatment of BRAF-mutant melanoma.[2][5]

Pexidartinib (B1662808) (Turalio®): Targeting the Tumor Microenvironment

Pexidartinib is a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage and osteoclast function.[8] By inhibiting CSF1R, pexidartinib modulates the tumor microenvironment and is approved for the treatment of tenosynovial giant cell tumor.[9] The synthesis of Pexidartinib also leverages the chemical reactivity of the this compound scaffold.

Venetoclax (Venclexta®): A BCL-2 Inhibitor with a Privileged Core

While not a kinase inhibitor, the BCL-2 inhibitor Venetoclax is another prominent example of a therapeutic agent synthesized using a this compound intermediate.[2][5] This highlights the broader applicability of this scaffold in developing drugs that target diverse protein-protein interactions.

Quantitative Data: Potency and Pharmacokinetics

The following tables summarize the inhibitory activities of various compounds derived from the this compound scaffold against key kinase targets, as well as the pharmacokinetic properties of approved drugs incorporating this core.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Kinases

Compound/DrugTarget KinaseIC50 (nM)Cell Line/Assay Condition
GSK1070916Aurora B-INCENP3.5In vitro kinase assay
GSK1070916Aurora C-INCENP6.5In vitro kinase assay
PF-03814735Aurora A5Recombinant enzyme assay
PF-03814735Aurora B0.8Recombinant enzyme assay
Azaindole 38CDK9Potent (specific value not provided)In vivo rodent models
Azaindole 39CDK9Potent (specific value not provided)In vivo rodent models

Data sourced from multiple studies.[10][11]

Table 2: Pharmacokinetic Properties of Approved Drugs Containing the 7-Azaindole Scaffold

DrugTmax (hours)Half-life (hours)Protein Binding (%)MetabolismExcretion
Vemurafenib~4~57>99Primarily CYP3A4~94% feces, <1% urine
Venetoclax5-814-18>99Primarily CYP3APrimarily feces
Pexidartinib~2.524.8-26.7>99Oxidation (CYP3A4) and glucuronidation (UGT1A4)~65% feces, ~27% urine

Data compiled from pharmacokinetic studies.[8][12][13][14][15]

Signaling Pathways Targeted by this compound Derivatives

The therapeutic efficacy of drugs derived from the this compound scaffold stems from their ability to modulate critical cellular signaling pathways.

The BRAF/MEK/ERK Pathway

Vemurafenib directly targets the mutated BRAF kinase, a central component of the mitogen-activated protein kinase (MAPK/ERK) pathway. Constitutive activation of this pathway due to BRAF mutations leads to uncontrolled cell proliferation and survival. By inhibiting BRAF V600E, Vemurafenib effectively shuts down this oncogenic signaling cascade.

BRAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

The Aurora Kinase Pathway

Aurora kinases (A, B, and C) are essential for proper cell division, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis.[3] Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors based on the 7-azaindole scaffold have shown potent activity against Aurora kinases.[10]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation Spindle Spindle Assembly Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome Aurora_A->Spindle Aurora_B Aurora B Aurora_B->Spindle Aurora_B->Cytokinesis Aurora_C Aurora C Aurora_C->Cytokinesis Inhibitor 7-Azaindole Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B Inhibitor->Aurora_C

Caption: The role of Aurora kinases in mitosis and their inhibition by 7-azaindole derivatives.

The CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[16] It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive gene transcription.[17][18] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.

CDK9_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->PTEFb

References

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 5-Bromo-7-azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal starting point for the design of potent and selective inhibitors of various key biological targets, particularly protein kinases. The bromine atom at the 5-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of compounds containing the this compound core, with a focus on their application in oncology. We will delve into their synthesis, mechanism of action, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies

The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. Several synthetic routes have been established, often starting from the commercially available 7-azaindole (B17877).

General Synthesis of this compound

A common method for the preparation of this compound involves the direct bromination of 7-azaindole. However, regioselectivity can be a challenge. An alternative and efficient method involves a multi-step process that offers better control over the position of bromination.

Experimental Protocol: Synthesis of this compound from 2-amino-3-methyl-5-bromopyridine [1]

  • Step 1: Oxidation. In an ice-water bath, 2-amino-3-methyl-5-bromopyridine is added to a solution of concentrated sulfuric acid. Pre-cooled Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) is then added dropwise while maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then carefully poured into an ice-water mixture and neutralized with sodium hydroxide (B78521) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine. The solid is filtered, washed with cold water, and dried under vacuum.

  • Step 2: Intermediate Formation. The resulting 2-nitro-3-methyl-5-bromopyridine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine.

  • Step 3: Reduction and Cyclization. The intermediate from the previous step undergoes reduction and cyclization using a Raney nickel/hydrazine hydrate (B1144303) system or other reducing agents to yield the final product, this compound.

Synthesis of this compound Containing Kinase Inhibitors

The this compound core is a versatile scaffold for the synthesis of a wide array of kinase inhibitors. A general approach involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl moieties.

Experimental Protocol: General Synthesis of 3,5-Disubstituted-7-azaindole Derivatives [2]

  • Step 1: N-Protection and Iodination. this compound is first protected at the N1 position, typically with a benzenesulfonyl group. Subsequently, the C3 position is iodinated using N-iodosuccinimide (NIS).

  • Step 2: First Suzuki-Miyaura Cross-Coupling. The 3-iodo-5-bromo-7-azaindole derivative undergoes a regioselective Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid at the C3 position.

  • Step 3: Second Suzuki-Miyaura Cross-Coupling. A second Suzuki-Miyaura coupling is performed at the C5 position with a different arylboronic acid to introduce the second substituent.

  • Step 4: Deprotection. The protecting group on the nitrogen atom is removed under basic conditions to yield the final 3,5-disubstituted-7-azaindole derivative.

Biological Activity and Quantitative Data

Compounds containing the this compound scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro biological activity of representative compounds.

CompoundTarget(s)IC50 (µM)Cell Line(s)Reference
5-Bromo-7-azaindolin-2-one Derivatives
23pAntitumor2.357 - 3.012HepG2, A549, Skov-3[3]
7-Azaindole Derivatives
7bALK0.090 - 0.141-[4]
7mALK--[5]
7nALK--[5]
GSK1070916Aurora B/CAurora B: 0.00038, Aurora C: 0.0015A549[6]
c-Met Inhibitors
35c-Met-A549, HepG2, MCF-7[7]
39c-Met-A549, HepG2, MCF-7[7]
43c-Met0.016A549, HepG2, MCF-7[7]
JAK Inhibitors
Decernotinib (VX-509)JAK3--[8]

Signaling Pathways and Mechanism of Action

This compound-containing compounds often exert their biological effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways targeted are the MAPK/ERK and PI3K/AKT/mTOR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and uncontrolled cell growth. Vemurafenib, a clinically approved drug for melanoma, contains a 7-azaindole core and functions as a potent and selective inhibitor of the BRAF V600E mutant.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (Wild-Type) RAS->BRAF BRAF_mut BRAF V600E (Mutant) RAS->BRAF_mut MEK MEK BRAF->MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Vemurafenib Vemurafenib (this compound derivative) Vemurafenib->BRAF_mut PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor This compound PI3K Inhibitor Inhibitor->PI3K Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Target Identification & Validation B Scaffold Selection (this compound) A->B C Library Synthesis (e.g., Suzuki Coupling) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Candidate Selection I->J

References

5-Bromo-7-Azaindole: A Privileged Scaffold for Fragment-Based Drug Discovery in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low molecular weight ligands that can be elaborated into potent and selective drug candidates. Within the vast chemical space explored in FBDD, certain molecular frameworks, known as "privileged scaffolds," have demonstrated a remarkable propensity for binding to multiple biological targets. The 7-azaindole (B17877) core is a prominent example of such a scaffold, particularly in the realm of kinase inhibition. Its unique structural and electronic properties allow it to mimic the purine (B94841) core of ATP, forming key hydrogen bonding interactions within the hinge region of the kinase active site.[1][2] The introduction of a bromine atom at the 5-position of the 7-azaindole scaffold yields 5-Bromo-7-azaindole, a versatile building block that has proven instrumental in the development of numerous kinase inhibitors.[3][4] The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, facilitating the exploration of chemical space and the optimization of fragment hits into lead compounds.[4] This technical guide provides a comprehensive overview of the applications of this compound in FBDD, with a focus on its utility in targeting key signaling pathways implicated in cancer and inflammatory diseases.

The Role of this compound in Targeting Kinase Signaling Pathways

The 7-azaindole scaffold has been successfully employed to develop inhibitors for a multitude of kinases, playing crucial roles in cellular signaling cascades that are often dysregulated in disease.[5][6] Two of the most notable pathways targeted by 7-azaindole-based inhibitors are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Ras-Raf-MEK-ERK pathway.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[7][8][9] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. The core of this pathway involves a three-tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn activates p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, leading to a cellular response.

p38_MAPK_Pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor This compound -based Inhibitors inhibitor->p38

p38 MAP Kinase Signaling Pathway
Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11][12][13] Mutations in this pathway, particularly in Ras and B-Raf, are common drivers of cancer. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which subsequently phosphorylate and activate MEK1/2. MEK1/2, in turn, phosphorylates and activates ERK1/2, the final kinases in the cascade, which then translocate to the nucleus to regulate gene expression. The B-Raf inhibitor Vemurafenib, which contains a 7-azaindole core, is a prime example of a clinically successful drug targeting this pathway.[14]

RAS_RAF_MEK_ERK_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk ras Ras rtk->ras raf Raf (e.g., B-Raf) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response inhibitor 7-Azaindole-based Inhibitors (e.g., Vemurafenib) inhibitor->raf

RAS-RAF-MEK-ERK Signaling Pathway

Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process begins with the screening of a library of low molecular weight fragments to identify binders to the target protein. These initial "hits" typically exhibit weak affinity but serve as starting points for chemical elaboration. Through a structure-guided process, these fragments are optimized by growing, linking, or merging them to improve their potency and selectivity, ultimately leading to a drug candidate.

FBDD_Workflow library Fragment Library (incl. This compound) screening Fragment Screening (SPR, ITC, NMR, X-ray) library->screening hits Hit Identification (Weak Binders) screening->hits validation Hit Validation (Orthogonal Assays) hits->validation optimization Structure-Guided Hit-to-Lead Optimization validation->optimization lead Lead Compound (Improved Potency & Selectivity) optimization->lead candidate Drug Candidate lead->candidate

General Fragment-Based Drug Discovery Workflow

Data Presentation: Biological Activity of 7-Azaindole Derivatives

The following tables summarize the in vitro activity of various 7-azaindole derivatives against key kinases. This data highlights the potential of this scaffold in generating potent inhibitors.

Table 1: Anti-proliferative Activity of 7-Azaindole Derivatives against A549 Human Lung Cancer Cells.

CompoundIC50 (µg/mL)
4a 6.23
4h 8.52
5d 7.33
5j 4.56
XMD8-92 (Control) 5.36

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against BRAF V600E and CSF1R.[12]

CompoundTarget KinaseIC50 (nM)
Vemurafenib (7c) BRAF V600E31
PLX4720 (7b) BRAF V600E13
Pexidartinib (4e) CSF1R13
PLX647 (4c) CSF1R28

Table 3: Inhibitory Activity of a 7-Azaindole Derivative against p38 MAP Kinase.[7]

CompoundTarget KinaseIC50 (nM)
120 p38 MAP Kinase60

Table 4: Thermodynamic Parameters for Substrate Binding to p38 MAPK (Representative Data).

p38 IsoformSubstrateΔH° (kJ/mol)ΔS° (kJ/mol·K)
α MK2122.0 ± 9.40.51 ± 0.03
β MK286.2 ± 18.40.39 ± 0.06
α ATF2-51.1 ± 10.70.25 x 10⁻³ ± 0.03
β ATF2-16.5 ± 1.10.11 ± 0.004

Experimental Protocols

Detailed methodologies are crucial for the successful application of FBDD principles. The following sections provide generalized protocols for the synthesis of this compound and for key biophysical screening techniques.

Synthesis of this compound

A common synthetic route to this compound starts from 2-amino-3-methyl-5-bromopyridine.

Step 1: Oxidation

  • In a suitable reaction vessel, dissolve 2-amino-3-methyl-5-bromopyridine in concentrated sulfuric acid under cooling in an ice-water bath, maintaining the temperature below 5°C.

  • Slowly add a pre-cooled solution of Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Carefully pour the reaction mixture into a mixture of ice and water.

  • Adjust the pH to alkaline using a suitable base (e.g., sodium hydroxide) to precipitate the product, 2-nitro-3-methyl-5-bromopyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Condensation and Cyclization

  • The resulting 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a suitable amine (e.g., pyrrolidine) to form an enamine intermediate.

  • This intermediate undergoes reductive cyclization, often using a catalyst such as Raney nickel with hydrazine (B178648) hydrate, to yield the final product, this compound.

  • The crude product can be purified by crystallization or column chromatography.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for real-time monitoring of biomolecular interactions.[9] It is widely used for primary screening of fragment libraries.

1. Sensor Chip Preparation and Protein Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Immobilize the target kinase onto the activated surface via amine coupling. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

  • Deactivate any remaining active esters with ethanolamine.

  • A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

2. Fragment Screening:

  • Prepare the fragment library in a suitable running buffer (e.g., PBS or HEPES-buffered saline with a small percentage of DMSO to aid solubility). The DMSO concentration must be precisely matched between the fragment solutions and the running buffer to minimize bulk refractive index effects.

  • Inject the fragments over the protein and reference surfaces at a constant flow rate.

  • Monitor the change in the SPR signal (measured in response units, RU) in real-time. A binding event is detected as an increase in RU.

  • After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt concentration) to remove the bound fragment.

3. Data Analysis:

  • Subtract the signal from the reference flow cell from the signal from the protein flow cell to correct for non-specific binding and bulk refractive index changes.

  • For hit identification, a response threshold is typically set. Fragments that produce a signal above this threshold are considered hits.

  • For confirmed hits, perform kinetic analysis by injecting a range of fragment concentrations. Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hit Validation by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • The target protein and fragment must be in identical, well-dialyzed buffer to minimize heats of dilution.

  • The buffer should have a low ionization enthalpy (e.g., phosphate (B84403) or HEPES).

  • Degas both the protein and fragment solutions immediately before the experiment to prevent air bubbles.

  • Accurately determine the concentrations of both the protein and the fragment.

2. ITC Experiment:

  • Load the target protein into the sample cell of the calorimeter.

  • Load the fragment solution into the titration syringe. The fragment concentration should typically be 10-20 times that of the protein concentration.

  • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution while stirring.

  • Measure the heat change after each injection.

  • A control experiment, titrating the fragment into buffer alone, should be performed to determine the heat of dilution.

3. Data Analysis:

  • Subtract the heat of dilution from the heat of binding for each injection.

  • Plot the integrated heat change per injection against the molar ratio of fragment to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry of binding (n), the binding affinity (Ka, and thus KD), and the enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:

    • ΔG = -RTln(Ka)

    • ΔG = ΔH - TΔS

Conclusion

This compound represents a highly valuable and versatile scaffold in the field of fragment-based drug discovery. Its ability to effectively mimic the hinge-binding interactions of ATP, combined with the synthetic tractability afforded by the bromine substituent, makes it an ideal starting point for the development of potent and selective kinase inhibitors. By leveraging powerful biophysical techniques such as SPR and ITC, researchers can efficiently screen for and characterize the binding of this compound-based fragments, paving the way for the rational design of novel therapeutics for a wide range of diseases. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the future of kinase inhibitor drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-7-azaindole Structural Analogs and Their Properties

Introduction

The 7-azaindole (B17877) scaffold, a bioisostere of indole (B1671886) and purine, is recognized as a privileged structure in medicinal chemistry.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, particularly its capacity to form two hydrogen bonds with the hinge region of kinases, makes it an excellent motif for inhibitor design.[2][3] Among its derivatives, this compound (also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine) has emerged as a crucial building block and a versatile intermediate in the synthesis of a multitude of biologically active compounds.[4][5]

The introduction of a bromine atom at the 5-position is a key functionalization step.[6] This halogen atom not only influences the electronic properties of the azaindole ring system but also serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[4][6][7] This reactivity allows for the systematic introduction of diverse aryl and heteroaryl moieties, enabling the exploration of chemical space and the fine-tuning of a compound's pharmacological profile.[7]

Consequently, this compound is a cornerstone intermediate in the synthesis of numerous therapeutic agents, most notably in the development of targeted anti-cancer drugs.[8] It is a key component in the synthesis of Vemurafenib (a B-RAF kinase inhibitor for melanoma) and Venetoclax (ABT-199, a BCL-2 inhibitor).[4][9][10] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound and its analogs, tailored for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a white to yellow crystalline powder under standard conditions.[11] Its core structure, featuring a fused pyrrole (B145914) and pyridine (B92270) ring, provides a unique electronic and steric profile that is conducive to binding with various biological targets.[4][9]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 183208-35-7 [4][11][12]
Molecular Formula C₇H₅BrN₂ [11][12]
Molecular Weight 197.03 g/mol [9][12]
Melting Point 176-180 °C [11]
Appearance White to yellow crystalline powder [11]

| Purity | ≥98% (typical commercial grade) |[4] |

Table 2: Representative Spectroscopic Data for a 5-Bromo-7-azaindolin-2-one Analog *

Data Type Observed Values
¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) 13.45 (s, 1H), 11.63 (s, 1H), 8.47 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H), 7.71 (t, J = 5.5 Hz, 1H), 3.71 (s, 3H), 3.25 (q, J = 12.5 Hz, 2H), 2.45–2.49 (m, 6H), 2.44 (s, 3H), 2.42 (s, 3H), 2.38 (t, J = 5.9 Hz, 2H), 2.22 (t, J = 7.0 Hz, 2H), 1.65–1.71 (m, 2H)
¹³C-NMR (400 MHz, DMSO-d₆) δ (ppm) 169.1, 164.4, 156.4, 151.1, 144.2, 137.7, 131.8, 127.7, 126.8, 126.0, 122.2, 121.6, 112.5, 111.0, 60.5, 55.0, 53.3, 52.0, 37.2, 30.7, 26.9, 24.8, 13.3, 10.5
MS-ESI (m/z) 529.3 (M + H)⁺, 531.3 (M + H)⁺

*Data for (E)-N-(2-(2-(3-(5-bromo-2-oxo-1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamido)ethyl)phenyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.[13]

Synthesis and Functionalization

The synthesis of this compound and its subsequent derivatization are critical processes for its application in drug discovery. Various synthetic routes have been developed, often starting from either 7-azaindole itself or substituted pyridines.[6][8]

General Synthetic Workflow

A common strategy involves the direct bromination of 7-azaindole or a protected intermediate. Subsequent functionalization, typically at the 3-position or the pyrrole nitrogen, followed by a palladium-catalyzed cross-coupling reaction at the 5-position, allows for the construction of highly complex and diverse analogs.

G cluster_0 A 7-Azaindole B N-Protected 7-Azaindole A->B Protection (e.g., TsCl) C 3-Iodo-5-Bromo- N-Protected 7-Azaindole B->C Iodination (NIS) & Bromination D 3-Aryl-5-Bromo- N-Protected 7-Azaindole C->D Suzuki Coupling 1 (ArB(OH)₂) E 3-Aryl-5-Aryl'- 7-Azaindole D->E Suzuki Coupling 2 (Ar'B(OH)₂) & Deprotection

Caption: General workflow for synthesizing 3,5-disubstituted 7-azaindole analogs.[1]

Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 2-amino-3-methyl-5-bromopyridine [8]

This protocol outlines a multi-step synthesis suitable for industrial production.

  • Step 1: Oxidation. 2-amino-3-methyl-5-bromopyridine is oxidized using Caro's acid (peroxymonosulfuric acid) to yield 2-nitro-3-methyl-5-bromopyridine.

  • Step 2: Intermediate Formation. The product from Step 1 is reacted with tetrahydropyrrole and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate.

  • Step 3: Reduction and Cyclization. The intermediate is subjected to reduction and ring-closing (cyclization) using a Raney Nickel / 85% hydrazine (B178648) hydrate (B1144303) system. This step generates the final product, this compound.

  • Purification. The crude product is purified by recrystallization to achieve high purity (>99%).[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Analog Synthesis [1]

This protocol is a general method for introducing aryl or heteroaryl groups at the 5-position.

  • Reaction Setup. To a solution of a 3-substituted-5-bromo-7-azaindole derivative (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) are added the desired arylboronic acid (1.5 eq) and a base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition. The mixture is degassed with argon or nitrogen for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is then added.

  • Reaction. The reaction vessel is sealed, and the mixture is heated, often under microwave irradiation, at a temperature ranging from 100 to 150 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Work-up and Purification. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 5-aryl-7-azaindole analog.

Applications in Drug Discovery: Kinase Inhibition

The 7-azaindole scaffold is a potent hinge-binder for protein kinases.[3] Analogs of this compound are central to many kinase inhibitor programs targeting diseases like cancer.

Vemurafenib and B-RAF Inhibition

Vemurafenib is a potent inhibitor of the B-RAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[8] The 7-azaindole core of Vemurafenib forms critical hydrogen bonds in the ATP-binding pocket of the B-RAF kinase, while the substituents, derived from the 5-bromo precursor, occupy adjacent hydrophobic pockets, ensuring high potency and selectivity.[2]

The inhibition of B-RAF blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cancer cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Vemurafenib Vemurafenib (this compound -derived) Vemurafenib->BRAF

Caption: Inhibition of the MAPK signaling pathway by Vemurafenib.

Biological Activity of Structural Analogs

The versatility of the 5-bromo position allows for the synthesis of inhibitors against a wide range of kinases and other cancer-related targets.

Table 3: Biological Activity of Selected this compound Analogs

Compound Class Target Kinase / Cell Line Activity (IC₅₀ / GI₅₀) Reference(s)
Pyrrolo[2,3-b]pyridine derivatives V600E B-RAF Compound 34e: 0.085 µMCompound 35: 0.080 µM [14]
5-bromoindole-2-carboxylic acid derivatives EGFR Potent inhibition noted [7]
7-Azaindole analogs MCF-7 (Breast Cancer) Compound 4g: 15.56 µM [15]
N-substituted 7-azaindoles Pan-PIM kinases Promising inhibitors identified [16]
3,5-disubstituted 7-azaindoles ALK (Anaplastic Lymphoma Kinase) Good inhibitors reported [1][17]

| Spiro-azaindoline derivatives | HPK1 (Hematopoietic Progenitor Kinase 1) | Potent inhibitors developed |[18] |

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing lead compounds. For 7-azaindole analogs, modifications at positions 1 (N-H), 3, and 5 are most common and impactful.[19]

  • Position 1 (Pyrrole N-H): This group is often a crucial hydrogen bond donor, interacting with the kinase hinge region.[7] Alkylation or substitution can modulate solubility and cell permeability but may also disrupt this key interaction.[20]

  • Position 3: Substitution at this position often points towards the solvent-exposed region of the ATP pocket. It can be modified to improve potency and physicochemical properties.

  • Position 5: This position is critical for introducing diversity via cross-coupling.[7] Substituents here can significantly impact potency and selectivity by interacting with specific sub-pockets of the target protein.[19] Electron-withdrawing groups at this position have been shown to increase anticancer activity in some series.[15]

Caption: Key Structure-Activity Relationship (SAR) points for the 7-azaindole scaffold.

Conclusion

This compound is a high-value chemical intermediate with profound importance in modern drug discovery. Its structural similarity to endogenous purines, combined with the synthetic versatility afforded by the 5-bromo substitution, makes it an ideal starting point for the development of targeted therapies.[4] Its role in the synthesis of successful kinase inhibitors like Vemurafenib highlights its impact in oncology.[3][8] Continued exploration of novel analogs derived from this scaffold promises to yield new therapeutic agents for a wide range of diseases, solidifying the 7-azaindole core as a truly privileged structure in medicinal chemistry.[2][19]

References

A Theoretical Examination of the 5-Bromo-7-azaindole Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-Bromo-7-azaindole scaffold is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of 7-azaindole (B17877), a bioisostere of indole, it serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its structure is particularly prominent in the design of targeted therapies, including potent kinase inhibitors for anticancer drugs like Vemurafenib.[2][3] The bromine substituent at the C5 position enhances its utility, providing a reactive handle for diverse functionalization through various coupling reactions, which is essential for the development of novel drug candidates.[2][4]

This technical guide provides an in-depth overview of the theoretical and computational studies used to characterize the this compound ring system. By leveraging computational chemistry, researchers can gain profound insights into the molecule's geometric, electronic, and vibrational properties, which are critical for understanding its reactivity, intermolecular interactions, and potential as a pharmacophore.

Computational Methodologies

Theoretical studies of azaindole derivatives predominantly rely on quantum chemical calculations to model their molecular properties. Density Functional Theory (DFT) has become a primary tool for investigating molecular structures and vibrational spectra due to its balance of accuracy and computational efficiency.[5]

Key Computational Approaches:

  • Theoretical Models: Calculations are often performed using various DFT functionals. The B3LYP hybrid functional is widely employed for geometry optimization and frequency calculations.[6] For more complex electronic properties and to account for dispersion forces, long-range corrected functionals like ωB97X-D are also utilized.[7]

  • Basis Sets: The choice of basis set is crucial for accurate predictions. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly used for atoms like hydrogen, carbon, and nitrogen.[5][6] For heavier atoms like bromine, appropriate basis sets are required to account for relativistic effects and electron correlation.

  • Software: The Gaussian suite of programs is a standard software package for carrying out these computational investigations.[5]

The following diagram illustrates a typical workflow for the theoretical analysis of a molecular structure like this compound.

G Computational Chemistry Workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis A Initial Structure (e.g., from crystal data or build) B Select Method (e.g., DFT/B3LYP) A->B C Select Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization (Find lowest energy conformer) C->D E Frequency Calculation (Confirm minimum energy & get vibrational modes) D->E G Analyze Molecular Geometry (Bond lengths, angles) D->G F Property Calculation (HOMO/LUMO, Charges, etc.) E->F I Analyze Vibrational Spectra (Compare with experimental IR/Raman) E->I H Analyze Electronic Properties (Reactivity, Spectra) F->H

A typical workflow for computational analysis.

Molecular Geometry and Structure

DFT calculations are used to determine the optimized geometric parameters of this compound, including bond lengths and bond angles. These theoretical results can be validated by comparison with experimental data from X-ray crystallography. Studies on the crystal structure of this compound show that molecules form dimers through strong N–H···N hydrogen bonds.[8] The azaindole core, consisting of fused pyridine (B92270) and pyrrole (B145914) rings, is planar.[7]

Below is a table summarizing key structural parameters for the parent 7-azaindole molecule, which provides a baseline for understanding the geometry of its bromo-derivative. The introduction of a bromine atom at the C5 position is expected to cause minor perturbations in the local geometry.

ParameterBondTheoretical Value (Å or °)
Bond Lengths C2-C31.375
C5-C61.385
N1-H11.012
N7-C7a1.379
Bond Angles C2-N1-C7a108.5
C4-C5-C6119.8
N1-C7a-N7126.8
(Note: Data is based on DFT calculations for the parent 7-azaindole molecule as a reference. Specific values for the 5-bromo derivative may vary slightly.)

Electronic Properties and Reactivity

The electronic nature of a molecule is fundamental to its chemical reactivity. Theoretical calculations provide valuable descriptors of this nature, primarily through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential.[9]

  • LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity.[9]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[9][10]

The global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity, help in predicting how the molecule will interact with other chemical species.[10]

The role of HOMO and LUMO in molecular reactivity.

Computational studies on azaindole systems allow for the precise calculation of these electronic parameters.

Electronic PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest electron-containing orbital.Indicates susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest electron-empty orbital.Indicates susceptibility to nucleophilic attack.
Energy Gap (ΔE) Difference between LUMO and HOMO energies.Relates to chemical reactivity and stability.[10]
Dipole Moment Measure of the molecule's overall polarity.Influences solubility and intermolecular interactions.
Mulliken Charges Distribution of electron charge among the atoms.Helps identify charged regions and potential sites for hydrogen bonding.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies. A close agreement between the calculated and experimental spectra serves to confirm the optimized molecular geometry.[5]

A detailed study on this compound combined experimental spectroscopic analysis with DFT calculations to assign its characteristic vibrational bands.[8] This integrated approach is crucial for understanding the molecule's structural dynamics, including the effects of intermolecular hydrogen bonding on specific vibrational modes, such as the N-H stretching frequency.[7]

Conclusion

Theoretical studies provide an indispensable framework for understanding the fundamental properties of the this compound ring system. Through DFT and other computational methods, researchers can accurately predict its geometry, electronic structure, reactivity, and vibrational characteristics. These insights are paramount for the rational design of new therapeutic agents, allowing scientists to fine-tune molecular properties to enhance biological activity and optimize pharmacokinetic profiles. The synergy between computational prediction and experimental validation continues to accelerate the discovery and development of novel drugs based on this privileged scaffold.

References

Spectroscopic Properties of 5-Bromo-7-azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-7-azaindole, a halogenated derivative of the purine (B94841) analogue 7-azaindole (B17877), is a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1] Its structural similarity to endogenous nucleobases makes it a valuable building block for the synthesis of bioactive molecules, including kinase inhibitors for cancer therapy.[2] Furthermore, its inherent fluorescence characteristics have led to its exploration in the development of fluorescent probes for biological imaging.[1][3] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing its anticipated electronic absorption and emission characteristics, the influence of environmental factors, and the experimental and computational methodologies employed for their investigation. While specific quantitative data for this compound is scarce in publicly available literature, this guide extrapolates expected behaviors based on the well-documented properties of the 7-azaindole core and the known effects of halogen substitution.

Introduction

7-Azaindole and its derivatives have garnered significant attention due to their unique photophysical properties, most notably their propensity to undergo excited-state intramolecular proton transfer (ESIPT). This phenomenon, involving the transfer of a proton between the pyrrolic nitrogen and the pyridinic nitrogen in the excited state, results in a large Stokes shift, a desirable characteristic for fluorescent probes. The introduction of a bromine atom at the 5-position of the 7-azaindole core is expected to modulate its electronic and spectroscopic properties through the "heavy-atom effect," potentially influencing intersystem crossing rates and, consequently, fluorescence quantum yields and lifetimes.[4][5]

Spectroscopic Properties

UV-Vis Absorption and Fluorescence

The electronic absorption and emission spectra of 7-azaindole derivatives are characterized by π-π* transitions. For the parent 7-azaindole, absorption maxima are typically observed in the UV region. The introduction of a bromine atom, an auxochrome, is likely to cause a bathochromic (red) shift in both the absorption and emission spectra of this compound compared to the unsubstituted parent compound.

Table 1: Anticipated Spectroscopic Data for this compound

Spectroscopic ParameterExpected Value/BehaviorNotes
UV-Vis Absorption
λmax, abs (nm)Red-shifted compared to 7-azaindoleThe bromine substituent likely perturbs the π-electron system, leading to a lower energy transition.
Molar Absorptivity (ε)HighCharacteristic of π-π* transitions in aromatic systems.
Fluorescence Emission
λmax, em (nm)Red-shifted compared to 7-azaindoleConsistent with the shift in the absorption spectrum. A large Stokes shift is expected if ESIPT occurs.
Photophysical Parameters
Fluorescence Quantum Yield (ΦF)Potentially lower than 7-azaindoleThe heavy bromine atom can enhance intersystem crossing to the triplet state, providing a non-radiative decay pathway that competes with fluorescence.[4][5]
Fluorescence Lifetime (τF)Potentially shorter than 7-azaindoleIncreased rates of non-radiative decay, such as intersystem crossing, will shorten the excited-state lifetime.
Solvent Effects

The polarity of the solvent is expected to have a significant impact on the spectroscopic properties of this compound. In polar solvents, the formation of hydrogen bonds with the pyrrolic N-H and pyridinic N atoms can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption and emission spectra. For the parent 7-azaindole, a bimodal fluorescence spectrum is often observed in alcoholic solvents, corresponding to the normal and tautomeric species arising from ESIPT.[6] It is plausible that this compound would exhibit similar behavior.

Excited-State Intramolecular Proton Transfer (ESIPT)

The defining photophysical characteristic of many 7-azaindole derivatives is their ability to undergo ESIPT. This process involves the transfer of the proton from the N1 (pyrrole) to the N7 (pyridine) position in the excited state, leading to the formation of a tautomer with a distinct, red-shifted emission.

ESIPT_Pathway GS_N Ground State (Normal) ES_N Excited State (Normal) GS_N->ES_N Absorption ES_N->GS_N Fluorescence (Normal) ES_N->GS_N Non-radiative decay ES_T Excited State (Tautomer) ES_N->ES_T ESIPT GS_T Ground State (Tautomer) ES_T->GS_T Fluorescence (Tautomer) ES_T->GS_T Non-radiative decay GS_T->GS_N Proton Transfer

Figure 1. Simplified Jablonski diagram illustrating the ESIPT process in 7-azaindole derivatives.

The efficiency of ESIPT can be influenced by factors such as solvent polarity, viscosity, and the presence of hydrogen-bonding partners. For this compound, the electron-withdrawing nature of the bromine atom may influence the acidity of the N-H proton and the basicity of the pyridinic nitrogen, thereby affecting the thermodynamics and kinetics of the ESIPT process.

Experimental Protocols

The characterization of the spectroscopic properties of this compound would involve the following standard experimental techniques.

UV-Vis Absorption Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Dissolve this compound in solvent of interest P2 Prepare a series of dilutions P1->P2 M1 Record absorbance spectra using a spectrophotometer P2->M1 M2 Measure absorbance at λmax for each concentration M1->M2 A1 Plot absorbance vs. concentration M2->A1 A2 Determine molar absorptivity (ε) from the slope (Beer-Lambert Law) A1->A2

Figure 2. Workflow for determining molar absorptivity using UV-Vis spectroscopy.
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure: Solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

  • Procedure: A dilute solution of this compound is excited at or near its absorption maximum. The emission spectrum is recorded by scanning the emission monochromator.

  • Data Analysis: The wavelength of maximum fluorescence emission (λmax, em) is determined.

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is typically determined using a relative method.

Quantum_Yield_Protocol cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation S1 Select a standard with known ΦF and similar λex/λem S2 Prepare solutions of sample and standard with matched absorbance at λex S1->S2 M1 Record fluorescence emission spectra of both sample and standard S2->M1 C1 Integrate the area under the emission curves M1->C1 C2 Calculate ΦF of the sample using the comparative method equation C1->C2

References

5-Bromo-7-azaindole: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Bromo-7-azaindole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Due to its structural similarity to indole (B1671886) and purine, coupled with the enhanced reactivity afforded by the bromine substituent, this compound serves as a versatile precursor for the synthesis of a wide array of complex molecules.[1] It is a crucial intermediate in the development of novel pharmaceuticals, most notably in the synthesis of anti-cancer agents such as Vemurafenib and other kinase inhibitors.[1][2] This document details its physicochemical properties, common synthetic routes, key cross-coupling reactions with detailed experimental protocols, spectroscopic data, and safety information, tailored for beginners and experienced researchers in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[3][4][5] Its solubility is temperature-dependent, showing good solubility in solvents like methyl acetate (B1210297) and limited solubility in hexane.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name 5-bromo-1H-pyrrolo[2,3-b]pyridine[5]
Synonyms 5-Bromo-1H-pyrrolo[2,3-b]pyridine[7]
CAS Number 183208-35-7[3]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.03 g/mol [3][4]
Appearance Off-white to grey to light yellow solid[4]
Melting Point 176-180 °C[3]
Boiling Point 312 °C (Predicted)[4]
Flash Point 142 °C (Predicted)[4]
SMILES Brc1cnc2[nH]ccc2c1[3]
InChI Key LPTVWZSQAIDCEB-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃): δ 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61(s, 1H), 7.55 (s, 1H), 6.50 (br, 1H)[8]
Mass Spec (MS) The presence of bromine results in a characteristic isotopic pattern with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[9]
Infrared (IR) The spectrum exhibits characteristic absorption bands for the N-H bond, C-H stretching, and C=C/C=N aromatic ring vibrations.[9]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available pyridine (B92270) derivatives. A common and efficient method involves the direct bromination of 7-azaindole (B17877). Another established route begins with 2-amino-3-methyl-5-bromopyridine, which undergoes oxidation, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and subsequent reductive cyclization.[2][10]

G start 7-Azaindole intermediate Dihydro-7-azaindole-2-sodium sulfonate start->intermediate NaHSO₃, Ethanol (B145695)/Water, 20-40°C intermediate2 Dihydro-5-bromo-7-azaindole-2-sodium sulfonate intermediate->intermediate2 Br₂, 0-30°C end_product This compound intermediate2->end_product NaOH or KOH, 20-40°C

Caption: General workflow for the synthesis of this compound from 7-azaindole.
Experimental Protocol: Synthesis from 7-Azaindole[11]

This protocol is based on a patented method involving the protection of the pyrrole (B145914) ring, followed by bromination and deprotection.

  • Protection: In a suitable reaction vessel, dissolve 7-azaindole (1.0 equiv) in ethanol and water. Add sodium hydrogen sulfite (B76179) (NaHSO₃) and stir the mixture at room temperature (20-40 °C) for 5-24 hours. Monitor the reaction by HPLC until the starting material is consumed. The resulting aqueous solution of dihydro-7-azaindole-2-sodium sulfonate is used directly in the next step.

  • Bromination: Cool the reaction mixture to 0-30 °C. Slowly add bromine (Br₂) (approx. 1.4 equiv) while maintaining the temperature. Stir until the reaction is complete (monitored by HPLC).

  • Deprotection and Isolation: To the solution containing dihydro-5-bromo-7-azaindole-2-sodium sulfonate, add a solution of sodium hydroxide (B78521) or potassium hydroxide (approx. 2.0 equiv). Stir at 20-40 °C for 2 hours. The product, this compound, will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a solvent such as toluene (B28343) to yield the final product with high purity (>99%).[11]

Key Reactions in Organic Synthesis

The bromine atom at the C5 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing molecular complexity and are widely used in drug discovery to create libraries of compounds for biological screening.[1][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron compounds (boronic acids or esters).[13] This reaction is tolerant of a wide range of functional groups and is a cornerstone for synthesizing biaryl and heteroaryl structures.[14]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)-R(Ln) OxAdd->Transmetal Transmetalation (+ R-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Product (Ar-R) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Aryl Halide This compoundSubstrate
Boronic Acid/Ester Phenylboronic acidCoupling Partner
Palladium Catalyst Pd(dppf)Cl₂Catalyst
Base Cs₂CO₃, K₂CO₃Activates boronic acid
Solvent 1,4-Dioxane (B91453)/Water, DMFReaction Medium
Temperature 80-100 °CReaction Condition

This protocol is adapted from general procedures for aryl bromides.

  • Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water mixture). Sparge the mixture with the inert gas for 10 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically overnight, or shorter with microwave heating). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide variety of primary and secondary amines.[15] This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals.[16][17] The success of the reaction often depends on the use of bulky, electron-rich phosphine (B1218219) ligands.[15]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineCoord [Ar-Pd(II)-Br(HNR₂)(Ln)] OxAdd->AmineCoord Amine Coordination (+ HNR₂) Amido Ar-Pd(II)-NR₂(Ln) AmineCoord->Amido Deprotonation (-HBr, +Base) Amido->Pd0 Reductive Elimination (+ Ar-NR₂) G cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Insertion R-CH₂-CH(Ar)-Pd(II)-Br(Ln) OxAdd->Insertion Olefin Insertion (+ R-CH=CH₂) Elimination Ar-CH=CH-R Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Catalyst Regeneration (+ Base) G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)-C≡CR(Ln) Transmetal->Pd0 Reductive Elimination (+ Ar-C≡CR) CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR CuBr->CuAcetylide + H-C≡CR (+ Base) CuAcetylide->Transmetal Transmetalation

References

The Strategic Chemistry of Halogenated Azaindoles: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azaindoles, bioisosteres of the indole (B1671886) nucleus, represent a class of privileged heterocyclic structures in medicinal chemistry.[1][2] Their unique electronic properties, stemming from the incorporation of a nitrogen atom into the benzene (B151609) portion of the indole scaffold, make them attractive cores for a wide range of therapeutic agents.[2][3] The strategic functionalization of the azaindole ring is paramount in drug discovery programs, and halogenation serves as a critical tool in this endeavor. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and pKa.[4][5][6][7] Consequently, halogenated azaindoles are not merely intermediates but key building blocks for developing novel therapeutics.

This technical guide provides an in-depth exploration of the reactivity of halogenated azaindoles. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of this chemistry in the laboratory.

General Reactivity Principles

The reactivity of a halogenated azaindole is dictated by the interplay between the electron-deficient nature of the pyridine (B92270) ring and the inherent properties of the halogen substituent.[1][2] The pyridine nitrogen withdraws electron density from the carbocyclic portion of the scaffold, making the attached halogen more susceptible to certain transformations compared to its indole counterpart.[8] This effect is crucial for understanding the regioselectivity of reactions and the relative reactivity of different isomers (e.g., 4-aza, 5-aza, 6-aza, 7-azaindole).

The nature of the carbon-halogen bond is a primary determinant of its reactivity pathway:

  • Bond Strength: Decreases from C-F to C-I.

  • Polarizability: Increases from C-F to C-I.

  • Reactivity in SNAr: F > Cl > Br > I. The highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack.

  • Reactivity in Oxidative Addition (Cross-Coupling): I > Br > Cl >> F. The weaker C-I and C-Br bonds are more readily cleaved by low-valent metal catalysts.

  • Reactivity in Metal-Halogen Exchange: I > Br > Cl. This reaction depends on the facility of the halogen's exchange with a metal, favoring the more polarizable halogens.

Caption: Isomeric forms of the azaindole scaffold.

Key Reaction Types and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, and they are extensively used to functionalize halogenated azaindoles. The reactivity order for the aryl halide is typically I > Br > OTf > Cl.[9]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating C-C bonds.[1][10][11] It is widely employed for the arylation and vinylation of haloazaindoles. A significant challenge can be the unprotected N-H group of the azaindole, which can interfere with the catalyst, but modern catalyst systems often tolerate this functionality well.[11]

Suzuki_Cycle Pd0 LₙPd(0) Complex1 Lₙ(R¹)Pd(II)-X Pd0->Complex1 R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition Complex2 Lₙ(R¹)Pd(II)-R² Complex1->Complex2 R²-B(OR)₂ Base Transmetal Transmetalation Complex2->Pd0 R¹-R² Product R¹-R² Complex2->Product ArX Azaindole-X (R¹X) Boronic R²-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloazaindoles

Azaindole SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Ref.
3,6-Dibromo-7-azaindoleArylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol11059[12]
4-Trifloyl-oxazolePhenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane150High[13]
4-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene8082[10]
Chloro-aminopyridine(2-Ethoxyvinyl)borolanePd(OAc)₂ / SPhosK₃PO₄MeCN/H₂ORefluxN/A[1]

Experimental Protocol: One-Pot Suzuki-Miyaura Di-arylation of 3,6-Dibromo-7-azaindole [12]

  • To a reaction vessel, add 3,6-dibromo-7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

  • Add a 1:1 mixture of toluene/ethanol as the solvent.

  • Heat the mixture to 60 °C and stir until consumption of the starting material is observed by TLC or LC-MS.

  • To the same vessel, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %).

  • Increase the temperature to 110 °C and continue stirring until the reaction is complete.

  • Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the C3,C6-diaryl-7-azaindole product.

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[14][15] For azaindoles, this reaction provides direct access to amino-substituted scaffolds. The development of specialized ligands and pre-catalysts has been crucial for achieving high yields and selectivity, particularly when dealing with the unprotected N-H group, which can otherwise inhibit the catalyst.[11][16]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Complex1 L(Ar)Pd(II)-X Pd0->Complex1 Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition Complex2 L(Ar)Pd(II)-NR¹R² Complex1->Complex2 HNR¹R² Base AmineCoord Amine Coordination & Deprotonation Complex2->Pd0 Ar-NR¹R² Product Ar-NR¹R² Complex2->Product ArX Azaindole-X Amine HNR¹R² Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Haloazaindoles

Azaindole SubstrateAmineCatalyst (P) / Ligand (L)BaseSolventTemp.Yield (%)Ref.
4-Chloro-7-azaindole (B22810)N-MethylpiperazineP1 (1 mol%) / L1 (1 mol%)LiHMDSTHFRT94[16]
4-Chloro-7-azaindoleAnilineP1 (1 mol%) / L1 (1 mol%)LiHMDSTHFRT95[16]
5-Bromo-7-azaindoleMorpholineP1 (1 mol%) / L1 (1 mol%)LiHMDSTHFRT93[16]
6-Chloro-7-azaindoleN-MethylpiperazineP1 (1 mol%) / L1 (1 mol%)LiHMDSTHFRT91[16]
4-Chloro-7-azaindolePhenol (O-Arylation)P1 (1 mol%) / L1 (1 mol%)LiHMDSTHFRT85[16]
(P1 and L1 refer to specific precatalyst and ligand systems developed for these reactions)

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole [16]

  • In a glovebox, add the palladium precatalyst (P1, 1 mol %) and ligand (L1, 1 mol %) to an oven-dried reaction vial.

  • Add the 4-chloro-7-azaindole (0.5 mmol, 1.0 equiv) and a magnetic stir bar.

  • Outside the glovebox, add the amine (0.6 mmol, 1.2 equiv) followed by anhydrous THF (1 mL).

  • Add LiHMDS (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise.

  • Stir the reaction at room temperature for the required time (typically 30 min to a few hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amino-azaindole.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in azaindoles activates attached halogens towards nucleophilic aromatic substitution (SNAr).[17] This is particularly true for fluoro- and chloro-azaindoles, where the high electronegativity of the halogen enhances the electrophilicity of the carbon to which it is attached. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

Metal_Halogen_Exchange Start Azaindole-X (X = Br, I) Intermediate Azaindole-M (M = Li, MgX) Start->Intermediate Metal-Halogen Exchange (e.g., n-BuLi, -78°C) Reagent R-Li or R-MgX Product Azaindole-E Intermediate->Product Electrophilic Quench Electrophile Electrophile (E⁺)

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Bromo-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structural resemblance to purine (B94841) and indole (B1671886) scaffolds allows it to interact with a wide range of biological targets, making it a privileged structure in drug design. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This reactivity is crucial for the synthesis of complex drug molecules, most notably the BRAF kinase inhibitor Vemurafenib, used in the treatment of metastatic melanoma.[1][2][3]

These application notes provide detailed protocols and a summary of reaction conditions for the functionalization of this compound and its derivatives via several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions.

Data Presentation: Palladium-Catalyzed Reactions of this compound Derivatives

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions involving this compound and related halo-azaindoles. These conditions can be used as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Arylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O8016High
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Toluene/H₂O80-1004-12Good
Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF802485-89
(Het)arylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Ethanol100 (Microwave)0.5-0.7Good to Excellent

Table 2: Heck Reaction Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Alkenyl bromidePd₂(dba)₃ (2)XPhos (8)t-BuONa (2)Dioxane10012-24Moderate to Good
Methyl acrylatePd(OAc)₂ (5)-NEt₃ (2)DMF1201238

Table 3: Sonogashira Coupling Conditions

Coupling PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Terminal alkynePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF808Good
Terminal alkynePdCl₂(PPh₃)₂ (5)CuI (2.5)Diisopropylamine (7)THFRT3High
3-Methylbutyn-2-olPd(PPh₃)₄ (cat.)CuI (cat.)Et₃NToluene60-703-5High

Table 4: Buchwald-Hartwig Amination Conditions

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Primary/Secondary AminePd₂(dba)₃ (2)Xantphos (8)Cs₂CO₃ (1.4)Dioxane10012-24High
AmidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane110680-90
Amino acid esterPd₂(dba)₃ (5)Xantphos (10)K₂CO₃ (2)Dioxane110385

Table 5: Cyanation Conditions

Cyanating AgentPalladium Catalyst (mol%)Ligand (mol%)AdditiveBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Zn(CN)₂Pd₂(dba)₃ (2.5)dppf (5)--DMF12012High
K₄[Fe(CN)₆]Pd(OAc)₂ (1)--Na₂CO₃ (0.2)DMA14024Good
AcetonitrilePd(OAc)₂ (10)--K₂S₂O₈ (3)-12024Moderate to Good

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed functionalization of this compound derivatives. These should be adapted and optimized for specific substrates and reaction scales. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the this compound derivative, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction

This protocol outlines a procedure for the coupling of a this compound derivative with an alkene.

Materials:

  • This compound derivative (1.0 equiv)

  • Alkene (e.g., styrene, acrylic ester) (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (t-BuONa) (2.0 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Reaction vessel with a magnetic stir bar

Procedure:

  • In a reaction vessel, combine the Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the this compound derivative, t-BuONa, and degassed 1,4-dioxane.

  • Add the alkene to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of a this compound derivative with a terminal alkyne.

Materials:

  • This compound derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Reaction vessel with a magnetic stir bar

Procedure:

  • To a reaction vessel containing the this compound derivative, add the solvent (THF or DMF).

  • Sequentially add PdCl₂(PPh₃)₂, CuI, the amine base, and the terminal alkyne under an inert atmosphere.

  • Stir the reaction at room temperature or heat to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details a general procedure for the amination of a this compound derivative.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine or Amide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Reaction vessel with a magnetic stir bar

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the base (Cs₂CO₃ or NaOtBu), the this compound derivative, and the amine or amide.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord ArPdAlkene Ar-Pd(II)L₂(Alkene)-X Coord->ArPdAlkene Insertion Migratory Insertion ArPdAlkene->Insertion AlkylPd R-Pd(II)L₂-X Insertion->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductPd Product-Pd(II)L₂(H)-X BetaElim->ProductPd RedElim Reductive Elimination ProductPd->RedElim Product Substituted Alkene ProductPd->Product RedElim->Pd0 ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants, Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in medicinal chemistry and drug development. The 7-azaindole (B17877) scaffold is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors. The functionalization of this core at the 5-position via Suzuki-Miyaura coupling with 5-bromo-7-azaindole provides access to a diverse range of novel molecules with significant therapeutic potential. Azaindoles are bioisosteres of indoles and purines, and the nitrogen atom in the pyridine (B92270) ring can modulate physicochemical properties and offer an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[1][2]

This document provides detailed application notes and protocols for performing the Suzuki-Miyaura coupling reaction with this compound, aimed at researchers and scientists in the field of drug discovery.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime [Ar'-B(OH)3]- RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 regenerates catalyst Coupled_Product Ar-Ar' RedElim->Coupled_Product Starting_Materials Ar-Br + Ar'-B(OH)2 Starting_Materials->OxAdd Starting_Materials->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The successful Suzuki-Miyaura coupling of this compound is dependent on several key parameters, including the choice of catalyst, ligand, base, and solvent system. The nitrogen atom in the 7-azaindole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Therefore, the selection of appropriate reaction conditions is crucial for achieving high yields.

Catalyst and Ligand Selection:

  • Palladium Source: A variety of palladium sources can be employed, with Pd(dppf)Cl₂ and Pd₂(dba)₃ being common choices.

  • Ligands: Electron-rich and bulky phosphine (B1218219) ligands are often preferred for coupling with nitrogen-containing heterocycles as they can stabilize the palladium center and promote the key steps of the catalytic cycle.[3][4] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown good performance in similar systems.[5]

Base and Solvent:

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, and dimethoxyethane (DME).[6] The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.

Data Presentation: Suzuki-Miyaura Coupling of a this compound Derivative

The following table summarizes the results of the Suzuki-Miyaura coupling of bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone with various arylboronic acids.[6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidbis(5-phenyl-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone92
24-Methylphenylboronic acidbis(5-(4-methylphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone90
34-Methoxyphenylboronic acidbis(5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone88
44-Fluorophenylboronic acidbis(5-(4-fluorophenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone85
52-Naphthylboronic acidbis(5-(naphthalen-2-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone82

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from a reported procedure for the synthesis of 5-aryl-7-azaindole derivatives.[6]

Materials:

  • bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

  • Arylboronic acid (3 equivalents)

  • PdCl₂(dppf) (20 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Celite

  • Silica (B1680970) gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (1 equivalent), the corresponding arylboronic acid (3 equivalents), and potassium carbonate (3 equivalents).

  • Add PdCl₂(dppf) (20 mol%) to the reaction mixture.

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add a degassed mixture of dioxane and water (3:1 ratio, appropriate volume for concentration) to the Schlenk tube.

  • Heat the reaction mixture to 70°C and stir for 22 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-7-azaindole derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification arrow arrow A Weigh Reactants: This compound derivative, Arylboronic acid, Base B Add Catalyst A->B C Inert Atmosphere: Evacuate and backfill with N2/Ar B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 70°C, 22h) D->E F Monitor Progress (TLC) E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent G->H I Filter through Celite H->I J Concentrate I->J K Column Chromatography J->K L Characterize Product K->L

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] For drug development professionals, the 7-azaindole (B17877) scaffold is of particular interest due to its prevalence in biologically active molecules and its ability to act as an indole (B1671886) isostere. The functionalization of 5-Bromo-7-azaindole via Sonogashira coupling provides a direct route to a diverse range of 5-alkynyl-7-azaindole derivatives, which are valuable intermediates in the synthesis of potential therapeutic agents.

These application notes provide detailed protocols and tabulated data for the Sonogashira coupling of this compound, offering a comprehensive guide for researchers in medicinal chemistry and process development.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.[4]

Palladium Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[4] This is often the rate-limiting step.[2]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide species, generated in the copper cycle, to form a Pd(II)-alkynyl complex and regenerate the copper catalyst.[4]

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product (5-alkynyl-7-azaindole) and regenerate the active Pd(0) catalyst.[4]

Copper Catalytic Cycle:

  • Coordination: The Cu(I) salt coordinates with the terminal alkyne.

  • Acid-Base Reaction: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[4] This species then participates in the transmetalation step with the palladium complex.

The reactivity of the halide in the Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[1][4]

Experimental Protocols

Below are two representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. Protocol A is a standard procedure using a common palladium catalyst, while Protocol B represents an alternative set of conditions.

Protocol A: Standard Sonogashira Coupling Conditions

This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Add the solvent (THF or DMF, approximately 10 mL per mmol of this compound).

  • Sequentially add Bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), Copper(I) iodide (0.025-0.1 eq), and the amine base (e.g., Triethylamine, 2.0-7.0 eq).[4]

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions involving aryl bromides may require elevated temperatures to proceed at a reasonable rate.[4]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 5-alkynyl-7-azaindole.

Protocol B: Alternative Conditions for Sonogashira Coupling

This protocol outlines a variation in catalysts and solvents that can be employed.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dioxane or Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and Copper(I) iodide (0.05-0.1 eq).

  • Add the inorganic base (e.g., Cesium carbonate, 2.0 eq).

  • Add the anhydrous solvent (Dioxane or Toluene, approximately 10 mL per mmol of this compound).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound. The ranges provided are based on general protocols for similar substrates and may require optimization for specific alkynes.

ParameterCondition ACondition B
Palladium Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄
Catalyst Loading 2-5 mol%3-5 mol%
Copper Co-catalyst CuICuI
Co-catalyst Loading 2.5-10 mol%5-10 mol%
Base Triethylamine, DiisopropylamineCs₂CO₃, K₂CO₃
Base Equivalents 2.0-7.0 eq2.0 eq
Solvent THF, DMFDioxane, Toluene
Temperature Room Temp. to 80 °C80-100 °C
Reaction Time 3-24 hours6-24 hours
Typical Yield 60-95% (alkyne dependent)55-90% (alkyne dependent)

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation (Cu-C≡CR) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)X Cu_Alkyne [Cu(I)(H-C≡CR)]⁺ CuX->Cu_Alkyne + H-C≡CR Cu_Acetylide Cu-C≡CR Cu_Alkyne->Cu_Acetylide + Base - H-Base⁺ Cu_Acetylide->CuX Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Experimental Workflow for Sonogashira Coupling

Workflow Start Start: Dry Reaction Vessel under Inert Atmosphere Add_Reagents Add this compound, Pd Catalyst, CuI, Base Start->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Add_Alkyne Add Terminal Alkyne Add_Solvent->Add_Alkyne Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Alkyne->Reaction Workup Aqueous Workup: Dilute, Filter, Wash Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification End End: Isolated Product (5-Alkynyl-7-azaindole) Purification->End

Caption: A typical experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, as aryl bromides are less reactive than aryl iodides.[4] Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The choice of base and solvent can also significantly impact the outcome and may require screening.

  • Homocoupling of Alkyne (Glaser Coupling): The formation of a diyne byproduct can occur, especially at higher temperatures. This can sometimes be mitigated by using a less concentrated solution or by carefully controlling the reaction temperature.

  • Dehalogenation of Starting Material: If significant dehalogenation of this compound is observed, it may be necessary to use a milder base or lower the reaction temperature.

  • Catalyst Decomposition: The palladium catalyst can sometimes decompose, indicated by the formation of palladium black. Using phosphine (B1218219) ligands with greater steric bulk or electron-donating ability can sometimes improve catalyst stability.

By following these protocols and considering the potential optimization strategies, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel 5-alkynyl-7-azaindole derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals and biologically active compounds.[2] The 7-azaindole (B17877) scaffold is a significant pharmacophore found in numerous therapeutic agents. The functionalization of this core, particularly at the 5-position, is crucial for developing novel drug candidates.

This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 5-Bromo-7-azaindole. The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings, facilitating the synthesis of a diverse range of 5-amino-7-azaindole (B19720) derivatives. The reaction is often challenged by the presence of the unprotected N-H group on the azaindole ring, which can potentially interfere with the catalytic cycle.[3] However, the use of appropriate ligands and conditions can achieve high selectivity and yields.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps include the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][4] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+Br- Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. The choice of palladium source, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific amine coupling partners.

General Procedure for the Buchwald-Hartwig Amination of this compound

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add this compound, amine, ligand, and base to a dry flask. Add this compound, amine, ligand, and base to a dry flask. Evacuate and backfill with inert gas (3x). Evacuate and backfill with inert gas (3x). Add this compound, amine, ligand, and base to a dry flask.->Evacuate and backfill with inert gas (3x). Add anhydrous solvent and Pd source. Add anhydrous solvent and Pd source. Evacuate and backfill with inert gas (3x).->Add anhydrous solvent and Pd source. Heat the reaction mixture to the specified temperature. Heat the reaction mixture to the specified temperature. Add anhydrous solvent and Pd source.->Heat the reaction mixture to the specified temperature. Monitor reaction progress by TLC or LC-MS. Monitor reaction progress by TLC or LC-MS. Heat the reaction mixture to the specified temperature.->Monitor reaction progress by TLC or LC-MS. Cool the reaction to room temperature. Cool the reaction to room temperature. Monitor reaction progress by TLC or LC-MS.->Cool the reaction to room temperature. Dilute with an organic solvent and wash with water/brine. Dilute with an organic solvent and wash with water/brine. Cool the reaction to room temperature.->Dilute with an organic solvent and wash with water/brine. Dry the organic layer and concentrate in vacuo. Dry the organic layer and concentrate in vacuo. Dilute with an organic solvent and wash with water/brine.->Dry the organic layer and concentrate in vacuo. Purify the crude product by column chromatography. Purify the crude product by column chromatography. Dry the organic layer and concentrate in vacuo.->Purify the crude product by column chromatography.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., dioxane, toluene)

Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding amine (1.2 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (2.0-2.5 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

  • The palladium catalyst (0.01-0.05 mmol) and anhydrous solvent (5-10 mL) are added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 1-24 hours).

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 5-amino-7-azaindole derivative.

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of bromo-7-azaindole derivatives with various amines. Note that reaction conditions are highly substrate-dependent and may require optimization.

EntryAryl HalideAmine/AmideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Methyl-4-bromo-7-azaindoleD-Alanine methyl esterPd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001High[5]
2N-Methyl-4-bromo-7-azaindoleD-Alanine methyl esterPd₂(dba)₃ / XantphosK₂CO₃Dioxane100385 (conversion)[5]
3N-Benzyl-4-bromo-7-azaindoleBenzamideVarious screenedVarious screenedVarious screened---[5]
4Unprotected halo-7-azaindolesAliphatic and aromatic aminesRuPhos Pd G2 pre-catalyst / RuPhosLiHMDS-Mild conditions--[3]

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 5-amino-7-azaindole derivatives. The success of the reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel 7-azaindole-based compounds for applications in drug discovery and development. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for N-alkylation of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-azaindole is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents. The functionalization of the pyrrole (B145914) nitrogen (N-1 position) through alkylation is a critical step in the synthesis of these molecules, as the nature of the N-1 substituent profoundly influences the compound's biological activity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and standardized protocols for the N-alkylation of this compound, offering a guide to common reaction conditions and methodologies.

The primary challenge in the N-alkylation of 7-azaindoles is achieving selective alkylation at the pyrrole nitrogen (N-1) without concurrent alkylation of the more basic pyridine (B92270) nitrogen (N-7). The choice of base, solvent, and reaction temperature are crucial parameters to control this selectivity. Generally, deprotonation of the pyrrole NH with a suitable base generates the corresponding anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The pyrrole nitrogen is first deprotonated by a base to form the 7-azaindolate anion, which then attacks the alkylating agent.

Caption: General reaction scheme for the N-alkylation of this compound.

Summary of Reaction Conditions

The selection of appropriate reaction conditions is paramount for achieving high yields and selectivity in the N-alkylation of this compound. Below is a summary of commonly employed conditions with various alkylating agents. Please note that yields are representative and can vary based on the specific substrate, purity of reagents, and reaction scale.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaHDMF0 to rt2-475-90
Ethyl IodideNaHDMF0 to rt3-670-85
Benzyl (B1604629) BromideNaHTHF0 to rt4-880-95
Isopropyl BromideK₂CO₃DMF6012-2450-70
Allyl BromideCs₂CO₃CH₃CNrt2-485-95
Propargyl BromideK₂CO₃DMFrt3-580-90

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a robust and widely applicable method for the N-alkylation of this compound with various primary and secondary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF (approximately 0.1-0.2 M concentration) and stir until the starting material is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes a clear solution of the sodium salt.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This method employs a milder base and may be preferable for substrates with base-sensitive functional groups.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., ethyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Add the alkylating agent (1.2-1.5 eq) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and stir for 15-30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the desired N-alkylated product.

Experimental Workflow Diagram

start Start: Dry glassware under inert atmosphere dissolve Dissolve this compound in anhydrous solvent start->dissolve cool_deprotonation Cool to 0 °C dissolve->cool_deprotonation add_base Add Base (e.g., NaH) cool_deprotonation->add_base stir_deprotonation Stir until H₂ evolution ceases add_base->stir_deprotonation cool_alkylation Cool to 0 °C stir_deprotonation->cool_alkylation add_alkylating_agent Add Alkylating Agent (R-X) cool_alkylation->add_alkylating_agent react Stir at room temperature (or heat) add_alkylating_agent->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄/MgSO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end End: Characterize pure product purify->end

Caption: A typical experimental workflow for the N-alkylation of this compound.

Application Notes and Protocols for the Synthesis of Vemurafenib Utilizing a 5-Bromo-7-azaindole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation, a common driver in malignant melanoma.[1] The synthesis of this complex molecule often involves the strategic use of key intermediates to build the core structure. One such critical intermediate is 5-bromo-7-azaindole, which serves as a versatile scaffold for introducing the required structural motifs.[2][3] Its unique structure allows for selective functionalization, making it an ideal starting point for the convergent synthesis of Vemurafenib.[2]

This document provides detailed application notes and experimental protocols for the synthesis of Vemurafenib, commencing with the this compound intermediate. The synthesis involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the 5-aryl-7-azaindole core, followed by a Friedel-Crafts acylation to introduce the final side chain.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Vemurafenib functions by inhibiting the constitutively activated BRAF V600E mutant protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] In melanoma cells harboring this mutation, the aberrant BRAF protein continuously signals downstream, leading to uncontrolled cell proliferation and survival. Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, effectively blocking its activity and halting the phosphorylation cascade through MEK and ERK.[4] This targeted inhibition ultimately leads to the suppression of tumor growth.[1]

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E (Mutated) BRAF V600E (Mutated) RAS->BRAF V600E (Mutated) MEK MEK BRAF V600E (Mutated)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF V600E (Mutated) Inhibition

Caption: Vemurafenib inhibits the mutated BRAF V600E kinase in the MAPK/ERK signaling pathway.

Synthetic Workflow

The synthesis of Vemurafenib from this compound can be conceptualized as a two-stage process. The initial stage involves the formation of the core bi-aryl structure through a Suzuki coupling reaction. The second stage is the attachment of the sulfonamide-containing side chain via a Friedel-Crafts acylation.

Caption: Synthetic workflow for Vemurafenib from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

This protocol details the Suzuki-Miyaura coupling of this compound with 4-chlorophenylboronic acid.

Materials:

  • This compound

  • (4-chlorophenyl)boronic acid

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (3.00 mmol) and (4-chlorophenyl)boronic acid (3.60 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (3.60 mmol) in water.

  • Stir the mixture for 30 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.30 mmol) to the reaction mixture.

  • Heat the mixture at 80°C and stir overnight.

  • After the reaction is complete, remove the volatiles in vacuo.

  • Suspend the obtained solid in EtOAc and wash with water.

  • The crude product can be further purified by flash column chromatography.

Protocol 2: Synthesis of Vemurafenib

This protocol describes the Friedel-Crafts acylation of the intermediate 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

  • Propane-1-sulfonyl chloride

  • 3-Amino-2,6-difluorobenzoic acid

  • Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Base (e.g., Pyridine (B92270) or Triethylamine)

Procedure:

  • Preparation of the Acylating Agent:

    • In a separate flask, react 3-amino-2,6-difluorobenzoic acid with propane-1-sulfonyl chloride in the presence of a base like pyridine in an anhydrous solvent such as dichloromethane to form N-(2,6-difluoro-3-(propylsulfonamido)benzoyl) chloride. This can be achieved by first forming the sulfonamide and then converting the carboxylic acid to the acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • Friedel-Crafts Acylation:

    • In a reaction vessel under an inert atmosphere, suspend 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and a Lewis acid such as AlCl₃ (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add the prepared N-(2,6-difluoro-3-(propylsulfonamido)benzoyl) chloride (1 equivalent) to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure Vemurafenib.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Vemurafenib.

Table 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

ParameterValueReference
Starting MaterialThis compound[1]
Key Reagents(4-chlorophenyl)boronic acid, K₂CO₃, Pd(dppf)Cl₂·CH₂Cl₂[1]
SolventDioxane/Water[1]
Reaction Temperature80°C[1]
Reaction TimeOvernight[1]
Yield86%[1]
Purification MethodFlash column chromatography[1]

Table 2: Synthesis of Vemurafenib (Final Product)

ParameterValueReference
Starting Material5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine[5][6]
Key ReagentsN-(2,6-difluoro-3-(propylsulfonamido)benzoyl) chloride, AlCl₃[5][6]
Reaction TypeFriedel-Crafts Acylation[5][6]
Purification MethodColumn chromatography / Recrystallization[7]

Table 3: Characterization of Vemurafenib

Analytical MethodDataReference
¹H NMR (500 MHz, DMSO-d₆) δ (ppm)12.25 (br s, 1H), 8.57 (d, J = 1.9 Hz, 1H), 7.88 (d, J = 1.9 Hz, 1H), 7.80 (m, 3H), 7.55 (d, J = 8.5 Hz, 2H)[1]
¹³C NMR (125.78 MHz, DMSO-d₆) δ (ppm)148.2, 143.1, 137.8, 132.6, 132.1, 129.4, 129.3, 128.4, 126.4, 122.5, 55.3[1]
Mass Spectrometry (HR-MS ESI) m/z calculated for C₂₃H₁₈ClF₂N₃O₃S: 489.07, found (M+H)⁺: 490.08[7]
HPLC Purity >99.5%[5]

References

Application Notes and Protocols: The Role of 5-Bromo-7-azaindole in the Synthesis of the BCL-2 Inhibitor Venetoclax (ABT-199)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venetoclax (B612062) (ABT-199) is a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor, a targeted therapy that has revolutionized the treatment of certain hematological malignancies. The chemical synthesis of this complex molecule is a multi-step process, often relying on the strategic use of key intermediates to ensure efficiency and high yield. One such crucial building block is 5-Bromo-7-azaindole. This document provides detailed application notes and experimental protocols for the synthesis of Venetoclax, highlighting the pivotal role of this compound in the construction of the core azaindole moiety of the final drug substance. The protocols described herein are based on established and scalable synthetic routes, providing a valuable resource for researchers in drug discovery and development.

Introduction

The therapeutic efficacy of Venetoclax stems from its ability to selectively bind to the anti-apoptotic protein BCL-2, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells. The molecular architecture of Venetoclax features a central 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The synthesis of this core structure, and its subsequent elaboration, often begins with a functionalized azaindole derivative. This compound serves as a versatile and commercially available starting material, allowing for the introduction of a key hydroxyl group at the 5-position, a critical handle for the subsequent coupling reactions required to assemble the final molecule.[1] This document outlines two primary synthetic routes from this compound to the key intermediate, 5-hydroxy-7-azaindole, and then details the subsequent steps to complete the synthesis of Venetoclax.

Signaling Pathway of Venetoclax Action

Venetoclax targets the intrinsic pathway of apoptosis, which is regulated by the BCL-2 family of proteins. In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins (e.g., BIM, BID, PUMA), preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Venetoclax mimics the action of BH3-only proteins, binding to the BH3-binding groove of BCL-2, which liberates pro-apoptotic proteins. This allows for the activation of BAX/BAK, leading to MOMP, release of cytochrome c, and ultimately, apoptotic cell death.

Bcl2_Pathway cluster_Stimuli Apoptotic Stimuli cluster_BH3 BH3-only Proteins cluster_AntiApoptotic Anti-Apoptotic cluster_ProApoptotic Pro-Apoptotic Effectors cluster_Mitochondrion Mitochondrion cluster_Caspase Caspase Cascade DNA Damage DNA Damage BIM BIM DNA Damage->BIM Growth Factor\nWithdrawal Growth Factor Withdrawal BID BID Growth Factor\nWithdrawal->BID Other Stress Other Stress PUMA PUMA Other Stress->PUMA BCL2 BCL-2 BIM->BCL2 BID->BCL2 PUMA->BCL2 BAX BAX BCL2->BAX BAK BAK BCL2->BAK Cytochrome c Cytochrome c BAX->Cytochrome c Release BAK->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: The Bcl-2 signaling pathway and the inhibitory action of Venetoclax.

Experimental Protocols

This section details the synthetic route from this compound to Venetoclax. Two effective methods for the initial conversion to 5-hydroxy-7-azaindole are presented, followed by a convergent synthesis to the final product.

Route 1: Synthesis of 5-hydroxy-7-azaindole via Boronate Ester Intermediate[2]

This two-step protocol involves a palladium-catalyzed borylation of this compound, followed by an in-situ oxidation to yield the desired hydroxylated product.

Step 1: Synthesis of 7-azaindole-5-pinacol borate (B1201080)

  • Materials: this compound, Bis(pinacolato)diboron (B136004), Potassium acetate (B1210297), Dioxane, Pd(dppf)Cl2 or Pd(PPh3)4.

  • Procedure:

    • To a three-necked flask, add this compound (11 g), bis(pinacolato)diboron (20 g), and potassium acetate (15 g).

    • Add dioxane (110 mL) and purge the flask with nitrogen.

    • Add Pd(dppf)Cl2 (30 mg).

    • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by HPLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate to dryness under reduced pressure.

    • To the residue, add ethyl acetate (220 mL) and water (220 mL) and stir.

    • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the crude 7-azaindole-5-pinacol borate, which can be used in the next step without further purification.

Step 2: Synthesis of 5-hydroxy-7-azaindole

  • Materials: 7-azaindole-5-pinacol borate (from Step 1), Tetrahydrofuran (THF), 2M Sodium hydroxide (B78521) solution, Sodium perborate (B1237305) tetrahydrate.

  • Procedure:

    • To the crude 7-azaindole-5-pinacol borate, add THF (220 mL) and 2M sodium hydroxide solution (220 mL).

    • Add sodium perborate tetrahydrate (17.5 g) and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

    • Separate the organic phase.

    • Adjust the pH of the aqueous phase to 3-4 with 10% hydrochloric acid, which will cause a white solid to precipitate.

    • Collect the solid by suction filtration, wash with water (100 mL), and dry under reduced pressure at 50 °C to yield 5-hydroxy-7-azaindole.

Route 2: Synthesis of 5-hydroxy-7-azaindole via Methoxy (B1213986) Intermediate[3]

This route proceeds through a methoxy intermediate, which is subsequently demethylated.

Step 1: Synthesis of 5-methoxy-7-azaindole

  • Materials: this compound, Dimethyl formamide (B127407) (DMF), Sodium methoxide (B1231860), Copper(I) iodide, Methanol (B129727).

  • Procedure:

    • In a reaction vessel, cool a mixture of this compound (100 g) and DMF (800 mL) to 5-10 °C.

    • Add sodium methoxide (275 g), copper(I) iodide (194 g), and methanol (450 mL).

    • Raise the temperature to 95-100 °C and stir for 2 hours.

    • Cool the reaction to 35 °C and add ethyl acetate (1 L) and an aqueous ammonium (B1175870) chloride solution.

    • Stir the mixture and then filter. The filtrate is washed with ethyl acetate, and the organic layers are combined and processed to isolate 5-methoxy-7-azaindole.

Step 2: Synthesis of 5-hydroxy-7-azaindole

  • Materials: 5-methoxy-7-azaindole, Dichloromethane (DCM), Boron tribromide.

  • Procedure:

    • Dissolve 5-methoxy-7-azaindole (75 g) in DCM (1500 mL) and cool to 0-5 °C.

    • Add boron tribromide (253 g) and allow the reaction to warm to 27 °C and stir for 4 hours.

    • Cool the reaction back to 0-5 °C and quench with methanol (225 mL).

    • Stir the reaction at 27 °C for 1 hour.

    • Concentrate the organic layer under vacuum. Add ethyl acetate and stir to induce crystallization.

    • Filter the solid, wash with ethyl acetate, and then treat with water to obtain 5-hydroxy-7-azaindole.

Convergent Synthesis of Venetoclax from 5-hydroxy-7-azaindole

The following steps outline a convergent synthesis strategy to assemble the final Venetoclax molecule from the key 5-hydroxy-7-azaindole intermediate. This involves the preparation of two other key fragments that are then coupled together.

Workflow for Venetoclax Synthesis:

Venetoclax_Synthesis A This compound B 5-hydroxy-7-azaindole A->B Borylation/Oxidation or Methoxylation/Demethylation C Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate B->C SNAr Reaction D Key Fragment 1 C->D Further Elaboration H Venetoclax Precursor D->H Buchwald-Hartwig Amination E 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde F 1-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine E->F Reductive Amination G Key Fragment 2 F->G Boc Protection/Deprotection G->H I Venetoclax H->I Final Coupling

Caption: Convergent synthetic workflow for Venetoclax.

Protocol for Key Coupling Steps:

1. SNAr Reaction of 5-hydroxy-7-azaindole: [1]

  • Description: An SNAr reaction is performed to couple 5-hydroxy-7-azaindole with a suitable fluoro- or chloro-substituted benzoic acid derivative.

  • General Procedure:

    • 5-hydroxy-7-azaindole is reacted with a suitable aryl halide (e.g., methyl 4-bromo-2-fluorobenzoate) in the presence of a base such as potassium tert-butoxide (KOt-Bu).

    • The reaction is typically carried out in a solvent system such as 2-Me-THF/DMF.

    • The reaction progress is monitored by HPLC, and upon completion, the product is isolated through standard workup and purification procedures.

2. Buchwald-Hartwig Amination: [1][2]

  • Description: A palladium-catalyzed Buchwald-Hartwig amination is a key step in modern, convergent syntheses of Venetoclax. This reaction forms a crucial C-N bond, connecting the two major fragments of the molecule.

  • General Procedure:

    • An aryl bromide intermediate (derived from the SNAr product) is coupled with a piperazine (B1678402) derivative (the other key fragment).

    • The reaction is catalyzed by a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., t-BuXPhos).

    • A base, such as sodium tert-butoxide, is required.

    • The reaction is typically run in an anhydrous solvent like toluene (B28343) under an inert atmosphere.

    • After completion, the reaction mixture is worked up, and the product is purified, often by crystallization.

3. Final Coupling and Deprotection:

  • Description: The final steps of the synthesis typically involve the saponification of an ester to the corresponding carboxylic acid, followed by an amide coupling with the sulfonamide side chain, and any necessary deprotection steps to yield the final Venetoclax molecule.

Data Presentation

The following table summarizes the typical yields for the key transformations starting from this compound. Note that yields can vary depending on the specific reaction conditions and scale.

Transformation Starting Material Product Typical Yield (%) Reference
Borylation/OxidationThis compound5-hydroxy-7-azaindole78[3]
MethoxylationThis compound5-methoxy-7-azaindoleNot explicitly stated, but part of a multi-step synthesis.[4]
Demethylation5-methoxy-7-azaindole5-hydroxy-7-azaindoleNot explicitly stated, but part of a multi-step synthesis.[4]
Reductive Amination2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehydeN-Boc protected piperazine intermediate74 (over three steps)[1]

Conclusion

This compound is a critical and versatile starting material in the synthesis of Venetoclax. Its ready availability and the well-established protocols for its conversion to the key 5-hydroxy-7-azaindole intermediate make it an integral part of efficient and scalable synthetic routes. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the synthesis of this important anti-cancer therapeutic. The outlined convergent strategy, employing key SNAr and Buchwald-Hartwig coupling reactions, represents a modern and efficient approach to the total synthesis of Venetoclax.

References

The Role of 5-Bromo-7-azaindole in the Synthesis of Antiviral Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-7-azaindole, a derivative of the versatile 7-azaindole (B17877) scaffold, has emerged as a critical building block in the synthesis of a variety of therapeutic agents. Its unique structural features, including the bromine atom which allows for diverse chemical modifications through cross-coupling reactions, make it a valuable intermediate in medicinal chemistry.[1] In the realm of antiviral drug discovery, this compound serves as a foundational component for synthesizing complex molecules that target viral replication and entry mechanisms. This document provides detailed application notes and protocols for the use of this compound in the synthesis of notable antiviral compounds, including the broad-spectrum antiviral Remdesivir and novel 3-alkynyl-5-aryl-7-aza-indoles.

Application in the Synthesis of Remdesivir (GS-5734)

Remdesivir is a broad-spectrum antiviral medication that has been utilized in the treatment of infections caused by RNA viruses such as SARS-CoV-2 and Ebola virus.[2][3] The synthesis of Remdesivir involves the construction of a key pyrrolo[2,1-f][2][4][5]triazin-4-amine core, for which this compound serves as a crucial precursor. The bromine atom at the 5-position is strategically important for subsequent chemical transformations in the synthesis of the drug's core structure.

Synthetic Workflow for the Remdesivir Core Intermediate

The synthesis of the key heterocyclic core of Remdesivir from 7-azaindole involves a bromination step to produce this compound, followed by a series of reactions to build the final pyrrolo[2,1-f][2][4][5]triazin-4-amine structure. The following diagram illustrates a generalized workflow.

G A 7-Azaindole B Bromination A->B C This compound (Intermediate 13) B->C D N,N-bis-silylation C->D E Protected Intermediate D->E F Metal-Halogen Exchange (e.g., with n-BuLi) E->F G Lithiate Intermediate F->G H Reaction with Protected D-ribono-1,4-lactone G->H I Lactol Intermediate (e.g., Intermediate 31) H->I J Further Transformations (e.g., Cyanation, Deprotection) I->J K Remdesivir Nucleoside Analogue (GS-441524) J->K

Caption: Synthetic workflow for the Remdesivir nucleoside analogue from 7-azaindole.

Quantitative Data for Key Synthetic Steps

The following table summarizes the yields for key steps in the synthesis of a brominated pyrrolo[2,1-f][2][4][5]triazine intermediate, a core component of Remdesivir.

StepStarting MaterialReagents and ConditionsProductYieldReference
BrominationPyrrolo[2,1-f][2][4][5]triazin-4-amine (12)1,3-dibromo-5,5-dimethylhydantoin (B127087) (14), DMF7-Bromopyrrolo[2,1-f][2][4][5]triazin-4-amine (13)90%[2]
Metal-Halogen Exchange & Coupling7-Bromopyrrolo[2,1-f][2][4][5]triazin-4-amine (13)n-BuLi, TMSCl, THF, -78 °C, then reaction with protected D-ribono-1,4-lactone (22)Lactol (31)25%[2]
Experimental Protocol: Bromination of Pyrrolo[2,1-f][2][4][5]triazin-4-amine

This protocol describes the selective bromination of the pyrrolo[2,1-f][2][4][5]triazin-4-amine core, a key step in the synthesis of the Remdesivir intermediate.[2]

Materials:

  • Pyrrolo[2,1-f][2][4][5]triazin-4-amine (12)

  • 1,3-dibromo-5,5-dimethylhydantoin (14)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve Pyrrolo[2,1-f][2][4][5]triazin-4-amine (12) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (14) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 7-Bromopyrrolo[2,1-f][2][4][5]triazin-4-amine (13).

Application in the Synthesis of Broad-Spectrum 3-alkynyl-5-aryl-7-aza-indoles

Recent research has focused on the development of 3-alkynyl-5-aryl-7-aza-indoles as potent broad-spectrum antiviral agents against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV).[4][6] this compound is the cornerstone starting material for this class of compounds, enabling diversification at the 3 and 5 positions through Sonogashira and Suzuki cross-coupling reactions, respectively.

General Synthetic Strategy

The synthesis of 3-alkynyl-5-aryl-7-aza-indoles from this compound follows a modular approach, allowing for the generation of a library of compounds with diverse substitutions.

G A 5-Bromo-3-iodo-7-azaindole B Sonogashira Coupling (R-CCH, Pd(PPh3)2Cl2, CuI, Et3N) A->B C 5-Bromo-3-alkynyl-7-azaindole B->C D Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) C->D E 3-Alkynyl-5-aryl-7-azaindole D->E F Alkylation (Optional) (R-X, NaH) E->F G N-alkylated 3-Alkynyl-5-aryl-7-azaindole F->G

Caption: General synthetic route for 3-alkynyl-5-aryl-7-aza-indoles.

Antiviral Activity and Cytotoxicity Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected 3-alkynyl-5-aryl-7-aza-indole derivatives.

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Cell LineReference
4g RSVLow µM>100HEp-2[4]
4h RSVLow µM>100HEp-2[4]
4i RSVLow µM>100HEp-2[4]
4k RSVLow µM>100HEp-2[4]
9c RSV-A0.18>50HEp-2[4]
9c SARS-CoV-21.82>100Vero E6[4]
9c VEEV1.8>10U-87 MG[4]
Experimental Protocols

This protocol describes the coupling of an alkyne to the 3-position of the this compound scaffold.[4]

Materials:

  • 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equiv)

  • Appropriate alkyne (1.2 equiv)

  • Triethylamine (B128534) (3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.01 equiv)

  • Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and triethylamine in anhydrous THF.

  • Degas the solution with a stream of argon for 5-10 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Warm the mixture to 30 °C.

  • Slowly add a solution of the appropriate alkyne in THF over 30 minutes.

  • Degas the reaction mixture a second time, then place under an argon atmosphere.

  • Stir the reaction at 30 °C overnight.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired 5-bromo-3-alkynyl-1H-pyrrolo[2,3-b]pyridine.

This protocol outlines the introduction of an aryl group at the 5-position of the this compound scaffold.[4]

Materials:

  • 5-Bromo-3-alkynyl-1H-pyrrolo[2,3-b]pyridine (1 equiv)

  • Appropriate boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2 equiv)

  • Dioxane/water mixture (9:1)

  • Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve the 5-bromo-3-alkynyl-1H-pyrrolo[2,3-b]pyridine in a 9:1 mixture of dioxane and water.

  • Degas the solution with argon.

  • Add the corresponding boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degas the mixture a second time and then place under an argon atmosphere.

  • Heat the reaction mixture to reflux and stir overnight.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final 3-alkynyl-5-aryl-1H-pyrrolo[2,3-b]pyridine.

Application in Kinase Inhibitors with Antiviral Activity

Viruses often hijack host cell kinases to facilitate their replication and life cycle.[7] Therefore, inhibiting these host kinases presents a viable antiviral strategy. The 7-azaindole scaffold is a well-established "privileged structure" in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[8][9] this compound provides a versatile starting point for the synthesis of such inhibitors, which can then be screened for antiviral activity.

Host Kinase Targeting as an Antiviral Strategy

The inhibition of host cell kinases that are essential for viral replication can effectively block the viral life cycle. This approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

G Virus Virus HostCell Host Cell Virus->HostCell Infects Kinase Host Cell Kinase (e.g., AAK1) Virus->Kinase Hijacks HostCell->Kinase Contains Replication Viral Replication Kinase->Replication Facilitates Block Inhibition Inhibitor 7-Azaindole-based Kinase Inhibitor Inhibitor->Kinase Binds to Block->Replication Blocks

References

Application Notes and Protocols: 5-Bromo-7-azaindole in the Development of Inhibitors for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-7-azaindole is a versatile chemical intermediate that serves as a critical building block in the synthesis of a wide range of therapeutic agents.[1][2] Its structural similarity to indole (B1671886) and purine, combined with the reactivity imparted by the bromine atom, makes it an ideal scaffold for developing kinase inhibitors.[2] In recent years, there has been significant interest in leveraging this compound for the development of novel treatments for neurological disorders such as Alzheimer's and Parkinson's disease.[3] This is due to the central role that dysregulated kinase activity plays in the pathophysiology of these conditions.[4][5][6]

Targeted Kinases and Signaling Pathways in Neurological Disorders

Several kinases have been identified as key targets for therapeutic intervention in neurological diseases. Inhibitors derived from the this compound scaffold have shown promise in modulating the activity of these enzymes.

  • Fyn and Glycogen Synthase Kinase-3β (GSK-3β): Both Fyn, a member of the Src family of tyrosine kinases, and GSK-3β are deeply involved in neurotoxic pathways, including the aggregation of Tau protein, a hallmark of Alzheimer's disease.[7] They also play a role in neuroinflammatory processes.[7] The 7-azaindole (B17877) core is crucial for inhibitory activity, and the presence of a bromine atom at the 5-position has been shown to enhance the inhibitory potency and selectivity for Fyn.[7]

Fyn_GSK3B_Pathway This compound derivative This compound derivative Fyn Fyn This compound derivative->Fyn inhibits GSK3B GSK3B This compound derivative->GSK3B inhibits Tau Tau Fyn->Tau phosphorylates Neuroinflammation Neuroinflammation Fyn->Neuroinflammation promotes GSK3B->Tau phosphorylates GSK3B->Neuroinflammation promotes Neurotoxicity Neurotoxicity Tau->Neurotoxicity leads to

Caption: Inhibition of Fyn and GSK-3β by this compound derivatives.
  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are significant risk factors for Parkinson's disease.[8] These mutations often lead to increased kinase activity, which is believed to contribute to the damage of dopaminergic neurons.[8][9] Consequently, LRRK2 has emerged as a promising target for disease-modifying therapies, and azaindole-based inhibitors are being actively investigated for this purpose.[10][11]

LRRK2_Pathway Azaindole derivative Azaindole derivative LRRK2_mutant Mutant LRRK2 Azaindole derivative->LRRK2_mutant inhibits Neuronal_damage Dopaminergic Neuron Damage LRRK2_mutant->Neuronal_damage promotes PD_pathology Parkinson's Disease Pathology Neuronal_damage->PD_pathology contributes to

Caption: LRRK2 inhibition in Parkinson's disease pathology.
  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): The gene for DYRK1A is located on chromosome 21, and its overexpression is associated with Down syndrome and Alzheimer's disease.[4][12] This has made DYRK1A a validated target for these conditions.[4] Derivatives of 7-azaindole have been specifically developed as inhibitors of DYRK1A.[4][12]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative compounds derived from the azaindole scaffold against key kinases implicated in neurological disorders.

Table 1: Inhibition of Fyn and GSK-3β by 7-Azaindole Derivatives

Compound Modification Fyn IC₅₀ (µM) GSK-3β IC₅₀ (µM)
Scaffold 3-aminothiazole-7-azaindole Mild Inhibition Mild Inhibition
Compound 38 5-Bromo substitution 0.55 ± 0.02 > 10

Data sourced from a study on the neuromodulatory properties of Fyn and GSK-3β kinase inhibitors.[7]

Table 2: Inhibition of LRRK2 by Azaindazole Derivatives

Compound LRRK2 IC₅₀ (µM)
Lead Compound Potent Inhibition
Optimized Series High Potency

Data reflects the development of potent and selective 5-azaindazole inhibitors of LRRK2.[8][10]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based inhibitors are crucial for advancing research in this area.

Protocol 1: General Synthesis of 3,5-Disubstituted-7-Azaindole Derivatives

This protocol outlines a common synthetic route for creating a library of 3,5-disubstituted-7-azaindole derivatives for screening.[12][13]

  • Step 1: Iodination of this compound.

    • Dissolve this compound in a suitable solvent (e.g., DMF).

    • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure to obtain 3-iodo-5-bromo-7-azaindole.

  • Step 2: N-Protection.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., THF).

    • Add a base (e.g., NaH) at 0°C, followed by a protecting group reagent (e.g., benzenesulfonyl chloride).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction mixture to isolate the N-protected intermediate.

  • Step 3: Suzuki-Miyaura Cross-Coupling (Position 3).

    • To a solution of the N-protected intermediate in a solvent mixture (e.g., dioxane/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

  • Step 4: Suzuki-Miyaura Cross-Coupling (Position 5).

    • Repeat the Suzuki-Miyaura cross-coupling reaction with the product from Step 3 using a different arylboronic acid to install the second substituent at the 5-position.

  • Step 5: Deprotection.

    • Remove the N-protecting group under appropriate conditions (e.g., using a base like NaOH or an acid like TFA) to yield the final 3,5-disubstituted-7-azaindole derivative.

Synthesis_Workflow A This compound B Iodination (NIS) A->B C 3-Iodo-5-bromo-7-azaindole B->C D N-Protection C->D E Protected Intermediate D->E F Suzuki Coupling (Pos. 3) E->F G 3-Aryl-5-bromo Intermediate F->G H Suzuki Coupling (Pos. 5) G->H I Protected 3,5-Diaryl Product H->I J Deprotection I->J K Final Inhibitor J->K

Caption: General workflow for the synthesis of 3,5-disubstituted-7-azaindole inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC₅₀ values of inhibitors against a specific kinase (e.g., LRRK2).

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in the corresponding kinase buffer.

    • Prepare a 4X tracer solution in the kinase buffer.

    • Prepare a serial dilution of the this compound-derived inhibitor in DMSO, then dilute in kinase buffer to get a 4X inhibitor solution.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solution to the sample wells. Add 2.5 µL of buffer with DMSO to the control wells.

    • Add 2.5 µL of the 4X kinase/antibody solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Mix gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Application Notes

The this compound scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its application in the field of neurological disorders is a promising avenue for the discovery of novel disease-modifying therapies.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom at the 5-position offers a convenient handle for further functionalization via cross-coupling reactions, allowing for the exploration of a vast chemical space to optimize potency and selectivity.[13] As demonstrated with Fyn inhibitors, this substitution can significantly enhance the desired biological activity.[7]

  • Blood-Brain Barrier (BBB) Penetration: A critical challenge in developing drugs for neurological disorders is ensuring adequate penetration of the blood-brain barrier. The physicochemical properties of the 7-azaindole core can be modulated through chemical modifications to improve BBB permeability.[10]

  • Selectivity: Achieving selectivity for the target kinase over other kinases is essential to minimize off-target effects and potential toxicity. The versatility of the this compound scaffold allows for fine-tuning of the inhibitor structure to enhance selectivity.

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors with therapeutic potential for a range of neurological disorders. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel compounds based on this promising scaffold. Further optimization of these inhibitors, focusing on improving their pharmacokinetic and pharmacodynamic properties, will be crucial for their successful translation into clinical candidates.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-7-azaindole is a pivotal intermediate in the pharmaceutical industry, primarily utilized in the synthesis of targeted anti-cancer therapies such as Vemurafenib, a potent kinase inhibitor.[1] The efficient and scalable synthesis of this compound is therefore of critical importance for the production of life-saving medications. These application notes provide a detailed overview of various synthetic routes for the large-scale production of this compound, complete with experimental protocols, quantitative data, and process workflows.

Synthetic Strategies Overview

Several synthetic routes for this compound have been developed, each with distinct advantages and disadvantages concerning starting material cost, reaction conditions, yield, and purity. The primary methods suitable for industrial-scale production start from readily available precursors such as 7-azaindole (B17877), 2-amino-3-methyl-5-bromopyridine, or 2-aminopyridine (B139424).

Comparative Analysis of Large-Scale Synthesis Routes

The selection of a synthetic route for pharmaceutical manufacturing depends on a multitude of factors including overall yield, purity of the final product, cost and availability of starting materials, and the simplicity of the operational steps. Below is a summary of key quantitative data from three prominent large-scale synthesis methods.

Parameter Route 1: From 7-Azaindole Route 2: From 2-Amino-3-methyl-5-bromopyridine Route 3: From 2-Aminopyridine
Starting Material 7-Azaindole2-Amino-3-methyl-5-bromopyridine2-Aminopyridine
Key Steps Protection, Bromination, DeprotectionOxidation, Condensation, Reduction/CyclizationBromination, Iodination, Sonogashira Coupling, Cyclization
Overall Yield 82.3% - 83.8%[2]~78% (for the oxidation step)[1]>64%[3]
Final Product Purity 99.3% - 99.7% (after recrystallization)[2]98.3% (for the intermediate)[1]>99.3%[3]
Key Reagents Sodium bisulfite, Bromine, Sodium hydroxide (B78521)Caro's acid, Pyrrolidine, DMF-DMA, Raney Nickel/Hydrazine (B178648)NBS, KI/KIO3, Alkyne reagent, Palladium catalyst, t-BuOK
Advantages High yield and purity, mild reaction conditions.[2]Readily available starting material.[1]Low cost of starting material, high purity.[3]
Disadvantages Higher cost of 7-azaindole.[1]Use of hazardous reagents like Caro's acid.Multi-step process with complex reactions.[3][4]

Experimental Protocols

Route 1: Synthesis from 7-Azaindole

This method involves the protection of the pyrrole (B145914) ring of 7-azaindole, followed by bromination and subsequent deprotection to yield this compound.

Step 1: Synthesis of Dihydro-7-azaindole-2-sodium sulfonate

  • In a 100L reaction kettle, add 5 kg of 7-azaindole and 10 kg of ethanol.

  • Slowly add a solution of 10 kg of anhydrous sodium sulfite (B76179) in 40 kg of water at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Monitor the reaction progress by HPLC until the remaining 7-azaindole is approximately 5%.

  • The aqueous layer containing the product is used directly in the next step.

Step 2: Bromination

  • To the aqueous solution from the previous step, add bromine. The molar ratio of dihydro-7-azaindole-2-sulfonate sodium to bromine should be 1:1.4.[2]

  • Maintain the reaction temperature between 0-30°C.[2]

  • After the reaction is complete (monitored by HPLC, product purity >98%), add a 10% sodium bisulfite solution to quench any remaining bromine.[2]

Step 3: Deprotection and Isolation

  • To the reaction mixture, add 2.5 kg of sodium hydroxide at room temperature and stir for 2 hours.

  • Monitor the reaction by HPLC until the starting material is less than 0.5%.[2]

  • Filter the resulting grey solid, wash with water, and dry to obtain the crude product (approximately 8 kg).

  • For purification, add 80 kg of toluene (B28343) and 0.8 kg of activated carbon to the crude product.

  • Reflux the mixture for 30 minutes, perform a hot filtration to decolorize, and then cool the filtrate to crystallize the final product.

  • This process yields approximately 7 kg of this compound with a purity of 99.3% and a calculated yield of 83.8%.[2]

Route 2: Synthesis from 2-Amino-3-methyl-5-bromopyridine

This route involves the oxidation of the amino group, followed by a series of reactions to form the pyrrole ring.

Step 1: Oxidation to 2-Nitro-3-methyl-5-bromopyridine

  • In a reaction vessel equipped for cooling, add 60 mL of concentrated sulfuric acid and cool in an ice-water bath.

  • Under mechanical stirring, add 10.8 g (57.8 mmol) of 2-amino-3-methyl-5-bromopyridine, keeping the temperature below 5°C.[1]

  • Prepare Caro's acid by mixing 86.4 mL of hydrogen peroxide with 179.2 mL of concentrated sulfuric acid, and pre-cool it.

  • Add the pre-cooled Caro's acid dropwise to the reaction mixture, maintaining the temperature below 5°C.[1]

  • After the addition is complete, remove the ice bath and continue stirring overnight at room temperature.

  • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture into a mixture of ice and water.

  • Adjust the pH to be alkaline using sodium hydroxide, which will cause a solid to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain approximately 9.8 g of 2-nitro-3-methyl-5-bromopyridine (yield: 78%, HPLC purity: 98.3%).[1]

Subsequent steps involve reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrazine to form this compound.[1]

Route 3: Synthesis from 2-Aminopyridine

This multi-step synthesis involves the construction of the substituted pyridine (B92270) ring followed by cyclization.

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as methanol, ethanol, or dichloromethane (B109758) (5-10 L per kg of 2-aminopyridine).[3]

  • Cool the solution to -5 to 15°C.

  • Add N-bromosuccinimide (NBS) with a mass ratio of 2-aminopyridine to NBS of 1:1.8-2.[3]

  • Stir the reaction at a low temperature for 1-5 hours.

  • After the reaction is complete, filter the mixture. Add the filter cake to water and adjust the pH to 11-12 with an alkali to remove succinimide.

  • Filter again to obtain 5-bromo-2-aminopyridine with a yield of over 89% and purity of over 98%.[3]

Step 2: Iodination

  • The 5-bromo-2-aminopyridine is then subjected to an iodination reaction using potassium iodate (B108269) and potassium iodide in an acidic medium (2-3M sulfuric or hydrochloric acid) to yield 5-bromo-3-iodo-2-aminopyridine sulfate (B86663) with a crude yield of 85% and purity over 95%.[3]

Step 3: Sonogashira Coupling

  • The iodinated intermediate undergoes a Sonogashira coupling with an alkyne reagent in the presence of a palladium catalyst and a copper(I) iodide co-catalyst to give 5-bromo-3-alkynyl-2-aminopyridine with a yield of 95% and purity over 97%.[3]

Step 4: Intramolecular Cyclization

  • The final step is an intramolecular cyclization of the 5-bromo-3-alkynyl-2-aminopyridine in a solvent like DMSO or DMF with a base such as potassium tert-butoxide at 60-85°C for 1-3 hours.[3]

  • After cooling and precipitation in ice water, the crude product is collected and recrystallized to afford this compound with a yield of 85% and purity of over 99.3%.[3]

Process and Workflow Diagrams

The following diagrams illustrate the experimental workflows for the large-scale synthesis of this compound.

Synthesis_from_7_Azaindole A 7-Azaindole + Ethanol + Sodium Sulfite Solution B Reaction at Room Temperature (24h) A->B Mixing C Dihydro-7-azaindole-2-sodium sulfonate (Aqueous Solution) B->C Protection D Bromination (0-30°C) C->D Addition of Bromine E Dihydro-5-bromo-7-azaindole-2-sodium sulfonate D->E Bromination F Deprotection with NaOH E->F Addition of NaOH G Crude this compound (Solid) F->G Isolation H Recrystallization from Toluene G->H Purification I Pure this compound H->I Crystallization

Caption: Workflow for the synthesis of this compound from 7-Azaindole.

Synthesis_from_2_Amino_3_methyl_5_bromopyridine A 2-Amino-3-methyl-5-bromopyridine + Conc. H2SO4 B Oxidation with Caro's Acid (<5°C) A->B Mixing C 2-Nitro-3-methyl-5-bromopyridine B->C Oxidation D Reaction with DMF-DMA and Pyrrolidine C->D Condensation E Intermediate Enamine D->E F Reductive Cyclization (Raney Ni / Hydrazine) E->F Reduction & Cyclization G This compound F->G

Caption: Workflow for the synthesis of this compound from 2-Amino-3-methyl-5-bromopyridine.

Synthesis_from_2_Aminopyridine A 2-Aminopyridine B Bromination with NBS A->B C 5-Bromo-2-aminopyridine B->C D Iodination (KI/KIO3) C->D E 5-Bromo-3-iodo-2-aminopyridine sulfate D->E F Sonogashira Coupling E->F G 5-Bromo-3-alkynyl-2-aminopyridine F->G H Intramolecular Cyclization G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from 2-Aminopyridine.

References

Regioselective Synthesis of 3,5-Disubstituted-7-Azaindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-azaindole (B17877) scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent therapeutic agents. The ability to precisely control the substitution pattern on this heterocyclic core is crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates. This document provides detailed protocols and application notes for the regioselective synthesis of 3,5-disubstituted-7-azaindoles, a key substitution pattern for various biologically active molecules, including inhibitors of Tropomyosin-related kinase A (TrkA) and growth inhibitors of Trypanosoma brucei.[1][2] The methodologies described herein focus on robust and reproducible synthetic routes, primarily utilizing palladium-catalyzed cross-coupling reactions.

Introduction

The 7-azaindole nucleus, a bioisostere of indole, is of significant interest in drug discovery due to its ability to form key hydrogen bonding interactions with biological targets.[1] Specifically, 3,5-disubstituted-7-azaindoles have emerged as a critical scaffold in the development of treatments for neglected tropical diseases like Human African Trypanosomiasis (HAT) and for oncology, with compounds showing potent anticancer and antiangiogenic activities.[1][2]

The regioselective synthesis of these compounds presents a common challenge. This application note details a well-established strategy commencing from 5-bromo-7-azaindole, employing sequential Suzuki cross-coupling reactions to introduce diverse substituents at the 5- and 3-positions of the azaindole core. This approach offers a high degree of flexibility for library synthesis and SAR exploration.

Strategic Overview of the Synthesis

The overall synthetic strategy for accessing 3,5-disubstituted-7-azaindoles involves a multi-step sequence. The key steps include the protection of the azaindole nitrogen, sequential palladium-catalyzed Suzuki couplings to install the desired substituents at the C5 and C3 positions, and a final deprotection step.

G cluster_0 Synthesis Workflow Start This compound Step1 Suzuki Coupling 1: Install Pyrazole at C5 Start->Step1 1-Methyl-4-pyrazoleboronic acid K2CO3, PdCl2(dppf) Step2 Iodination at C3 Step1->Step2 NIS Step3 N-Tosylation Step2->Step3 Tosyl chloride, DMAP, TEA Step4 Suzuki Coupling 2: Install Aryl Group at C3 Step3->Step4 Aryl boronic acid K2CO3, PdCl2(dppf) Step5 Deprotection Step4->Step5 NaOH End 3,5-Disubstituted-7-azaindole Step5->End

Caption: Overall workflow for the synthesis of 3,5-disubstituted-7-azaindoles.

Data Presentation: Comparison of Suzuki Coupling Reactions

The following tables summarize representative yields for the key Suzuki coupling and subsequent deprotection steps in the synthesis of a series of 3,5-disubstituted-7-azaindoles.

Table 1: Synthesis of 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridines [1]

EntryAryl Boronic Acid/EsterProductYield (%)
1(3-cyanophenyl)boronic acid12a85
2(4-cyanophenyl)boronic acid12b78
3(3-(trifluoromethyl)phenyl)boronic acid12c65
4(4-(trifluoromethyl)phenyl)boronic acid12d72
5(3-fluorophenyl)boronic acid12e55
6(4-fluorophenyl)boronic acid12f68

Table 2: Deprotection to Yield Final 3,5-Disubstituted-7-Azaindoles [1]

EntryStarting Material (Tosyl-protected)ProductYield (%)
112a13a83
212b13b75
312c13c60
412d13d70
512e13e58
612f13f65

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of 3,5-disubstituted-7-azaindoles, adapted from published procedures.[1]

Protocol 1: Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine (Intermediate 7)

Materials:

  • This compound (9)

  • 1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), 1-methyl-4-pyrazoleboronic acid pinacol ester (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv) to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed 3:1 mixture of dioxane and water.

  • Heat the reaction mixture to 85 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound. A typical yield is around 93%.[1]

Protocol 2: General Procedure for the Synthesis of 3-Aryl-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridines (General Procedure B) [1]

Materials:

  • 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 11)

  • Aryl boronic acid or pinacol ester (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 2M aqueous solution)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • 1,4-Dioxane

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine the iodinated intermediate 11 (1.0 equiv), the desired aryl boronic acid or ester (1.1 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add dioxane (to a concentration of 0.17 M) and 2M aqueous K₂CO₃ (5 equiv).

  • Seal the vial and heat the reaction mixture in a microwave synthesizer at 120 °C for 30 minutes.[1]

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through celite and concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography to obtain the desired product. Yields typically range from 24-85%.[1]

G cluster_0 Suzuki Coupling Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Protocol 3: General Procedure for Detosylation (General Procedure D) [1]

Materials:

  • Tosylated 3,5-disubstituted-7-azaindole (1.0 equiv)

  • 1,4-Dioxane

  • Sodium hydroxide (B78521) (NaOH, 2M aqueous solution)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Suspend the tosylated starting material (1.0 equiv) in dioxane (0.10 M) in a microwave vial.

  • Add 2M aqueous NaOH (3.5–5.0 equiv).

  • Seal the vial and heat the reaction in a microwave synthesizer at 150 °C for 1–10 minutes.[1]

  • Monitor the reaction by LCMS.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude material by the appropriate method (e.g., preparative HPLC or column chromatography) to afford the final product. Yields typically range from 10-83%.[1]

Conclusion

The synthetic strategies and detailed protocols provided in this application note offer a reliable and versatile approach for the regioselective synthesis of 3,5-disubstituted-7-azaindoles. The use of sequential Suzuki cross-coupling reactions allows for the introduction of a wide range of substituents at both the C3 and C5 positions, making this methodology highly valuable for the generation of compound libraries for drug discovery and medicinal chemistry programs. The provided quantitative data and step-by-step instructions serve as a practical guide for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: Researchers often face challenges with regioselectivity during bromination, leading to the formation of undesired isomers. Other common issues include low yields, the formation of di- or poly-brominated byproducts, and difficulties in purification. The choice of starting material and synthetic route can significantly impact the success and efficiency of the synthesis.[1][2][3]

Q2: Which synthetic route is recommended for achieving high purity of this compound?

A2: A multi-step synthesis starting from 2-aminopyridine (B139424) has been reported to produce this compound with a purity exceeding 99.3%.[4] This route involves bromination, iodination, Sonogashira coupling, and an intramolecular cyclization.[4] While it involves several steps, it offers good control over the final product's purity. Another approach with high reported purity (99.3% and 99.6%) involves the bromination of a dihydro-7-azaindole-2-sodium sulfonate intermediate, which is synthesized from 7-azaindole (B17877).[5]

Q3: Are there any one-pot synthesis methods available for this compound?

A3: While a true one-pot synthesis from simple precursors is not commonly reported, some methods aim to minimize intermediate workups. For instance, a method starting from 2-hydrazino-5-bromopyridine involves a single reaction vessel for the cyclization step with acetaldehyde (B116499) in the presence of a catalyst mixture.[1]

Q4: How can I minimize the formation of poly-brominated byproducts during the synthesis?

A4: Careful control of the brominating agent's stoichiometry is crucial. Using a protecting group strategy can also prevent over-bromination. For example, the reaction of 7-azaindole with sodium hydrogen sulfite (B76179) forms a dihydro-7-azaindole-2-sodium sulfonate, which can then be selectively brominated at the 5-position before eliminating the sulfonate group.[5] Slow, dropwise addition of the brominating agent at low temperatures can also improve selectivity.[3]

Q5: What are the recommended purification methods for crude this compound?

A5: Recrystallization is a common and effective method for purifying the final product. Solvents such as ethyl acetate (B1210297), toluene (B28343), or a mixture of petroleum ether and ethyl acetate have been reported to yield high-purity crystalline product.[4][5][6] Column chromatography can also be employed, though recrystallization is often preferred for larger scale operations.

Troubleshooting Guides

Problem 1: Low Yield in the Final Cyclization Step
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction temperature or time. Ensure the reagents used are pure and dry.
Suboptimal catalyst activity If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts or catalyst loadings.
Degradation of starting material or product Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to degradation. Attempt the reaction under milder conditions.
Side reactions Analyze the crude product by NMR or LC-MS to identify major byproducts. This can help in understanding the competing reaction pathways and optimizing conditions to minimize them.
Problem 2: Presence of Impurities, Especially Isomers
Potential Cause Troubleshooting Steps
Poor regioselectivity in bromination If performing direct bromination, this is a common issue. Consider a route that utilizes a directing group or a precursor where the 5-position is already functionalized. For direct bromination, carefully control the temperature (0-5 °C) and add the brominating agent slowly.[3]
Incomplete reaction of an intermediate Ensure each step of a multi-step synthesis goes to completion before proceeding to the next. Purify intermediates if necessary.
Formation of oxidized byproducts The azaindole core can be susceptible to oxidation. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Inefficient purification Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation from impurities. Consider an activated carbon treatment to remove colored impurities.[4][5]

Experimental Protocols

Synthesis via Bromination of Dihydro-7-azaindole-2-sodium sulfonate[5]

This method provides a high yield and purity of this compound.

Step 1: Synthesis of Dihydro-7-azaindole-2-sodium sulfonate

  • In a reaction vessel, dissolve 7-azaindole in ethanol.

  • Add an aqueous solution of sodium bisulfite.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by HPLC until the 7-azaindole is consumed.

  • The resulting aqueous solution containing the product is used directly in the next step.

Step 2: Bromination

  • Cool the aqueous solution from Step 1 to 0-10 °C.

  • Slowly add bromine to the solution while maintaining the temperature.

  • Stir the reaction mixture at this temperature for a few hours.

  • Quench any excess bromine by adding a 10% sodium bisulfite solution.

Step 3: Elimination and Isolation

  • To the reaction mixture from Step 2, add a base such as sodium hydroxide (B78521) at room temperature.

  • Stir for 2 hours until the elimination is complete (monitored by HPLC).

  • Filter the resulting solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from toluene with activated carbon to yield pure this compound.

Quantitative Data Summary

Synthetic Route Starting Material Key Reagents Reported Yield Reported Purity (HPLC) Reference
Multi-step Synthesis2-AminopyridineNBS, Potassium Iodate/Iodide, Sonogashira coupling reagents, KOH85% (final step)>99.3%[4]
Fischer Indole Synthesis2-Hydrazino-5-bromopyridineAcetaldehyde, POCl₃, Copper Acetate, Niobium PentachlorideNot specifiedHigh[1]
Sulfonate Intermediate7-AzaindoleSodium bisulfite, Bromine, NaOH83.8%99.3%[5]
Oxidation & Cyclization2-Amino-3-methyl-5-bromopyridineCaro's acid, Tetrahydropyrrole, DMF-DMA, Raney Nickel/Hydrazine78% (for an intermediate)98.3% (for an intermediate)[7]

Visualizations

experimental_workflow cluster_start Step 1: Sulfonate Formation cluster_bromination Step 2: Bromination cluster_elimination Step 3: Elimination & Isolation cluster_purification Step 4: Purification start 7-Azaindole + NaHSO₃ bromination Addition of Bromine at 0-10°C start->bromination Aqueous Solution elimination Addition of NaOH bromination->elimination filtration Filtration & Drying elimination->filtration purification Recrystallization from Toluene filtration->purification Crude Product product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via a sulfonate intermediate.

troubleshooting_workflow problem Low Yield or Impure Product check_sm Check Starting Material Purity problem->check_sm check_sm->problem Impure check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents Purity OK check_reagents->problem Poor Quality check_conditions Analyze Reaction Conditions (Temp, Time) check_reagents->check_conditions Quality OK check_conditions->problem Suboptimal analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude Conditions OK optimize_purification Optimize Purification (Recrystallization, Chromatography) analyze_crude->optimize_purification Known Impurities modify_route Consider Alternative Synthetic Route analyze_crude->modify_route Complex Mixture/ Unidentifiable Byproducts success High Yield & Purity optimize_purification->success Successful modify_route->success

Caption: Troubleshooting logic for addressing low yield or impurities in the synthesis of this compound.

logical_relationships cluster_starting_materials Starting Materials cluster_strategies Synthetic Strategies sm1 7-Azaindole strategy1 Direct Bromination (Prone to side reactions) sm1->strategy1 strategy2 Protecting Group Strategy (e.g., Sulfonate) sm1->strategy2 sm2 2-Aminopyridine Derivatives strategy3 Multi-step Synthesis with Ring Construction sm2->strategy3 sm3 Substituted Hydrazines sm3->strategy3 product This compound strategy1->product strategy2->product strategy3->product

References

Technical Support Center: The High Cost of 7-Azaindole Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-azaindole (B17877). This valuable scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. However, its high cost can be a significant hurdle. This guide aims to shed light on the reasons for this cost and provide practical information for its effective use in the laboratory.

Understanding the High Cost of 7-Azaindole

The expense associated with 7-azaindole is primarily rooted in the complexities of its synthesis. Unlike its parent molecule, indole (B1671886), the introduction of a nitrogen atom into the six-membered ring significantly alters the electron density, making many traditional indole synthesis methods inefficient or completely ineffective.[1] Key factors contributing to the high cost include:

  • Complex Multi-step Syntheses: Many synthetic routes to 7-azaindole involve numerous steps, which inherently lowers the overall yield and increases manufacturing costs.[2]

  • Cost of Starting Materials: The pyridine-based precursors required for 7-azaindole synthesis are often more expensive than the benzenoid analogs used for indole synthesis.

  • Low Yields: The electron-deficient nature of the pyridine (B92270) ring can lead to low yields in key cyclization steps.[1]

  • Harsh Reaction Conditions: Some synthetic methods require high temperatures, strong bases, or specialized equipment, adding to the production cost.

  • Purification Challenges: The final product and intermediates often require extensive purification, such as column chromatography, which is time-consuming and costly on an industrial scale.[3]

  • Use of Expensive Catalysts: Many modern and more efficient syntheses rely on precious metal catalysts, such as palladium, which are a significant cost driver.

Cost Comparison of Key Starting Materials

The choice of synthetic route has a direct impact on the final cost of 7-azaindole. Below is a comparative table of common starting materials. Prices are estimates and can vary based on supplier, purity, and quantity.

Starting MaterialTypical Synthetic RouteEstimated Bulk Price (per kg)Key Considerations
2-Fluoro-3-picolineCondensation with nitriles or aldehydes$1000 - $3000+[4]Often used in modern, more efficient syntheses, but the starting material itself can be costly.
2-Chloro-3-aminopyridineFischer indole synthesis variations, transition metal-catalyzed cyclizations$90 - $200[5][6][7][8][9]A more traditional and potentially cheaper starting material, but reactions can have lower yields and require harsher conditions.
3-AminopicolineSkraup-Doebner-von Miller reaction and variations$17.50 - $50[10][11]One of the more economical starting materials, but the synthetic routes can be lengthy and may produce byproducts.

Troubleshooting Guides

Issue 1: Poor Solubility of 7-Azaindole Derivatives in Biological Assays

Symptoms:

  • Precipitation of the compound upon dilution into aqueous assay buffers.

  • Cloudy or turbid assay solutions.

  • Inconsistent or non-reproducible results in cell-based or biochemical assays.

Possible Causes:

  • The planar, aromatic structure of the 7-azaindole core contributes to low aqueous solubility.[12]

  • "Crashing out" of the compound when diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium.

Solutions:

StrategyDetailed Steps
Optimize Stock and Final Concentrations Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is as low as possible (ideally ≤0.5%) to minimize both insolubility and solvent-induced artifacts.[13]
Use a Serial Dilution Approach Instead of a single large dilution, perform one or more intermediate dilutions in a mixed solvent system (e.g., DMSO/media) to gradually decrease the solvent polarity.[13]
Employ Formulation Aids For particularly challenging compounds, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Pluronic F-68), ensuring they do not interfere with the assay.
pH Adjustment For ionizable 7-azaindole derivatives, adjusting the pH of the buffer may improve solubility. However, ensure the pH remains within the acceptable range for your biological system.
Sonication Briefly sonicating the final diluted solution can help to break up small aggregates and improve dissolution.
Issue 2: Inconsistent or Unexpected Results in Kinase Assays

Symptoms:

  • Higher than expected IC50 values.

  • Lack of dose-response relationship.

  • Apparent activation of the kinase at certain concentrations.

Possible Causes:

  • Assay Interference: Some compounds can interfere with the assay detection method (e.g., autofluorescence in fluorescence-based assays).

  • Off-Target Effects: 7-azaindole derivatives, while often designed for a specific kinase, can inhibit other kinases, leading to complex biological responses.[14]

  • Paradoxical Activation: In some cellular contexts, particularly with RAF inhibitors like Vemurafenib (B611658), inhibition of the target can lead to the activation of linked signaling pathways.[15]

Solutions:

StrategyDetailed Steps
Assay Interference Controls Run control experiments with your compound in the assay buffer without the enzyme or cells to check for autofluorescence or other interference with the detection signal.
Selectivity Profiling Test your compound against a panel of kinases to understand its selectivity profile and identify potential off-target effects.
Biochemical vs. Cell-Based Assays Compare results from a purified enzyme (biochemical) assay with a cell-based assay. Discrepancies can point towards cellular effects like membrane permeability, metabolism, or pathway crosstalk.
Downstream Signaling Analysis Use techniques like Western blotting to confirm that the inhibition of the target kinase leads to the expected decrease in the phosphorylation of its downstream substrates.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing 7-azaindole and its derivatives?

A1: 7-azaindole is a stable solid. However, proper handling and storage are crucial to maintain its integrity:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and bases.[16][17] Protect from direct sunlight.[17] For long-term storage, refrigeration (2-8 °C) is often recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Handle in a well-ventilated area or under a fume hood.[16]

  • Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. For long-term storage of solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: My 7-azaindole derivative shows poor bioavailability in animal studies. What could be the reason?

A2: Poor bioavailability can be due to several factors. While 7-azaindole itself is known to sometimes enhance solubility compared to indole, derivatives can have different properties.[9] Common reasons include low aqueous solubility, poor permeability across the intestinal wall, and rapid metabolism in the liver. To address this, you may need to consider formulation strategies (as mentioned in the troubleshooting guide) or medicinal chemistry efforts to modify the structure to improve its physicochemical properties.

Q3: Can 7-azaindole interfere with protein quantification assays?

A3: The aromatic nature of the 7-azaindole ring means it absorbs UV light. If your protein quantification method relies on UV absorbance (e.g., at 280 nm), high concentrations of your compound could lead to inaccurate protein measurements. It is advisable to use a dye-based protein assay (e.g., Bradford or BCA assay) and to include a compound-only control to account for any background signal.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways where 7-azaindole inhibitors are active and a typical experimental workflow.

G cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 AKT AKT mTORC1 mTORC1 Transcription Gene Transcription Inhibitor 7-Azaindole Inhibitor

PI3K/AKT/mTOR pathway with a 7-azaindole inhibitor.

G cluster_2 Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Vemurafenib (7-Azaindole based) Inhibitor->BRAF Inhibition

BRAF/MEK/ERK pathway inhibited by Vemurafenib.

G start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Set up 96-well plate (Controls and Test Compounds) reagent_prep->plate_setup add_enzyme Add Diluted Kinase (e.g., BRAF V600E) plate_setup->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate_reaction incubate_kinase Incubate at 30°C initiate_reaction->incubate_kinase stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate_kinase->stop_reaction incubate_adp Incubate at RT stop_reaction->incubate_adp detect_signal Add Kinase Detection Reagent incubate_adp->detect_signal incubate_lum Incubate at RT detect_signal->incubate_lum read_plate Measure Luminescence incubate_lum->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Experimental workflow for an in vitro kinase assay.

Experimental Protocols

Protocol 1: Synthesis of a Vemurafenib Analog Intermediate

This protocol describes a key step in the synthesis of Vemurafenib analogs, starting from commercially available 5-bromo-7-azaindole.[18]

Materials:

  • This compound

  • Hexamethylenetetramine (HMTA)

  • Acetic acid (HOAc)

  • Water

  • Ethanol (B145695)

  • Hydrochloric acid (catalytic amount)

  • An appropriate hydrazide (e.g., picolinohydrazide)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

Step 1: Formylation of this compound (Duff Reaction)

  • In a round-bottom flask, combine this compound (1 equivalent), hexamethylenetetramine (HMTA), acetic acid (HOAc), and water.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture and work up to isolate the product, 5-bromo-3-carboxyaldehyde-7-azaindole. A yield of approximately 66% can be expected.[18]

Step 2: Formation of N-acylhydrazone

  • To a round-bottom flask, add the synthesized 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.2 equivalents), the desired hydrazide (e.g., picolinohydrazide, 1 equivalent), and ethanol.[18]

  • With magnetic stirring, add a few drops of hydrochloric acid as a catalyst.

  • Stir the reaction at room temperature for 6 hours. A precipitate should form.[19]

  • Reduce the volume of ethanol under reduced pressure.

  • Isolate the solid product by vacuum filtration to obtain the desired N-acylhydrazone intermediate.

Protocol 2: In Vitro BRAF V600E Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to determine the inhibitory activity of a 7-azaindole-based compound (e.g., Vemurafenib) against the BRAF V600E mutant kinase. This protocol is adapted from commercially available kinase assay kits.[20][21][22]

Materials:

  • Recombinant active BRAF V600E enzyme

  • Inactive MEK1 protein (as substrate)

  • Kinase Reaction Buffer (e.g., containing Tris-HCl, MgCl2, BSA, DTT)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • Vemurafenib (as a reference inhibitor)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well assay plates

  • Luminescence-capable microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer from a 5x stock and keep on ice.

    • Thaw the BRAF V600E enzyme on ice and dilute to the desired working concentration (e.g., 2.5 ng/µl) in 1x Kinase Buffer.[20]

    • Prepare a master mix of the MEK1 substrate and ATP in 1x Kinase Buffer.

    • Prepare serial dilutions of your test compound and Vemurafenib in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or reference inhibitor. For "Positive Control" and "Blank" wells, add 5 µL of the buffer with DMSO.

    • To all wells except the "Blank", add 10 µL of the diluted BRAF V600E enzyme. To the "Blank" wells, add 10 µL of 1x Kinase Buffer.[21]

    • Initiate the reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.[21]

    • Gently mix and incubate the plate for 40-60 minutes at 30°C.[21]

  • Signal Detection:

    • Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[21]

    • Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.[23]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "Blank" control from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Technical Support Center: 5-Bromo-7-azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most common synthetic routes for this compound are:

  • Direct bromination of 7-azaindole (B17877): This is a straightforward approach but can suffer from lack of regioselectivity.

  • Synthesis from 2-amino-3-methyl-5-bromopyridine: This route involves the construction of the pyrrole (B145914) ring onto the substituted pyridine (B92270) starting material.

  • Multi-step synthesis from 2-aminopyridine: This is a longer route that involves building up the substituted pyridine ring before forming the azaindole structure.

Q2: Why is regioselectivity an issue in the direct bromination of 7-azaindole?

A2: The 7-azaindole ring system has multiple positions susceptible to electrophilic attack. Direct bromination can lead to a mixture of isomers, including bromination at the C3, C4, and C6 positions, in addition to the desired C5 position. The formation of these regioisomeric impurities can complicate purification and reduce the overall yield of the desired product.

Q3: What is the role of this compound in drug development?

A3: this compound is a key intermediate in the synthesis of several kinase inhibitors used in cancer therapy.[1] Its structure serves as a scaffold for developing drugs that target specific signaling pathways involved in cell proliferation and survival.[2] A notable example is its use in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Direct Bromination of 7-Azaindole

Issue 1: Low Yield and/or Formation of Multiple Products (Regioisomers and Over-bromination)

  • Potential Cause: Lack of regioselectivity in the bromination reaction. The electron-rich pyrrole ring and the pyridine ring can both be brominated. Over-bromination can also occur, leading to di- or tri-brominated products.

  • Troubleshooting Strategies:

    • Use of a milder brominating agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it can offer better control and selectivity.[4][5]

    • Control of reaction temperature: Running the reaction at a lower temperature can help to minimize side reactions and improve selectivity.

    • Slow addition of the brominating agent: Adding the brominating agent dropwise with vigorous stirring ensures a low localized concentration, which can reduce the formation of over-brominated products.

    • Use of a protecting group strategy: Protection of the pyrrole nitrogen (e.g., with a sulfonyl group) can direct the bromination to the desired C5 position. Subsequent deprotection yields the final product.

Issue 2: Difficult Purification of the Final Product

  • Potential Cause: The similar polarity of the desired 5-bromo isomer and other regioisomeric impurities makes separation by column chromatography challenging.

  • Troubleshooting Strategies:

    • Recrystallization: Careful selection of a solvent system for recrystallization can selectively crystallize the desired 5-bromo isomer, leaving the impurities in the mother liquor. Toluene is often used for this purpose.[6]

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more expensive, method for separating the isomers.[7]

Route 2: Synthesis from 2-amino-3-methyl-5-bromopyridine

Issue 1: Low Yield in the Ring-Closing Step

  • Potential Cause: The conditions for the cyclization reaction (e.g., Leimgruber-Batcho indole (B1671886) synthesis) may not be optimal, leading to incomplete reaction or degradation of the starting material or product.

  • Troubleshooting Strategies:

    • Optimization of reaction conditions: Systematically vary the temperature, reaction time, and catalyst (if applicable) to find the optimal conditions for the ring closure.

    • Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

Issue 2: Presence of Unreacted Intermediates

  • Potential Cause: Incomplete conversion in one of the synthetic steps.

  • Troubleshooting Strategies:

    • Reaction monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and ensure complete consumption of the starting material before proceeding to the next step.

    • Reagent purity: Ensure that all reagents, especially the starting material and any catalysts, are of high purity.

Route 3: Multi-step Synthesis from 2-aminopyridine

Issue 1: Low Yield in Coupling Reactions (e.g., Sonogashira)

  • Potential Cause: Deactivation of the palladium catalyst, poor quality of reagents, or suboptimal reaction conditions.

  • Troubleshooting Strategies:

    • Catalyst and ligand selection: Experiment with different palladium catalysts and ligands to find the most effective combination for the specific coupling reaction.

    • Degassing of solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.

    • Reagent quality: Use high-purity reagents, especially the alkyne and the aryl halide.

Common Impurities Summary

Impurity TypePotential Structure (Example)Common Route of FormationTypical Analytical Method for Detection
Regioisomeric Impurities 3-Bromo-7-azaindole, 4-Bromo-7-azaindoleDirect bromination of 7-azaindoleHPLC, LC-MS, NMR[2]
Over-brominated Impurities 3,5-Dibromo-7-azaindoleDirect bromination of 7-azaindoleHPLC, LC-MS, NMR
Unreacted Starting Material 7-azaindole, 2-amino-3-methyl-5-bromopyridineAll routesTLC, HPLC, LC-MS
Incomplete Cyclization Products Intermediates from Leimgruber-Batcho synthesisSynthesis from 2-amino-3-methyl-5-bromopyridineLC-MS, NMR
Coupling Byproducts Homocoupling products of alkynes or aryl halidesSynthesis from 2-aminopyridineHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 7-Azaindoline

This protocol involves the reduction of 7-azaindole to 7-azaindoline, followed by regioselective bromination and subsequent oxidation.[8]

Step 1: Reduction of 7-azaindole to 7-azaindoline

  • In a suitable reaction vessel, dissolve 7-azaindole in ethanol.

  • Add Raney nickel to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 4 MPa) and heat to approximately 95°C.

  • Maintain the reaction for 12 hours, monitoring for completion by TLC or LC-MS.

  • After completion, cool the reaction, filter off the Raney nickel, and wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 7-azaindoline.

Step 2: Bromination of 7-azaindoline

  • Dissolve the crude 7-azaindoline in dichloromethane (B109758).

  • Add p-toluenesulfonic acid to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in dichloromethane dropwise.

  • Allow the reaction to stir for several hours, monitoring for the formation of the desired product.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 5-bromo-7-azaindoline.

Step 3: Oxidation to this compound

  • Dissolve the 5-bromo-7-azaindoline in toluene.

  • Add manganese dioxide to the solution.

  • Heat the mixture to reflux and maintain for several hours until the starting material is consumed.

  • Cool the reaction, filter off the manganese dioxide, and wash the filter cake with dichloromethane.

  • Combine the organic phases, dry, and concentrate to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).

Signaling Pathway and Experimental Workflow Diagrams

BRAF V600E Signaling Pathway

This compound is a key precursor for Vemurafenib, an inhibitor of the BRAF V600E mutant kinase. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival in certain cancers like melanoma.[9][10][11]

BRAF_V600E_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF_WT BRAF (Wild-Type) RAS->BRAF_WT MEK MEK BRAF_WT->MEK BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (derived from This compound) Vemurafenib->BRAF_V600E Inhibition CHK_Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 CDC25 CDC25 (Phosphatase) CHK1_CHK2->CDC25 Inhibition CDK_Cyclin CDK-Cyclin Complexes CDC25->CDK_Cyclin Activation Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle CHK_Inhibitor CHK Inhibitor (e.g., derived from This compound) CHK_Inhibitor->CHK1_CHK2 Inhibition Synthesis_Workflow Start Starting Material (e.g., 7-Azaindole) Reaction Chemical Synthesis (e.g., Bromination) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Impurities Impurities Crude->Impurities Pure Pure this compound Purification->Pure Purification->Impurities Analysis Quality Control (HPLC, NMR, MS) Pure->Analysis

References

Technical Support Center: Purification of 5-Bromo-7-azaindole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 5-Bromo-7-azaindole.

Troubleshooting Recrystallization Issues

Recrystallization of this compound can sometimes be challenging. This section addresses common problems in a question-and-answer format.

Problem 1: The compound "oils out" instead of crystallizing.

  • Question: My this compound is forming a viscous liquid or oil upon cooling the recrystallization solution. How can I fix this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This can happen if the solution is too concentrated, cooled too quickly, or if the melting point of your compound is lowered by the presence of impurities.[1][2]

    Troubleshooting Steps:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes the formation of oils.

    • Use more solvent: The concentration of this compound might be too high. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize from a more dilute solution.

    • Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent in which this compound is slightly less soluble at higher temperatures may be beneficial. For instance, if you are using a highly polar solvent, try a less polar one. A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can also be effective.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a pure crystal of this compound, adding a small "seed" crystal to the cooled solution can induce crystallization.

Problem 2: No crystals form, even after extended cooling.

  • Question: The solution remains clear and no solid has precipitated after cooling for a significant amount of time. What should I do?

  • Answer: This indicates that the solution is not supersaturated enough for crystal nucleation to occur.

    Troubleshooting Steps:

    • Evaporate some solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Be careful not to remove too much solvent too quickly, as this may cause the compound to "crash out" as an amorphous solid or oil.

    • Cool to a lower temperature: If an ice bath is not effective, consider using a salt-ice bath or a laboratory freezer to achieve lower temperatures.

    • Introduce a nucleation surface: As mentioned previously, scratching the inside of the flask or adding a seed crystal can help initiate crystallization.

Problem 3: The recovered yield is very low.

  • Question: After filtration, I recovered a much smaller amount of this compound than expected. What could have gone wrong?

  • Answer: A low yield can result from several factors during the recrystallization process.

    Troubleshooting Steps:

    • Check the filtrate: To see if a significant amount of your product remains dissolved, you can try to cool the filtrate to a lower temperature or evaporate some of the solvent to see if more crystals form.

    • Avoid using too much solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is key to maximizing yield.

    • Ensure the solution is saturated: Before cooling, make sure the solution is saturated with the compound at the boiling point of the solvent.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Problem 4: The purified compound is still colored.

  • Question: My recrystallized this compound still has a yellowish or brownish tint. How can I remove colored impurities?

  • Answer: this compound is typically a white to light yellow powder.[3] A persistent color indicates the presence of impurities.

    Troubleshooting Steps:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.

    • Perform a second recrystallization: A second recrystallization step may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. This compound has good solubility in common organic solvents like acetone (B3395972) and ethanol, and limited solubility in water.[3] Patents describing the synthesis of this compound have reported successful recrystallization using toluene (B28343), methanol, and a mixed solvent system of petroleum ether and ethyl acetate.[4] The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: What is the expected yield and purity after recrystallization?

A2: The yield and purity can vary depending on the initial purity of the crude material and the recrystallization technique. However, reported procedures indicate that high purity can be achieved. For example, recrystallization from toluene has been shown to yield purities of 99.3% to 99.7% with yields in the range of 82-84%.[5] Another patent reports a yield of 90% and a purity of 99.3% after recrystallization from ethyl acetate.[6]

Q3: How can I be sure my this compound is pure?

A3: The purity of your recrystallized product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range that is close to the literature value (176-180°C) is a good indicator of purity.[3]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to determine purity. A single sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and reveal the presence of impurities.

Quantitative Data Summary

The following table summarizes quantitative data related to the recrystallization of this compound as reported in various sources.

Recrystallization Solvent/SystemInitial PurityFinal PurityYieldReference
Toluene>98% (HPLC)99.3%83.8%[5]
Toluene>98% (HPLC)99.5%83.3%[5]
Toluene>98% (HPLC)99.7%82.7%[5]
Toluene>98% (HPLC)99.6%82.3%[5]
Ethyl AcetateNot Specified99.3%90%[6]
MethanolNot Specified≥99%85.43%[4]
Petroleum Ether / Ethyl Acetate (10:1)Not SpecifiedNot Specified90%[4]

Experimental Protocol: Recrystallization from Toluene

This is a general protocol based on procedures described in the literature.[5] Researchers should optimize the conditions for their specific sample.

  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of toluene. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem low_yield Low Yield crystals->low_yield Check Yield impure Product Impure/Colored crystals->impure Check Purity ts_no_crystals Troubleshoot: - Evaporate solvent - Cool to lower temp - Scratch flask/Seed no_crystals->ts_no_crystals ts_oil_out Troubleshoot: - Slower cooling - Add more solvent - Change solvent - Scratch/Seed oil_out->ts_oil_out ts_low_yield Troubleshoot: - Check filtrate - Use less solvent initially - Wash with cold solvent low_yield->ts_low_yield ts_impure Troubleshoot: - Use activated charcoal - Re-recrystallize impure->ts_impure ts_no_crystals->dissolve Retry ts_oil_out->dissolve Retry ts_low_yield->start Retry with new batch ts_impure->start Retry with new batch

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-Bromo-7-azaindole.

Troubleshooting Guide

Q1: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I improve the reaction?

Low yields in Suzuki coupling reactions with this compound can stem from several factors, including inactive catalyst systems, suboptimal reaction conditions, or poor quality of starting materials.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation can lead to a complete halt of the catalytic cycle.[1]

    • Problem: The catalyst may have decomposed due to exposure to oxygen, or the chosen catalyst/ligand system may not be suitable for this specific substrate.

    • Solution:

      • Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[1][2]

      • Consider using a robust palladium precatalyst, such as Pd(dppf)Cl₂, which has shown high efficacy for N-heterocyclic substrates.[1][3][4]

      • For challenging couplings, modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be highly effective.[1][5]

  • Optimize Reaction Conditions: The interplay between the base, solvent, and temperature is critical for a successful outcome.

    • Problem: The chosen base may not be strong enough to facilitate transmetalation, or the solvent system may not be optimal for solubility and reactivity.

    • Solution: Screen a panel of bases and solvents as outlined in the tables below. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1][4] A mixed solvent system, such as 1,4-dioxane/water or THF/water, is often necessary to dissolve both the organic substrates and the inorganic base.[1] Increasing the reaction temperature may also improve the yield, but monitor for potential decomposition.[1]

  • Assess Starting Material Quality: The purity and stability of both this compound and the boronic acid/ester are paramount.

    • Problem: The boronic acid may have undergone protodeboronation, or the this compound may contain impurities that inhibit the catalyst.

    • Solution:

      • Use high-purity starting materials.

      • Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester) to minimize protodeboronation.[1][6][7]

Q2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and debrominated starting material. How can I minimize these?

The formation of side products is a common challenge in Suzuki coupling reactions. Understanding their formation pathways is key to their mitigation.

Minimizing Side Products:

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][2][6]

    • Solution:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[1][2][8]

      • Use of Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it bypasses the in-situ reduction step that can lead to homocoupling.[2]

      • Optimize Catalyst Loading: High catalyst loadings can sometimes increase the rate of homocoupling.[1]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1][6]

    • Solution:

      • Use fresh, high-quality boronic acid.

      • Employing a boronic ester, such as a pinacol ester, can enhance stability and reduce this side reaction.[1][6][7]

      • Minimize the amount of water in the reaction, though some water is often necessary for the catalytic cycle to function efficiently with inorganic bases.

  • Reductive Debromination: The bromo group on the 7-azaindole (B17877) is replaced by a hydrogen atom.

    • Solution:

      • N-Protection: The acidic N-H of the azaindole can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent this.[1]

      • Use High-Purity Solvents: Ensure solvents are free from impurities that could act as hydride sources.[1]

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst is the best choice for the Suzuki coupling of this compound?

While there is no single "best" catalyst for all Suzuki reactions, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and frequently recommended catalyst for couplings involving N-heterocyclic substrates like azaindoles.[1][3][4] It often provides high yields in relatively short reaction times. For particularly challenging substrates or to improve yields further, catalyst systems based on Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ are excellent alternatives.[1][5]

Q4: What is the optimal base and solvent system for this reaction?

The optimal base and solvent are highly dependent on the specific boronic acid being used. However, a good starting point is to use an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1][4] For less reactive coupling partners, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.[1][9]

A mixed solvent system is typically required to ensure all components are sufficiently soluble.[1] Common and effective choices include:

  • 1,4-Dioxane / Water[1]

  • Tetrahydrofuran (THF) / Water[1]

  • Dimethoxyethane (DME) / Water[3]

The ratio of the organic solvent to water often needs to be optimized, with ratios from 2:1 to 4:1 being common.

Q5: At what temperature should I run the reaction?

Most Suzuki coupling reactions with bromo-N-heterocycles require heating to proceed at a reasonable rate.[1][4] A starting temperature of 80-100 °C is generally recommended.[2][3][5] If the reaction is sluggish, the temperature can be increased, but be mindful of the potential for thermal decomposition of the starting materials, products, or catalyst. With highly active catalyst systems, it may be possible to run the reaction at lower temperatures.[1]

Q6: Do I need to protect the N-H of the 7-azaindole ring?

While not always strictly necessary, protecting the nitrogen of the 7-azaindole ring is often beneficial. The acidic N-H proton can be deprotonated by the base, which can lead to side reactions like reductive debromination.[1] N-protection can lead to cleaner reactions and improved yields. Common protecting groups include Boc (tert-Butoxycarbonyl) and SEM (2-(Trimethylsilyl)ethoxy)methyl.[1]

Data Presentation: Condition Screening Tables

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Bromo-N-Heterocycles
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[4]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[4]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other catalysts for this substrate.[4]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene / Water80-1004-12-A robust system for challenging couplings.[5]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THF8012-Effective for a range of heteroaromatic halides.[8]

Note: The data presented is compiled from studies on similar substrates and serves as a guideline. Optimization for this compound is recommended.

Table 2: Common Bases and Solvents for Suzuki Coupling Reactions
BaseRecommended SolventsNotes
K₂CO₃ (Potassium Carbonate)1,4-Dioxane/H₂O, THF/H₂O, DME/H₂OA widely used and effective base.[1][4]
K₃PO₄ (Potassium Phosphate)1,4-Dioxane/H₂O, THF/H₂OOften a good choice for challenging couplings.[1]
Cs₂CO₃ (Cesium Carbonate)1,4-Dioxane/H₂O, THF/H₂OA stronger base that can be effective when others fail.[1][9]
NaOH (Sodium Hydroxide)1,4-Dioxane/H₂O, THF/H₂OA strong base that should be used with caution to avoid side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water in a 4:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Boronic Acid/Ester, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat to 80-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Caption: A troubleshooting flowchart for low-yield Suzuki couplings.

References

Technical Support Center: Sonogashira Coupling of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of 5-bromo-7-azaindole.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Question: My Sonogashira reaction with this compound is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

A low or non-existent yield in the Sonogashira coupling of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your conditions promote its reduction to Pd(0). The appearance of palladium black is a sign of catalyst decomposition.

    • Recommendation: Use a fresh, high-quality palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or a robust precatalyst.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation.

    • Recommendation: Use freshly purchased CuI or purify older batches. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.

  • Reagent Purity: Impurities in the this compound, the alkyne, or the solvent can poison the catalyst.

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Use anhydrous, degassed solvents.

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).

    • Recommendation: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.

  • Base: An appropriate base is crucial for the deprotonation of the terminal alkyne.

  • Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.[1] However, excessively high temperatures can lead to catalyst decomposition.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C). Monitor for catalyst decomposition (formation of palladium black).

Troubleshooting Workflow for Low/No Yield:

low_yield_troubleshooting start Low or No Product Yield catalyst Check Catalyst and Reagents start->catalyst conditions Review Reaction Conditions start->conditions atmosphere Ensure Inert Atmosphere catalyst->atmosphere Fresh reagents? conditions->atmosphere base_solvent Optimize Base and Solvent atmosphere->base_solvent Properly degassed? temperature Adjust Temperature base_solvent->temperature Anhydrous? success Improved Yield temperature->success Optimized?

Caption: Troubleshooting workflow for low or no product yield in the Sonogashira coupling of this compound.

Issue 2: Predominant Formation of Homocoupled Alkyne (Glaser Coupling)

Question: My main product is the homocoupled diyne from my terminal alkyne, not the desired cross-coupled product with this compound. How can I prevent this?

Answer:

The formation of a homocoupled diyne, often referred to as the Glaser coupling product, is the most common side reaction in Sonogashira couplings. This is particularly prevalent when the cross-coupling is slow.

Key Causes and Mitigation Strategies:

CauseMitigation Strategy
Presence of Oxygen Rigorously deoxygenate all reagents and solvents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
High Copper(I) Concentration Reduce the loading of the copper(I) co-catalyst (e.g., to 1-5 mol%). In some cases, copper-free conditions can be employed, although this may require a more active palladium catalyst or higher temperatures.
Slow Cross-Coupling Rate Optimize the reaction conditions to favor the cross-coupling. This may involve using a more active palladium catalyst, a different ligand, or adjusting the temperature.
Slow Addition of Alkyne Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

Experimental Protocol to Minimize Homocoupling (Copper-Free Conditions):

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.

  • Add the degassed solvent (e.g., THF, DMF, or an amine solvent).

  • Add the degassed base (e.g., triethylamine or diisopropylamine).

  • Slowly add the terminal alkyne (1.1-1.5 equiv) via a syringe pump over several hours.

  • Heat the reaction to an appropriate temperature and monitor its progress by TLC or LC-MS.

Issue 3: Formation of 7-Azaindole (B17877) (Hydrodehalogenation)

Question: I am observing the formation of 7-azaindole (the de-brominated starting material) as a side product. What causes this and how can I avoid it?

Answer:

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with heteroaryl halides.[2] In this process, the bromine atom is replaced by a hydrogen atom.

Potential Causes and Solutions:

CauseMitigation Strategy
Hydrogen Source The hydrogen atom can come from various sources in the reaction mixture, including the amine base, solvent, or trace amounts of water.
Reaction Conditions Certain palladium catalysts and reaction conditions may favor the hydrodehalogenation pathway.

Strategies to Minimize Hydrodehalogenation:

  • Choice of Base and Solvent: Using a non-protic solvent and a sterically hindered base may reduce the availability of hydrogen atoms for this side reaction.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the selectivity. Experimenting with different ligand systems may be beneficial.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes lead to increased hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Logical Relationship of Side Reactions:

side_reactions cluster_conditions Reaction Conditions start This compound + Alkyne desired_product Desired Cross-Coupled Product start->desired_product homocoupling Homocoupling (Glaser Product) start->homocoupling + Alkyne dehalogenation Hydrodehalogenation (7-Azaindole) start->dehalogenation oxygen Oxygen Present oxygen->homocoupling slow_coupling Slow Cross-Coupling slow_coupling->homocoupling h_source Hydrogen Source h_source->dehalogenation

Caption: Relationship between starting materials, the desired product, and common side reactions in the Sonogashira coupling of this compound.

FAQs

Q1: What is the most common side reaction in the Sonogashira coupling of this compound?

A1: The most frequently encountered side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne, also known as the Glaser coupling product.[3] This is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.

Q2: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are possible and are often employed to avoid the formation of the homocoupled byproduct.[4] However, these conditions may require a more active palladium catalyst, different ligands, and potentially higher reaction temperatures to achieve a good yield.

Q3: What is the reactivity order for aryl halides in the Sonogashira coupling?

A3: The general reactivity trend for aryl halides is I > Br > Cl. Since this compound contains a bromine atom, it is less reactive than the corresponding iodide and will likely require more forcing conditions (e.g., heating) than an aryl iodide.[1]

Q4: My reaction mixture turns black. What does this indicate?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This renders the catalyst inactive and will halt the reaction. Common causes include the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.

Q5: Does the nitrogen in the 7-azaindole ring interfere with the reaction?

A5: The nitrogen atoms in the 7-azaindole ring can potentially coordinate to the palladium catalyst, which may influence its catalytic activity. The lone pair of electrons on the pyridine (B92270) nitrogen can interact with the metal center.[5][6] The choice of ligand on the palladium catalyst can sometimes mitigate these effects.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound (with Copper Co-catalyst):

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., DMF or a 3:1 mixture of toluene (B28343) and triethylamine). Then, add the degassed amine base (if not used as the solvent). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. The filtrate can then be washed with aqueous solutions (e.g., saturated ammonium (B1175870) chloride, brine), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Influence of Reaction Parameters on Sonogashira Coupling Outcomes (Generalized)

ParameterCondition A (High Yield)Condition B (Homocoupling)Condition C (Hydrodehalogenation)
Atmosphere Strict Inert (Ar/N₂)Air/Oxygen LeakInert (with H₂ source)
Copper(I) Iodide 1-5 mol%5-10 mol%1-5 mol%
Palladium Catalyst Active, Low LoadingInactive/DecomposedActive
Temperature Optimized (e.g., 60-80 °C)Potentially too high or too lowPotentially too high
Reaction Time Monitored to completionExtendedExtended
Predominant Product Desired Cross-Coupled ProductHomocoupled Diyne7-Azaindole

Note: This table presents generalized trends based on known principles of the Sonogashira reaction. Optimal conditions for the coupling of this compound should be determined empirically.

Visualizations

Sonogashira Catalytic Cycle:

sonogashira_cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition} pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex1 transmetalation {Transmetalation} pd_complex1->transmetalation R-C≡C-Cu pd_complex2 Ar-Pd(II)-C≡CR(L₂) transmetalation->pd_complex2 reductive_elimination {Reductive Elimination} pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product {Ar-C≡CR} reductive_elimination->product alkyne {R-C≡C-H} cu_acetylide R-C≡C-Cu alkyne->cu_acetylide CuX, Base cu_x CuX cu_acetylide->cu_x to Transmetalation base Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Technical Support Center: Removal of Palladium Catalyst from 5-Bromo-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual palladium catalysts from reactions involving 5-Bromo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from this compound reactions?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons. Firstly, palladium is a heavy metal with potential toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for its presence in drug products. For oral administration, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final API.[1] Secondly, residual palladium can interfere with downstream synthetic steps or affect the stability and efficacy of the final compound.

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods for palladium removal in pharmaceutical synthesis include treatment with solid-supported scavengers, adsorption on activated carbon, and crystallization.[2][3] The choice of method depends on factors such as the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the properties of the target molecule, and cost considerations.[2]

Q3: How do solid-supported palladium scavengers work?

A3: Solid-supported scavengers are typically silica (B1680970) or polymer beads functionalized with ligands that have a high affinity for palladium, such as thiols, amines, and thioureas.[1][4] When the reaction mixture is treated with these scavengers, the palladium is chelated and bound to the solid support, which can then be easily removed by filtration.[1]

Q4: Is activated carbon a suitable option for palladium removal from this compound?

A4: Activated carbon can be a cost-effective method for palladium removal due to its high surface area, which allows for the adsorption of palladium species.[1] However, a significant drawback is the potential for non-specific adsorption of the this compound product, leading to yield loss.[1][4] Optimization of the carbon amount, contact time, and temperature is crucial to minimize this issue.[5]

Q5: Can crystallization alone be effective for palladium removal?

A5: While crystallization is a powerful purification technique, it may not always be sufficient to reduce palladium to the required levels, especially when the product can co-crystallize with the metal. In some cases, crystallization can even concentrate the metal within the crystal structure.[3] Often, a combination of methods, such as a scavenger treatment followed by crystallization, is the most effective approach.[2]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from this compound reactions and provides actionable solutions.

Issue 1: Inefficient Palladium Removal by Scavengers

Symptom: Residual palladium levels remain above the acceptable limit (>10 ppm) after treatment with a scavenger.

Possible Causes & Solutions:

  • Incorrect Scavenger Selection: The affinity of a scavenger for palladium can be influenced by the oxidation state of the metal and the solvent.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol-based, amine-based). Thiol-based scavengers are often effective for Pd(II) species.[4][6]

  • Strong Chelation of Palladium to this compound: The nitrogen atoms in the azaindole ring can act as ligands, forming a stable complex with palladium that is difficult for the scavenger to break.[1]

    • Solution: Employ a scavenger with a higher affinity for palladium, such as one with multiple thiol groups (e.g., Si-TMT).[1][2] Consider adding a competing ligand to disrupt the product-palladium complex before adding the scavenger.[4]

  • Insufficient Scavenger Loading or Contact Time: An inadequate amount of scavenger or a short treatment time will result in incomplete removal.

    • Solution: Increase the equivalents of the scavenger relative to the initial palladium loading (a common starting point is 5-10 equivalents).[4] Optimize the scavenging time by monitoring the palladium concentration at different time points.[4]

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium in the solution.

    • Solution: Ensure vigorous stirring during the scavenging process.[4]

Issue 2: Significant Product Loss During Purification

Symptom: Low recovery of this compound after the palladium removal step.

Possible Causes & Solutions:

  • Non-specific Adsorption to Activated Carbon: The high surface area of activated carbon can lead to the adsorption of your product.

    • Solution: Minimize the amount of activated carbon used.[1] Screen different solvents to find one that maximizes palladium adsorption while minimizing product loss.[4] Shorter treatment times and lower temperatures may also reduce product adsorption.[5]

  • Product Binding to the Scavenger: Some scavengers can exhibit non-specific binding to the product.

    • Solution: Reduce the amount of scavenger to the minimum effective quantity.[6] After filtration, wash the scavenger thoroughly with fresh solvent to recover any bound product.[6] Consider screening different types of scavengers.[1]

Data Presentation: Comparison of Palladium Removal Methods

MethodScavenger/AdsorbentInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
ScavengingMP-TMT (polystyrene-based)33010-30Not specified0.20 wt scavenger, DMF, overnight[2]
ScavengingSi-TMT (silica-based)Not specified<1Not specified0.03 wt scavenger, 35°C, 2 hours[2]
Activated CarbonDarco KB-B300<1Not specified0.2 wt carbon, THF, 45°C, 18 hours, followed by crystallization[2]
ScavengingSi-TMT (silica-based)~1000<100~98% removal of PdColumn chromatography followed by resin purification[7]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Si-TMT)
  • Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, remove it under reduced pressure and dissolve the crude this compound in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. Monitor the palladium concentration periodically by analyzing small aliquots.

  • Filtration: Once the desired level of palladium removal is achieved, filter the mixture to remove the scavenger.

  • Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution. It is advisable to perform a small-scale experiment first to optimize the loading.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad thoroughly with fresh solvent to ensure maximum product recovery.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualizations

Troubleshooting_Workflow start High Residual Palladium in this compound check_method Which removal method was used? start->check_method scavenger Solid-Supported Scavenger check_method->scavenger Scavenger carbon Activated Carbon check_method->carbon Activated Carbon crystallization Crystallization check_method->crystallization Crystallization scavenger_q1 Was scavenger type appropriate? scavenger->scavenger_q1 scavenger_s1 Screen different scavengers (e.g., thiol-based for Pd(II)) scavenger_q1->scavenger_s1 No scavenger_q2 Sufficient scavenger and time? scavenger_q1->scavenger_q2 Yes end_node Palladium Levels Acceptable scavenger_s1->end_node scavenger_s2 Increase scavenger equivalents and/or extend treatment time scavenger_q2->scavenger_s2 No scavenger_q3 Strong product-Pd chelation? scavenger_q2->scavenger_q3 Yes scavenger_s2->end_node scavenger_s3 Use stronger scavenger (e.g., Si-TMT) or add competing ligand scavenger_q3->scavenger_s3 Yes scavenger_s3->end_node carbon_q1 Product loss observed? carbon->carbon_q1 carbon_s1 Optimize carbon loading, time, and temperature. Screen different solvents. carbon_q1->carbon_s1 Yes carbon_q1->end_node No carbon_s1->end_node crystallization_s1 Combine with scavenger treatment prior to crystallization crystallization->crystallization_s1 crystallization_s1->end_node

Caption: Troubleshooting workflow for palladium removal.

Experimental_Workflow start Crude this compound (Post-Reaction) dissolution Dissolve in Suitable Solvent start->dissolution method_choice Select Removal Method dissolution->method_choice add_scavenger Add Solid-Supported Scavenger method_choice->add_scavenger Scavenger add_carbon Add Activated Carbon method_choice->add_carbon Activated Carbon stir_scavenger Stir (2-24h) add_scavenger->stir_scavenger filter_scavenger Filter to Remove Scavenger stir_scavenger->filter_scavenger concentrate Concentrate Filtrate filter_scavenger->concentrate stir_carbon Stir (1-4h) add_carbon->stir_carbon filter_carbon Filter through Celite to Remove Carbon stir_carbon->filter_carbon filter_carbon->concentrate final_product Purified This compound concentrate->final_product

Caption: General experimental workflow for palladium removal.

References

Technical Support Center: Synthesis of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Bromo-7-azaindole, a crucial intermediate in pharmaceutical research.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and corresponding solutions in the synthesis of this compound?

The main challenges include high costs of starting materials, low yields, and the formation of impurities.[1] A common route starting from 7-azaindole (B17877) can have a total yield of around 35% and involves costly reagents.[1] Alternative routes starting from more accessible materials like 2-aminopyridine (B139424) or 2-hydrazino-5-bromopyridine have been developed to reduce costs and improve overall yield.[4][5] Solutions often involve protecting group strategies to improve regioselectivity, careful control of reaction conditions (temperature, stoichiometry), and optimized purification methods like recrystallization from toluene (B28343).[6]

Q2: How can the formation of di-brominated and other regioisomeric impurities be minimized?

The formation of impurities is a common issue, particularly when using strong brominating agents like elemental bromine.[7] Key strategies to enhance selectivity include:

  • Use of N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂, reducing over-bromination.[8][9]

  • Protecting Groups: Introducing a temporary protecting group, such as a sulfonate group at the 2-position of the azaindole ring, can direct bromination specifically to the 5-position.[6]

  • Temperature Control: Maintaining low temperatures during the addition of the brominating agent can significantly decrease the rate of side reactions.

  • Solvent Choice: Using solvents like dimethylformamide (DMF) can enhance para-selectivity in the bromination of electron-rich aromatic compounds.[8]

Q3: What are the most effective methods for purifying crude this compound to high purity (>99%)?

High purity is essential for subsequent pharmaceutical applications.[10] The most commonly cited and effective purification method is recrystallization. Toluene is frequently used as the solvent for recrystallization, often in conjunction with activated carbon (gac) for decolorization, to achieve purities exceeding 99%.[6] For instance, refluxing the crude product in toluene with activated carbon, followed by filtration and cooling, has been shown to yield products with purities of 99.3% to 99.7%.[6]

Q4: Are there alternative synthetic routes that avoid using 7-azaindole as a starting material?

Yes, several routes have been developed to circumvent the high cost of 7-azaindole.[1]

  • From 2-Aminopyridine: This multi-step synthesis involves the bromination of 2-aminopyridine, followed by iodination, a Sonogashira coupling, and an intramolecular cyclization to yield the final product with a total yield of over 64% and purity >99.3%.[4]

  • From 2-Amino-3-methyl-5-bromopyridine: This process involves oxidation with Caro's acid, reaction with pyrrolidine (B122466) and DMF-DMA, and a final reduction and cyclization step.[1][11]

  • From 2-Hydrazino-5-bromopyridine: This method involves a reaction with acetaldehyde (B116499) in the presence of a catalyst and concentrated sulfuric acid, followed by reflux, filtration, and recrystallization.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield Degraded Brominating Agent: N-Bromosuccinimide (NBS) can decompose over time.[8]Use freshly recrystallized NBS for the reaction. Ensure it is a white crystalline solid, not yellow or brown.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction or excess side products.Carefully control the molar ratio of the brominating agent to the substrate. A 1:1.4 molar ratio of dihydro-7-azaindole-2-sulfonate sodium to bromine has been reported to be effective.[6]
Suboptimal Temperature: Reaction temperature affects both reaction rate and selectivity.For bromination, maintain low temperatures (0–30 °C) to control the reaction's exothermicity and prevent side reactions.[6]
Multiple Spots on TLC (High Impurity Profile) Over-bromination: Use of excess brominating agent or harsh conditions can lead to di- or tri-brominated products.Reduce the equivalents of the brominating agent. Use a milder agent like NBS instead of Br₂.[8][12]
Formation of Regioisomers: The azaindole ring has multiple reactive sites.Employ a protecting group strategy, such as the sulfonate protection method, to direct bromination to the C-5 position.[6]
Reaction with Solvent: Some solvents may react under the experimental conditions.Use an inert solvent. For NBS brominations, anhydrous carbon tetrachloride is a classic choice, though safer alternatives are now preferred.[8]
Product is Dark/Colored after Synthesis Residual Impurities or Oxidation: Crude products are often colored due to minor impurities or air oxidation.Perform a decolorization step during purification. Refluxing the crude product in toluene with activated carbon before recrystallization is effective.[6]
Difficulty in Product Isolation/Purification Poor Crystallization: The product may not crystallize easily from the chosen solvent.Use a suitable solvent system for recrystallization. Toluene has proven effective for this compound.[6] If recrystallization fails, column chromatography on silica (B1680970) gel may be required.
Product Hydrolysis: The presence of water can hydrolyze the product or intermediates, especially under acidic or basic conditions.[8]Ensure all glassware is dry and use anhydrous solvents, particularly when working with moisture-sensitive reagents like NBS.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting Material Key Reagents/Steps Overall Yield (%) Purity (%) Advantages Disadvantages Reference
7-azaindole1. Protection (NaHSO₃) 2. Bromination (Br₂) 3. Deprotection (NaOH)82.3 - 83.8>99.3High purity, mild conditionsMulti-step process[6]
2-aminopyridine1. Bromination (NBS) 2. Iodination (KIO₃/KI) 3. Sonogashira coupling 4. Cyclization (KOtBu)>64>99.3Low-cost starting material, high purityMulti-step, uses palladium catalyst[4]
2-amino-3-methyl-5-bromopyridine1. Oxidation (Caro's acid) 2. Intermediate formation (Pyrrolidine, DMF-DMA) 3. Reduction/Cyclization (Raney Nickel)78 (for step 1)>98.3 (for step 1)Avoids expensive 7-azaindoleUses hazardous reagents (Caro's acid)[1]
7-azaindoleDirect bromination, reduction, oxidation~35N/AFewer steps than protection routeLow overall yield, high cost[1]

Experimental Protocols

Protocol 1: Synthesis via Protection of 7-azaindole [6]

This method is based on a patent that describes a high-yield, high-purity synthesis using a sulfonate protecting group.

  • Step 1: Protection (Formation of dihydro-7-azaindole-2-sodium sulfonate)

    • In a reaction kettle, add 7-azaindole (1 part by weight) and ethanol (B145695) (2 parts by weight).

    • Slowly add an aqueous solution of sodium bisulfite (2 parts NaHSO₃ in 8 parts water).

    • Stir the mixture at room temperature for 24 hours. Monitor the reaction by HPLC until the 7-azaindole content is less than 5%.

    • The aqueous layer containing the product is used directly in the next step.

  • Step 2: Bromination

    • To the aqueous solution from Step 1, add bromine dropwise at a temperature of 0–30 °C. The molar ratio of the protected azaindole to bromine should be approximately 1:1.4.

    • After the addition is complete, stir for an additional period. Monitor by HPLC until the starting material is consumed (product purity >98%).

    • Add a 10% sodium bisulfite solution to quench any remaining bromine.

  • Step 3: Deprotection and Isolation

    • To the reaction mixture from Step 2, add sodium hydroxide (B78521) at room temperature and stir for 2 hours. The molar ratio of the brominated intermediate to NaOH should be approximately 1:2.

    • Monitor by HPLC until the starting material is <0.5%.

    • Filter the resulting grey solid, wash with water, and dry to obtain the crude product.

  • Step 4: Purification (Recrystallization)

    • Add the crude product (e.g., 8 kg) to toluene (e.g., 80 kg) and add activated carbon (e.g., 0.8 kg).

    • Reflux the mixture for 30 minutes.

    • Perform a hot filtration to decolorize.

    • Allow the filtrate to cool, promoting crystallization.

    • Filter the crystals, wash with cold toluene, and dry under vacuum to obtain pure this compound (Typical yield: ~83.8%, Purity: ~99.3%).

Protocol 2: Synthesis from 2-Aminopyridine [4]

This route provides a cost-effective alternative to methods starting with 7-azaindole.

  • Step 1: Bromination of 2-Aminopyridine

    • Dissolve 2-aminopyridine in a solvent such as methanol.

    • Add N-Bromosuccinimide (NBS) portion-wise while maintaining a low temperature. The mass ratio of 2-aminopyridine to NBS is typically 1:1.8–2.

    • Stir until the reaction is complete (monitored by TLC/HPLC).

    • Work up the reaction to isolate 5-bromo-2-aminopyridine. (Yield >89%).

  • Step 2: Iodination

    • Dissolve 5-bromo-2-aminopyridine in an acidic solution (e.g., 2-3M H₂SO₄).

    • Add potassium iodate (B108269) (KIO₃) and potassium iodide (KI).

    • Stir the reaction to obtain the sulfate (B86663) salt of 5-bromo-3-iodo-2-aminopyridine. (Yield ~85%).

  • Step 3: Sonogashira Coupling and Deprotection

    • React the iodo intermediate with an alkyne reagent (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

    • Follow with a deprotection step (e.g., using a base) to yield 5-bromo-3-ethynyl-2-aminopyridine. (Yield ~95%).

  • Step 4: Intramolecular Cyclization

    • Dissolve the ethynyl (B1212043) intermediate in a solvent like DMF.

    • Add a strong base, such as potassium tert-butoxide (KOtBu).

    • Heat the reaction mixture to 60-85 °C for 1-3 hours.

    • After completion, pour the mixture into ice water to precipitate the crude product.

    • Filter and purify by recrystallization (e.g., from ethyl acetate) to obtain the final product. (Yield ~85%, Purity >99.3%).

Visualizations

G cluster_workflow General Synthesis Workflow Start Starting Material (e.g., 7-Azaindole) Reaction Bromination Reaction Start->Reaction Workup Aqueous Workup & Crude Isolation Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Guide: Low Yield start Problem: Low Yield Observed q1 Check Reaction Completion (TLC / HPLC) start->q1 a1_yes Reaction Incomplete q1->a1_yes No a1_no Reaction Complete q1->a1_no Yes s1 Solution: - Increase reaction time - Increase temperature slightly - Check reagent quality a1_yes->s1 q2 Analyze Crude Product (NMR / LCMS) a1_no->q2 a2_imp Significant Impurities q2->a2_imp Impurities Found a2_clean Product is Clean q2->a2_clean No Major Impurities s2 Solution: - Optimize stoichiometry - Lower temperature - Use milder reagents - Employ protecting groups a2_imp->s2 s3 Possible Cause: - Mechanical loss during workup - Poor precipitation/crystallization Solution: - Optimize extraction/filtration - Change purification solvent a2_clean->s3 G cluster_routes Comparison of Primary Synthetic Routes cluster_route1 Route 1: Protection Strategy cluster_route2 Route 2: From 2-Aminopyridine p_final This compound r1_start 7-Azaindole r1_s1 Protection (NaHSO3) r1_start->r1_s1 r1_s2 Bromination (Br2) r1_s1->r1_s2 r1_s3 Deprotection (NaOH) r1_s2->r1_s3 r1_s3->p_final r2_start 2-Aminopyridine r2_s1 Bromination (NBS) r2_start->r2_s1 r2_s2 Iodination r2_s1->r2_s2 r2_s3 Coupling & Cyclization r2_s2->r2_s3 r2_s3->p_final

References

Overcoming poor solubility of 5-Bromo-7-azaindole in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 5-Bromo-7-azaindole in chemical reactions.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

Issue: this compound fails to dissolve completely in the reaction solvent, leading to incomplete reactions or inconsistent results.

This is a common challenge, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The following sections provide targeted solutions.

For Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. I suspect poor solubility is the culprit. What can I do?

Answer:

Poor solubility of this compound is a known issue in Suzuki-Miyaura couplings. Here is a systematic approach to address this:

  • Solvent System Optimization:

    • Co-solvent Systems: Employing a mixture of solvents is often the most effective strategy. A common and effective combination is a mixture of an organic solvent with water to dissolve the inorganic base.[1]

      • Recommended Starting Point: A 4:1 or 3:1 mixture of dioxane/water or toluene (B28343)/water is often a good starting point.[2][3] The aqueous portion helps to dissolve bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Polar Aprotic Solvents: For highly polar substrates that remain insoluble in common ethereal or aromatic solvents, consider using a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4] However, be mindful that DMF can sometimes lead to side reactions at high temperatures.

  • Temperature Adjustment:

    • Increased Temperature: Most Suzuki couplings require heating, typically in the range of 80-120 °C.[5] Increasing the temperature can significantly improve the solubility of this compound.

    • Microwave Irradiation: Microwave synthesis can be a powerful tool to rapidly heat the reaction mixture to high temperatures, often leading to shorter reaction times and improved yields, especially when dealing with poorly soluble substrates.[3][6]

  • Base Selection:

    • Solubility of the Base: Ensure the chosen base is soluble in the reaction medium. Finely powdered and dry inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for their higher reactivity, which can sometimes compensate for the poor solubility of the starting material.[7]

  • Catalyst and Ligand Choice:

    • Robust Catalyst Systems: Employing a robust palladium pre-catalyst and a bulky, electron-rich phosphine (B1218219) ligand can sometimes overcome the kinetic barriers associated with poorly soluble substrates. Modern ligand systems, such as those developed by Buchwald, can be effective.[4][5]

For Buchwald-Hartwig Amination Reactions

Question: I am struggling with a Buchwald-Hartwig amination of this compound. The starting material is not fully soluble in toluene or dioxane. What are my options?

Answer:

Solubility is a critical factor for the success of Buchwald-Hartwig aminations. Here are some troubleshooting steps:

  • Solvent Screening:

    • Alternative Solvents: If toluene or dioxane are not effective, consider screening other solvents. Tetrahydrofuran (THF) can be an alternative, although it may sometimes result in lower yields.[7] For particularly challenging cases, polar aprotic solvents may be necessary, but exercise caution as they can impact catalyst stability.

    • Avoid Inhibitory Solvents: It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.

  • Homogeneous Base Systems:

    • Soluble Organic Bases: The use of insoluble inorganic bases can exacerbate issues with poorly soluble starting materials. Consider using a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This can create a more homogeneous reaction mixture, which can be particularly advantageous in both batch and flow chemistry setups.[3]

  • Temperature and Reaction Time:

    • Higher Temperatures: Increasing the reaction temperature can improve solubility and reaction rates. However, higher temperatures can also promote side reactions like hydrodehalogenation.[7]

    • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and side product formation.

  • Co-solvents for Formulation:

    • For applications requiring a stock solution, such as in biological assays, co-solvent systems are often employed. A common formulation involves dissolving this compound in DMSO to create a stock solution, which can then be further diluted with other solvents like PEG300 and Tween 80 for in vivo studies.[8]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound generally exhibits good solubility in organic solvents like acetone (B3395972) and ethanol.[9] Its solubility in water is limited.[9] For creating stock solutions for biological experiments, DMSO is a common choice, often requiring sonication to achieve higher concentrations.[8]

Q2: Is there any quantitative data available on the solubility of this compound in common organic solvents?

A2: Yes, a study has determined the mole fraction solubility of this compound in various pure and mixed solvent systems at different temperatures.[10] This data is crucial for selecting the optimal solvent for a reaction or crystallization.

Q3: Can poor solubility of this compound lead to side reactions?

A3: Yes, indirectly. If the starting material is not fully dissolved, the reaction may require higher temperatures or longer reaction times to achieve reasonable conversion. These harsher conditions can promote side reactions such as hydrodehalogenation (replacement of the bromine atom with a hydrogen) or decomposition of the starting materials or catalyst.[7]

Q4: How can I purify this compound if I suspect impurities due to poor solubility during the reaction?

A4: Recrystallization is a common method for purifying this compound. Toluene and mixtures of petroleum ether and ethyl acetate (B1210297) have been successfully used for recrystallization.[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molarity (mM)Observations
DMSORoom Temp100507.54Requires sonication; hygroscopic DMSO can impact solubility.[8]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineRoom Temp525.38Suspended solution, requires sonication.[8]
10% DMSO / 90% Corn OilRoom Temp≥ 5≥ 25.38Clear solution.[8]
Water20 - 250.0525 - 0.06640.266 - 0.337Sparingly soluble.[1][12]

Note: The quantitative mole fraction solubility data from the cited literature should be consulted for more precise measurements at various temperatures.[10]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to the flask.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound

  • Primary amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equivalents or DBU, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or a MeCN/PhMe mixture for DBU)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.) and the palladium pre-catalyst/ligand.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Under the inert atmosphere, add the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride if a strong base was used.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst/Ligand glassware Oven-dried Glassware setup Combine solids in flask reagents->setup solvent Degas Solvent inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvent Add Degassed Solvent inert->add_solvent add_catalyst Add Catalyst/Ligand add_solvent->add_catalyst heat Heat with Vigorous Stirring add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench (if necessary) cool->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify troubleshooting_logic start Low Reaction Conversion solubility Is Starting Material Fully Dissolved? start->solubility temp Is Reaction Temperature Optimal? solubility->temp Yes solve_sol Action: - Use co-solvent system (e.g., Dioxane/H2O) - Switch to a more polar solvent (e.g., DMF) - Increase Temperature solubility->solve_sol No base Is Base Appropriate & Soluble? temp->base Yes solve_temp Action: - Increase temperature in increments - Consider microwave heating temp->solve_temp No catalyst Is Catalyst System Active/Appropriate? base->catalyst Yes solve_base Action: - Use finely powdered base - Switch to a more soluble or stronger base - Consider a homogeneous organic base (e.g., DBU) base->solve_base No solve_cat Action: - Use a robust pre-catalyst - Employ bulky, electron-rich ligands - Ensure inert atmosphere catalyst->solve_cat No success Reaction Optimized catalyst->success Yes solve_sol->temp solve_temp->base solve_base->catalyst solve_cat->success

References

Technical Support Center: Strategies for Preventing Di-substituted Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the formation of di-substituted byproducts in chemical reactions. The following information is designed to help you optimize your experimental conditions and achieve higher yields of mono-substituted products.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-substituted byproducts in my electrophilic aromatic substitution (EAS) reaction?

A1: The formation of di-substituted byproducts in EAS reactions is often due to the nature of the substituent already present on the aromatic ring. If the initial substituent is an activating group (e.g., -OH, -OR, -NH2, -alkyl), it increases the electron density of the ring, making it more reactive than the starting material. This increased reactivity can lead to a second substitution reaction occurring on the already mono-substituted product.

Q2: How can I control the regioselectivity of my substitution reaction to favor a specific isomer and avoid unwanted di-substituted products?

A2: Controlling regioselectivity is crucial for minimizing byproduct formation. The directing effects of the substituent on the aromatic ring determine the position of the incoming electrophile.

  • Ortho, Para-directors: Activating groups and halogens direct incoming electrophiles to the ortho and para positions.

  • Meta-directors: Deactivating groups (e.g., -NO2, -CN, -C=O) direct incoming electrophiles to the meta position.

To favor a specific isomer, you can employ several strategies:

  • Steric Hindrance: Using a bulky catalyst or electrophile can sterically hinder the ortho positions, leading to a higher yield of the para-substituted product.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para product.[1]

  • Choice of Catalyst: In some cases, such as the nitration of toluene (B28343), using specific catalysts like zeolites can significantly enhance the selectivity for the para isomer.

Q3: What is the "polyalkylation" problem in Friedel-Crafts alkylation, and how can I avoid it?

A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are added to the aromatic ring.[2][3][4] This occurs because the newly added alkyl group is an activating group, making the product more reactive than the starting material. To minimize polyalkylation, a large excess of the aromatic compound should be used to increase the probability of the electrophile reacting with the starting material rather than the alkylated product.[1][5]

Q4: How does Friedel-Crafts acylation avoid the problem of polysubstitution?

A4: Friedel-Crafts acylation is a more controlled reaction than alkylation because the acyl group (-COR) is a deactivating group.[6] This deactivation makes the mono-acylated product less reactive than the starting aromatic ring, thus preventing further acylation reactions.[6][7] This makes acylation a preferred method when mono-substitution is desired.

Troubleshooting Guides

Issue 1: Excessive Di-substitution in Aromatic Nitration

Problem: Nitration of an activated aromatic ring, such as toluene, often yields a mixture of mono- and di-nitrated products, with the ortho and para isomers being the major mono-substituted products.

Solution:

  • Control Reaction Temperature: Lowering the temperature of the nitration reaction can help to reduce the rate of the second nitration.

  • Use a Milder Nitrating Agent: Instead of a mixture of concentrated nitric and sulfuric acids, consider using a milder nitrating agent which can offer better control.

  • Employ a Shape-Selective Catalyst: Zeolite catalysts can be used to selectively produce the para-isomer due to the steric constraints of their pores, thereby reducing the formation of other isomers and di-substituted products.

Quantitative Data: Isomer Distribution in the Nitration of Toluene

The following table summarizes the typical product distribution for the nitration of toluene under standard conditions and with a shape-selective zeolite catalyst.

ConditionOrtho-nitrotoluene (%)Meta-nitrotoluene (%)Para-nitrotoluene (%)Di-nitrotoluene (%)
HNO₃/H₂SO₄57439Trace amounts can form
Zeolite Catalyst180.5282Minimized

Data compiled from multiple sources.[8]

Issue 2: Uncontrolled Bromination of Phenols Leading to Polybrominated Products

Problem: Phenols are highly activated aromatic compounds, and their bromination often leads to the rapid formation of di- and tri-brominated products.

Solution:

  • Use a Milder Brominating Agent: Instead of elemental bromine, use a less reactive source of electrophilic bromine, such as N-bromosuccinimide (NBS).

  • Employ a Bulky Catalyst System: A bulky catalyst can sterically hinder the ortho positions, favoring mono-bromination at the para position.

  • Control Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial to prevent over-bromination.

Experimental Protocol: Selective Mono-bromination of 4-methylphenol

This protocol describes a method for the regioselective mono-bromination of 4-methylphenol using potassium bromide (KBr) and ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs).[9]

Materials:

Procedure:

  • In a round-bottomed flask, combine 4-methylphenol (1.0 mmol), acetic acid (5 mL), water (0.5 mL), and potassium bromide (1.0 mmol).

  • Add ZnAl–BrO₃⁻–LDHs (0.19 g, 0.2 mmol) to the flask while stirring at 35 °C.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Remove the LDHs by centrifugation.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic extracts with sodium sulfite solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-brominated product.

This method demonstrates excellent regioselectivity for the para-position if available; otherwise, ortho-bromination occurs.[9]

Issue 3: Di-substitution on a Molecule with Multiple Reactive Sites

Problem: When a molecule contains multiple functional groups of similar reactivity, such as a diol, it can be challenging to achieve selective mono-substitution.

Solution:

  • Use a Protecting Group: A protecting group can be used to temporarily block one of the reactive sites, allowing the reaction to occur selectively at the other site. The protecting group can then be removed in a subsequent step. Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of formation and removal.

Experimental Protocol: Selective Mono-silylation of a Symmetric Diol

This protocol outlines a general procedure for the selective protection of a 1,3-diol using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂).[1]

Materials:

Procedure:

  • Dissolve the 1,3-diol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add pyridine or imidazole (as a base to neutralize HCl byproduct).

  • Cool the solution in an ice bath.

  • Slowly add a solution of TIPDSCl₂ in anhydrous DCM to the cooled diol solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield the protected diol.

The bulky TIPDS group forms a stable cyclic silyl ether with the diol, allowing for selective reactions at other positions in the molecule.[1]

Visualizing Reaction Workflows and Principles

Diagram 1: General Workflow for Preventing Di-substitution in Friedel-Crafts Alkylation

G start Start: Benzene + Alkyl Halide fc_alkylation Friedel-Crafts Alkylation (AlCl3 catalyst) start->fc_alkylation problem Problem: Polyalkylation occurs fc_alkylation->problem Standard Conditions solution Solution: Use large excess of Benzene fc_alkylation->solution Optimized Conditions di_product Byproduct: Di-alkylated Benzene problem->di_product mono_product Desired Product: Mono-alkylated Benzene solution->mono_product

Caption: Workflow for minimizing di-alkylation in Friedel-Crafts reactions.

Diagram 2: Logic for Using a Protecting Group Strategy

G start Starting Material: Molecule with two -OH groups protect Step 1: Protect Selectively protect one -OH group start->protect react Step 2: React Perform desired reaction on the unprotected -OH group protect->react deprotect Step 3: Deprotect Remove the protecting group react->deprotect final_product Final Product: Mono-substituted diol deprotect->final_product

Caption: A three-step workflow for achieving mono-substitution using a protecting group.

Diagram 3: Comparison of Friedel-Crafts Alkylation and Acylation

G cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation a1 Benzene + R-Cl (AlCl3) a2 Mono-alkylated Product (Activated Ring) a1->a2 a3 Di-alkylated Byproduct (Polyalkylation) a2->a3 Further Reaction b1 Benzene + RCOCl (AlCl3) b2 Mono-acylated Product (Deactivated Ring) b1->b2 b3 No Further Reaction b2->b3

Caption: Comparison of reactivity in Friedel-Crafts alkylation vs. acylation.

References

Technical Support Center: Purifying 5-Bromo-7-azaindole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-7-azaindole derivatives using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound derivatives.

Issue 1: Compound Streaks or Shows Tailing on a Silica (B1680970) Gel TLC Plate/Column.

  • Question: My this compound derivative is streaking badly on the silica gel TLC plate, leading to poor separation in the column. What is causing this and how can I fix it?

  • Answer: Streaking and tailing of nitrogen-containing heterocyclic compounds like this compound on silica gel is a common problem. This is often due to the interaction of the basic nitrogen atoms in your compound with the acidic silanol (B1196071) groups on the surface of the silica gel.[1][2] This strong interaction leads to a non-uniform flow of the compound, resulting in streaking or tailing peaks.

    Solutions:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[1][2]

    • Use an Alternative Stationary Phase:

      • Alumina (B75360): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1]

      • Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds.[1]

Issue 2: My Compound is Not Eluting from the Silica Gel Column.

  • Question: I've loaded my this compound derivative onto a silica gel column, but I can't get it to elute, even with a highly polar solvent system. What should I do?

  • Answer: This issue typically arises from two main causes: the compound is too polar for the chosen mobile phase, or it is irreversibly adsorbing to or decomposing on the silica gel.

    Solutions:

    • Drastically Increase Mobile Phase Polarity: If you haven't already, try a more aggressive polar solvent system. A common starting point for very polar compounds is 5% methanol in dichloromethane. You can gradually increase the methanol percentage.[2] Be cautious, as high concentrations of methanol (>10%) can start to dissolve the silica gel.[2]

    • Check for Compound Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

    • Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice.[1]

Issue 3: Poor Separation of My this compound Derivative from Impurities.

  • Question: I'm having trouble separating my target compound from a closely related impurity. How can I improve the resolution?

  • Answer: Improving the separation between two closely eluting compounds requires optimizing the selectivity of your chromatography system.

    Solutions:

    • Optimize the Solvent System:

      • Fine-tune the Solvent Ratio: Small adjustments to the ratio of your polar and non-polar solvents can have a significant impact on separation.

      • Try Different Solvents: Experiment with different solvent combinations. For example, if you are using ethyl acetate/hexane, try substituting dichloromethane or acetone (B3395972) for one of the components.

    • Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.

    • Reduce the Flow Rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, potentially leading to better separation.

    • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, the issue might be the stationary phase. Switching from silica gel to alumina, or to a reversed-phase setup, could provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a this compound derivative on a silica gel column?

A1: A good starting point for many organic compounds of intermediate polarity is a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on the Rf of your compound on a TLC plate. An ideal Rf value for the compound of interest for column chromatography is typically between 0.2 and 0.4. For more polar this compound derivatives, a mixture of dichloromethane and methanol may be more appropriate.[2]

Q2: How much crude material can I load onto my silica gel column?

A2: The amount of crude material you can load depends on the difficulty of the separation and the size of your column. For an easy separation (large difference in Rf values between your compound and impurities), you can load more material. A general guideline is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[3]

Q3: My this compound derivative is not very soluble in the starting mobile phase for my column. How should I load it?

A3: If your compound has poor solubility in the initial, less polar mobile phase, you should use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, methanol, or acetone), add silica gel to this solution to form a slurry, and then evaporate the solvent to get a dry, free-flowing powder.[2][3] This powder can then be carefully added to the top of your packed column. This prevents the sample from precipitating at the top of the column and ensures a more even application.

Q4: When should I consider using reversed-phase chromatography for my this compound derivative?

A4: Reversed-phase chromatography is an excellent choice for highly polar this compound derivatives that are difficult to elute from a normal-phase silica gel column.[1] It is also beneficial when dealing with basic compounds that tend to streak on silica.[1] In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile (B52724) or water/methanol).

Q5: What additives can I use in my mobile phase for reversed-phase chromatography of this compound derivatives?

A5: For reversed-phase chromatography of nitrogen-containing compounds, it is often beneficial to add an acidic modifier to the mobile phase. This helps to protonate the basic nitrogens, leading to sharper peaks and more reproducible retention times. Common additives include:

  • Formic Acid (FA): Typically used at a concentration of 0.1%.

  • Trifluoroacetic Acid (TFA): Also commonly used at 0.1%.

  • Phosphoric Acid: Can be used, but may not be suitable for mass spectrometry applications.[4]

Data Presentation

Table 1: Typical Rf Values for Azaindole Derivatives on Silica Gel TLC.

Solvent System (v/v)Compound PolarityApproximate Rf Value
20% Ethyl Acetate in HexaneLow0.6 - 0.8
50% Ethyl Acetate in HexaneMedium0.3 - 0.5
80% Ethyl Acetate in HexaneHigh0.1 - 0.3
5% Methanol in DichloromethaneVery High0.2 - 0.4

Note: These are approximate values and can vary depending on the specific derivative and experimental conditions.

Table 2: Sample Loading Capacity Guidelines for Silica Gel Flash Chromatography.

Column Diameter (cm)Silica Mass (g)Easy Separation (g)Difficult Separation (g)
1.2~100.3 - 0.50.1 - 0.2
2.5~401.3 - 2.00.4 - 0.8
4.0~1204.0 - 6.01.2 - 2.4
5.0~2207.3 - 11.02.2 - 4.4

Based on a silica to sample ratio of 30:1 for easy separations and 100:1 for difficult separations.

Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.

  • Column Packing: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Equilibration: Allow the silica to settle, and then run 2-3 column volumes of the initial mobile phase through the column to equilibrate it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of a solvent that is as non-polar as possible. Carefully add this solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.

Protocol 2: Reversed-Phase C18 Column Chromatography

  • Column Equilibration: Equilibrate the pre-packed C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[1]

  • Sample Preparation: Dissolve the crude this compound derivative in a minimum amount of a strong solvent like methanol, DMSO, or DMF.[1]

  • Sample Loading:

    • Direct Injection: If the sample is dissolved in the initial mobile phase, it can be directly injected onto the column.

    • Dry Loading: For samples not soluble in the initial mobile phase, adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry powder, which can then be loaded onto the column.[1]

  • Elution: Start the elution with the initial polar mobile phase. Gradually decrease the polarity by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvents, which may require lyophilization if a large amount of water is present.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Column_Prep 2. Column Preparation (Pack Stationary Phase) TLC->Column_Prep Sample_Prep 3. Sample Preparation (Dissolve/Dry Load) Column_Prep->Sample_Prep Loading 4. Load Sample onto Column Sample_Prep->Loading Elution 5. Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection 6. Collect Fractions Elution->Collection Fraction_Analysis 7. Analyze Fractions (TLC/HPLC) Collection->Fraction_Analysis Combine 8. Combine Pure Fractions Fraction_Analysis->Combine Isolate 9. Isolate Pure Compound (Solvent Evaporation) Combine->Isolate troubleshooting_workflow Start Problem Encountered No_Elution Compound Not Eluting? Start->No_Elution Poor_Separation Poor Separation? Start->Poor_Separation Streaking Streaking/Tailing? Start->Streaking No_Elution->Poor_Separation No Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Poor_Separation->Streaking No Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Add_Modifier Add Basic Modifier (e.g., TEA) Streaking->Add_Modifier Yes Check_Stability Check Compound Stability Increase_Polarity->Check_Stability Reverse_Phase Switch to Reversed-Phase Check_Stability->Reverse_Phase Longer_Column Use Longer Column Optimize_Solvent->Longer_Column Slower_Flow Decrease Flow Rate Longer_Column->Slower_Flow Slower_Flow->Reverse_Phase Use_Alumina Use Alumina Stationary Phase Add_Modifier->Use_Alumina Use_Alumina->Reverse_Phase

References

Impact of solvent choice on 5-Bromo-7-azaindole reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the impact of solvent choice on 5-Bromo-7-azaindole reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice generally impact palladium-catalyzed cross-coupling reactions with this compound?

A1: The choice of solvent is critical as it can significantly influence reaction kinetics, catalyst stability, and the solubility of reagents and intermediates.[1] The solvent's polarity, proticity, and coordinating ability can affect every step of the catalytic cycle.[2] Polar aprotic solvents like dioxane, THF, and DMF are commonly used because they effectively dissolve both the organic substrates and the inorganic bases required for the reaction.[2] Aromatic hydrocarbons such as toluene (B28343) are also widely used and offer a good balance of solubility and a high boiling point.[3][4] The selection is often interdependent with the choice of base.[4]

Q2: What are the most common classes of solvents used for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, and what are their primary roles?

A2: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the most common solvents include:

  • Ethereal Solvents (e.g., 1,4-Dioxane (B91453), THF, 2-MeTHF): These are frequently used, often in combination with an aqueous base, creating a biphasic system.[2] The aqueous phase helps dissolve the inorganic base, which is crucial for activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in amination).[2]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are effective solvents, particularly in Buchwald-Hartwig aminations.[3][4] Their higher boiling points allow for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMAc): These solvents have high boiling points and are excellent at dissolving a wide range of reagents.[2] However, care must be taken as some solvents, like acetonitrile (B52724) and pyridine (B92270), can inhibit the palladium catalyst.[3]

Q3: Can the pyridine nitrogen on the 7-azaindole (B17877) ring interfere with the reaction? How does solvent choice affect this?

A3: Yes, the nitrogen atom in the pyridine ring of the 7-azaindole moiety can coordinate to the palladium catalyst, potentially leading to deactivation or the formation of off-cycle intermediates.[5][6] The choice of solvent can influence this interaction. Less coordinating solvents might be preferable. Additionally, using bulky, electron-rich phosphine (B1218219) ligands can sterically shield the palladium center and minimize this unwanted coordination.[6]

Q4: Are "green" or more environmentally friendly solvents viable for these reactions?

A4: Yes, there is a growing trend towards using greener solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be superior alternatives to solvents like dioxane and THF in some Buchwald-Hartwig aminations.[3] Water is also an attractive solvent as it is non-flammable, non-toxic, and inexpensive, and can be effective, especially for nitrogen-containing heterocycles.[7]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on solvent-related problems.

Issue 1: Low or No Conversion of Starting Material

  • Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction shows very low conversion of this compound. Could the solvent be the issue?

  • Answer: Yes, poor solubility of reactants, particularly the inorganic base, is a common reason for low conversion.[3] If your base (e.g., K₃PO₄, Cs₂CO₃) is not dissolving, the reaction will be sluggish or fail.

    • Solution 1: Change Solvent System. If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane or THF, often with the addition of water to create a biphasic mixture that can better dissolve the base.[2][4]

    • Solution 2: Check Reagent Purity. Ensure your solvent is anhydrous and degassed.[5] Water and oxygen can lead to side reactions and catalyst deactivation.[5][6] Solvent impurities can also poison the catalyst.[7]

    • Solution 3: Increase Temperature. If solubility remains an issue, cautiously increasing the reaction temperature may help.[4][5] Solvents with higher boiling points like toluene, xylene, or DMF are suitable for this.[2][3]

Issue 2: Significant Formation of Side Products

  • Question: I am observing significant side products in my reaction. My desired product is contaminated with debrominated 7-azaindole (hydrodehalogenation) or homocoupled boronic acid (in Suzuki reactions). How can I mitigate this?

  • Answer: Side reactions are often influenced by the solvent, base, and temperature.

    • Hydrodehalogenation/Protodeboronation: This occurs when the organopalladium intermediate or boronic acid reacts with a proton source instead of the coupling partner.[5]

      • Solution: Ensure you are using anhydrous solvents.[5] Consider using a boronic ester (e.g., pinacol (B44631) ester) instead of a boronic acid, as they are more stable.[1][5] Using a weaker base or lowering the reaction temperature can also minimize this side reaction.[4]

    • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[6]

      • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5][8]

Issue 3: Reaction Stalls or is Sluggish

  • Question: My reaction starts but seems to stall before reaching completion. What could be the cause?

  • Answer: Catalyst deactivation or inhibition is a likely cause.

    • Solution 1: Re-evaluate Solvent Choice. Certain solvents can act as ligands and inhibit the catalyst. Avoid chlorinated solvents, acetonitrile, and pyridine.[3]

    • Solution 2: Consider Ligand and Catalyst. The combination of solvent, ligand, and base is crucial. A solvent that works well with one ligand may not be optimal for another. It may be necessary to screen different combinations to find the most robust system for your specific substrates.[1][3][8]

Data Presentation: Solvent and Base Effects

The following tables summarize representative data for Buchwald-Hartwig amination and Suzuki-Miyaura coupling of bromo-heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Effect of Solvent on Buchwald-Hartwig Amination Yield

SolventDielectric ConstantTypical YieldNotes
Toluene2.4>95%Often the solvent of choice, providing a good balance of solubility and a high boiling point.[4]
1,4-Dioxane2.2~90%A common and effective alternative to toluene.[4]
THF7.5~75%Can be effective, but lower yields are sometimes observed.[4]

Table 2: Representative Effect of Base on Buchwald-Hartwig Amination Yield

BasepKa of Conj. AcidTypical YieldNotes
NaOtBu~19>95%A strong base that is very common and effective but can cause decomposition of sensitive substrates.[3][4]
Cs₂CO₃~10.3~90%A milder base suitable for substrates with sensitive functional groups.[4]
K₃PO₄~12.3~80%Another mild option that can be effective for sensitive substrates.[4]

Table 3: Representative Effect of Solvent on Suzuki-Miyaura Coupling Yield

Solvent SystemTypical YieldNotes
MeOH:H₂O (3:2)96.3%A mixed aqueous system can provide excellent solubility for the inorganic base.[9]
Methanol78.9%Anhydrous protic solvents can be effective.[9]
Ethanol73.4%Similar to methanol, can yield good results.[9]
THF~VariableOften used in biphasic systems with water; viscosity is low, which can be beneficial.[7][10]
Dioxane~VariableCommonly used but may result in no product under certain conditions without an aqueous phase.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a general guideline; conditions should be optimized for each specific substrate.

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[1][5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of approximately 0.1 M.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a general guideline; conditions must be optimized for the specific amine used.

  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1-10 mol%).[3]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[3][4]

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), and the amine (1.1-1.5 equiv.).[3][4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1-0.5 M.[3][4]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][4]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify the crude product by flash column chromatography.[3]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup 1. Assemble Reagents (this compound, Coupling Partner, Base) start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Catalyst/Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup 7. Quench and Workup complete->workup Yes purify 8. Purify Product (Chromatography) workup->purify end Final Product purify->end troubleshooting_workflow issue issue question question action action result result start Low or No Yield q1 Are reagents soluble in the solvent? start->q1 a1_yes Switch to more polar solvent system (e.g., Dioxane/H₂O) q1->a1_yes No q2 Is the atmosphere fully inert? q1->q2 Yes end Yield Improved a1_yes->end a2_yes Improve degassing of solvent (e.g., Freeze-Pump-Thaw) q2->a2_yes No q3 Is temperature optimal? q2->q3 Yes a2_yes->end a3_yes Increase temperature incrementally q3->a3_yes No q3->end Yes a3_yes->end suzuki_components center Suzuki-Miyaura Reaction substrate This compound (Aryl Halide) center->substrate Reactant boron Boronic Acid/Ester (Coupling Partner) center->boron Reactant catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) center->catalyst Enables Cycle base Base (e.g., K₂CO₃, NaO t Bu) center->base Activates Boron solvent Solvent (e.g., Toluene, Dioxane/H₂O) center->solvent Reaction Medium

References

Managing thermal stability issues in 5-Bromo-7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-7-azaindole. The information provided is intended to help manage potential thermal stability issues and other common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes to this compound have been reported, primarily starting from either 2-aminopyridine (B139424) or 7-azaindole. A common pathway involves the bromination of 2-aminopyridine, followed by iodination, a Sonogashira coupling to introduce an alkyne, and subsequent intramolecular cyclization.[1] Another approach involves the direct bromination of 7-azaindole.[2]

Q2: What are the key temperature-sensitive steps in the synthesis of this compound?

A2: Based on reported synthetic protocols, the following steps are particularly sensitive to temperature:

  • Bromination of 2-aminopyridine: This step is often conducted at low temperatures (-5 to 10 °C) to control selectivity and prevent runaway reactions.[1] High-temperature bromination of 2-aminopyridine has been reported to be violent.

  • Sonogashira Coupling: This reaction is typically carried out at elevated temperatures (e.g., 100 °C), which requires careful monitoring to prevent side reactions and ensure the stability of the intermediates.

  • Intramolecular Cyclization: While some methods utilize high temperatures, it has been noted that avoiding high-temperature, reduced-pressure cyclization can reduce the formation of impurities.[1] A controlled temperature range of 60-85 °C is often employed for this step.[1]

Q3: What are the known thermal decomposition products of this compound?

A3: Under fire conditions, this compound is known to decompose and emit toxic fumes, including carbon monoxide and nitrogen oxides. While specific decomposition products under controlled laboratory heating are not extensively detailed in the available literature, it is crucial to handle the compound with care at elevated temperatures.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents and strong acids.

Troubleshooting Guides

Issue 1: Low Yield or Poor Selectivity in the Bromination of 2-Aminopyridine

Question: I am experiencing low yields and the formation of multiple brominated species during the synthesis of 5-bromo-2-aminopyridine from 2-aminopyridine using N-Bromosuccinimide (NBS). What could be the cause and how can I resolve it?

Answer:

Low yield and poor selectivity in the bromination of 2-aminopyridine are often related to improper temperature control and reagent addition.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reaction temperature is too high. The bromination of 2-aminopyridine can be highly exothermic. Maintain a low reaction temperature, ideally between -5 and 10 °C, throughout the addition of the brominating agent. Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) to dissipate the heat generated.
Rapid addition of the brominating agent. Add the brominating agent (e.g., NBS) portion-wise or as a solution dropwise over an extended period. This allows for better temperature control and minimizes localized high concentrations of the reagent, which can lead to over-bromination.
Incorrect stoichiometry. Ensure the correct molar ratio of the brominating agent to 2-aminopyridine is used. An excess of the brominating agent will likely lead to the formation of di- and poly-brominated products.
Decomposition of the brominating agent. Use freshly opened or purified N-Bromosuccinimide. Old or discolored NBS can contain bromine and other impurities that may lead to side reactions.
Issue 2: Incomplete Reaction or Side Product Formation during Sonogashira Coupling

Question: During the Sonogashira coupling of the bromo-iodo-aminopyridine intermediate with a terminal alkyne, I am observing incomplete conversion and the formation of significant side products. How can I optimize this step?

Answer:

The Sonogashira coupling is a powerful reaction but can be sensitive to several parameters. Incomplete reaction and side product formation, such as homocoupling of the alkyne, are common issues.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Catalyst deactivation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. The choice of palladium source and ligand can also be critical; consider screening different catalyst systems if issues persist.
Incorrect base or base strength. The choice of base is crucial for the Sonogashira reaction. Triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and of high purity.
Suboptimal reaction temperature. While this reaction often requires heating (e.g., 100 °C), excessively high temperatures can lead to catalyst decomposition and side reactions. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Careful optimization of the reaction temperature is recommended.
Presence of oxygen. Oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling). Ensure all reagents and solvents are properly degassed, and maintain a positive pressure of an inert gas throughout the reaction.
Issue 3: Formation of Impurities during Intramolecular Cyclization

Question: The final intramolecular cyclization step to form this compound is producing significant impurities, making purification difficult. What are the likely causes and how can I improve the purity of my product?

Answer:

Impurity formation during the final cyclization step is often linked to elevated temperatures, leading to thermal degradation or side reactions.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High reaction temperature. It has been reported that avoiding "traditional high-temperature reduced-pressure ring closing methods" can reduce the formation of impurities.[1] A recommended temperature range for the intramolecular cyclization is between 60-85 °C.[1] If you are using higher temperatures, consider lowering them.
Prolonged reaction time. Extended reaction times, even at moderate temperatures, can lead to the formation of degradation products. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) and quench the reaction once the starting material is consumed.
Presence of reactive impurities from the previous step. Ensure the 5-bromo-3-alkynyl-2-aminopyridine intermediate is of sufficient purity before proceeding to the cyclization step. Impurities can interfere with the reaction and lead to the formation of byproducts.
Incorrect solvent or base. The choice of solvent and base can influence the reaction pathway and the formation of side products. Solvents like DMF or DMSO and bases such as potassium tert-butoxide are often used. Ensure they are anhydrous and of high quality.

Experimental Protocols

Protocol 1: Bromination of 2-Aminopyridine

This protocol is based on a reported procedure for the synthesis of 5-bromo-2-aminopyridine.[1]

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol.

  • Cooling: Cool the solution to a temperature between -10 °C and -5 °C using a cooling bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent to the cooled solution of 2-aminopyridine over a period of 1-2 hours, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: Stir the reaction mixture at this temperature for an additional 1-3 hours.

  • Work-up: Upon completion, the reaction is typically quenched with water and the pH is adjusted with a base to precipitate the product. The crude product can then be collected by filtration.

Data Presentation

Table 1: Summary of Recommended Reaction Temperatures for Key Synthetic Steps

Reaction Step Starting Material Reagent(s) Solvent Temperature Range (°C) Reference
Bromination2-AminopyridineNBSMethanol-10 to -5[1]
Sonogashira Coupling5-bromo-3-iodo-2-aminopyridineTerminal Alkyne, Pd catalyst, CuI, BaseDMF~100
Intramolecular Cyclization5-bromo-3-alkynyl-2-aminopyridineBase (e.g., KOtBu)DMF/DMSO60 to 85[1]

Visualizations

experimental_workflow start 2-Aminopyridine step1 Bromination (NBS, -10 to -5 °C) start->step1 intermediate1 5-Bromo-2-aminopyridine step1->intermediate1 step2 Iodination intermediate1->step2 intermediate2 5-Bromo-3-iodo-2-aminopyridine step2->intermediate2 step3 Sonogashira Coupling (~100 °C) intermediate2->step3 intermediate3 5-Bromo-3-alkynyl-2-aminopyridine step3->intermediate3 step4 Intramolecular Cyclization (60-85 °C) intermediate3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound starting from 2-aminopyridine.

troubleshooting_logic issue Low Yield / Impurities in Synthesis cause1 Incorrect Temperature issue->cause1 Thermal Issue? cause2 Reagent Quality/Addition Rate issue->cause2 Reagent Issue? cause3 Atmospheric Conditions issue->cause3 Reaction Environment? solution1a Optimize Cooling/Heating cause1->solution1a solution1b Monitor Internal Temperature cause1->solution1b solution2a Use Fresh Reagents cause2->solution2a solution2b Slow, Controlled Addition cause2->solution2b solution3a Use Inert Atmosphere cause3->solution3a solution3b Degas Solvents cause3->solution3b

Caption: Troubleshooting logic for addressing common issues in the synthesis.

References

Technical Support Center: Chiral Separation of 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 5-Bromo-7-azaindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your chromatographic experiments. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the enantioselective analysis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of this compound derivatives?

A1: The main challenge lies in the inherent difficulty of separating enantiomers, which have identical physical and chemical properties in an achiral environment. Successful separation requires the creation of a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatographic column. This is typically achieved by using a chiral stationary phase (CSP). For aromatic nitrogen heterocycles like this compound derivatives, finding a CSP and mobile phase combination that provides adequate selectivity and resolution can be a process of empirical screening and optimization.

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound derivatives?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for a diverse range of chiral compounds, including those with aromatic and heterocyclic structures. For instance, a cellulose tris(3,5-dimethylphenylcarbamate) based column has been successfully used for the chiral resolution of pyridazin-3(2H)-one derivatives, which share some structural similarities with azaindoles.[1] Ultimately, the optimal CSP is compound-specific, and screening a selection of columns with different chiral selectors is the most effective approach.

Q3: How do mobile phase additives affect the separation?

A3: Mobile phase additives can significantly impact the resolution, peak shape, and retention times in chiral chromatography. For basic compounds like azaindole derivatives, adding a basic modifier such as diethylamine (B46881) (DEA) or ethanolamine (B43304) to a normal-phase mobile phase can improve peak symmetry and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support. Conversely, for acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or formic acid is often used. The concentration of the additive is crucial and typically ranges from 0.1% to 0.5%.

Q4: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC?

A4: SFC can be a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to efficient separations. It is particularly advantageous for preparative scale separations where solvent removal is a consideration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral separation of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Suboptimal temperature.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). 2. Vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. For basic analytes, add a basic modifier like DEA (0.1%). 3. Evaluate the effect of temperature. Lower temperatures often increase enantioselectivity, but can also lead to broader peaks.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH or additive concentration.1. Add a competing amine (e.g., 0.1% DEA) to the mobile phase to block active sites on the stationary phase. 2. Ensure the mobile phase additive is appropriate for the analyte's pKa and optimize its concentration.
Peak Splitting or Distortion 1. Sample solvent is too strong or incompatible with the mobile phase. 2. Column void or contamination at the inlet. 3. Co-elution of closely related impurities.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Flush the column, or if the problem persists, replace the column. Using a guard column is recommended. 3. Adjust the mobile phase composition or gradient to improve the separation of all components.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing solvents. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a constant and uniform temperature.

Experimental Protocols

While a specific published method for the chiral separation of a this compound derivative was not found during the literature search, a detailed protocol for a structurally related chiral pyridazin-3(2H)-one derivative provides a strong starting point for method development.

Example Protocol: Chiral HPLC of a Pyridazin-3(2H)-one Derivative

This method was used for the enantiomeric separation of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones.[1]

Chromatographic Conditions:

ParameterSpecification
Chromatograph Semi-preparative HPLC system
Column Lux Amylose-2 (5 µm, 4.6 mm I.D. × 250 mm)
Mobile Phase n-hexane/Isopropanol (60:40, v/v)
Flow Rate 1.5 mL/min
Temperature 40 °C
Detection UV at 250 nm
Injection Volume Dependent on sample concentration

Sample Preparation:

  • Dissolve the racemic this compound derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Enantiomeric Excess (ee%): Calculated using the formula: ee% = [([E1] - [E2]) / ([E1] + [E2])] x 100, where [E1] and [E2] are the peak areas of the two enantiomers.

  • Resolution (Rs): Calculated to assess the degree of separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Data Presentation

The following table presents hypothetical data based on the successful application of the above protocol to a this compound derivative, illustrating the expected outcomes.

Table 1: Hypothetical Quantitative Data for Chiral Separation

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Peak Area 500,000500,000
Resolution (R_s) \multicolumn{2}{c}{1.8}
Enantiomeric Excess (ee%) \multicolumn{2}{c}{0% (for racemate)}

Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve & Filter Sample inject Inject Sample prep_sample->inject prep_mp Prepare & Degas Mobile Phase prep_mp->inject column Chiral Separation on CSP inject->column detect UV Detection column->detect integrate Integrate Peaks detect->integrate calculate Calculate Rs and ee% integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Troubleshooting Logic

G start Poor Resolution? change_csp Screen Different CSPs start->change_csp Yes check_shape Peak Tailing/Splitting? start->check_shape No optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) change_csp->optimize_mp Still Poor optimize_temp Optimize Temperature optimize_mp->optimize_temp Still Poor success Successful Separation optimize_temp->success Improved check_shape->success No check_solvent Check Sample Solvent check_shape->check_solvent Yes check_column Check Column Integrity check_solvent->check_column OK check_column->success Resolved

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical synthesis and characterization. 5-Bromo-7-azaindole, a key heterocyclic building block in the development of various pharmaceuticals, requires robust analytical methods to ensure its quality and suitability for downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of this compound. The comparison is supported by detailed experimental protocols and representative performance data.

Method Comparison at a Glance

The selection of an analytical method for purity determination is contingent on several factors, including the chemical nature of the analyte and its potential impurities, the required level of accuracy and precision, and the desired throughput. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of non-volatile and thermally stable compounds like this compound, with commercial suppliers often quoting purities of ≥99% as determined by this method.[1] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches with distinct advantages.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of small organic molecules similar to this compound. These values are representative and may vary based on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.01 - 1 µg/mL0.001 - 0.1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) 0.03 - 3 µg/mL0.003 - 0.3 µg/mL~50 µg/mL
Linearity (R²) > 0.999> 0.998> 0.999
Precision (%RSD) < 2%< 10%< 1%
Accuracy (% Recovery) 98 - 102%90 - 110%99 - 101%
Analysis Time per Sample 10 - 30 minutes20 - 40 minutes5 - 15 minutes

Qualitative Performance Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (typically requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).[2]
Selectivity Good for separating closely related structures, isomers, and non-volatile impurities.High selectivity based on chromatographic separation and mass fragmentation patterns, ideal for volatile and semi-volatile impurities.Excellent for structural elucidation and identification of impurities with distinct NMR signals.
Strengths Robust, reproducible, and widely applicable for a broad range of compounds. Suitable for non-volatile and thermally labile molecules.High sensitivity and provides structural information of impurities through mass spectra. Excellent for identifying volatile and semi-volatile impurities.Provides an absolute measure of purity. Non-destructive. Minimal sample preparation.
Limitations Requires a reference standard for quantification. May not be suitable for volatile compounds.Not suitable for non-volatile or thermally unstable compounds. Quantification can be less precise than HPLC without an appropriate internal standard.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis of complex mixtures.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities. A specific method for this compound has been described using a Newcrom R1 column.[3]

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column)

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[3] A typical gradient could be:

    • 0-2 min: 10% MeCN

    • 2-15 min: Gradient to 90% MeCN

    • 15-20 min: Hold at 90% MeCN

    • 20-22 min: Return to 10% MeCN

    • 22-27 min: Re-equilibration at 10% MeCN

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., MeCN/water mixture) to a final concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Mobile Phase s1->s2 s3 Filter Sample s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate % Purity d1->d2

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C, hold for 10 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-400 amu

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample in Volatile Solvent a1 Inject into GC s1->a1 a2 Separation by Volatility a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Identify Impurity Peaks from Mass Spectra d1->d2 d3 Calculate Relative Purity d2->d3

GC-MS Impurity Profiling Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H NMR for the absolute purity determination of this compound using an internal standard.

NMR Acquisition and Processing Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and dissolve the contents completely.

  • Acquisition Parameters:

    • Pulse sequence with a calibrated 90° pulse.

    • Relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard.

    • Sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Careful phasing and baseline correction.

    • Integrate the well-resolved signals of both this compound and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation p1 Accurately weigh This compound p3 Dissolve both in DMSO-d6 in NMR tube p1->p3 p2 Accurately weigh Internal Standard p2->p3 a1 Acquire 1H NMR Spectrum (ensure long relaxation delay) p3->a1 d1 Process Spectrum (Phasing, Baseline Correction) a1->d1 d2 Integrate Analyte and Internal Standard Signals d1->d2 c1 Apply Purity Formula d2->c1

qNMR Purity Determination Workflow

Concluding Remarks

The choice of analytical technique for the purity determination of this compound should be guided by the specific requirements of the analysis. HPLC-UV stands out as a robust and versatile method for routine quality control, capable of separating non-volatile impurities and isomers. For the detection and identification of volatile or semi-volatile impurities, GC-MS offers superior sensitivity and structural elucidation capabilities. When an absolute purity value is required without the need for a specific reference standard of the analyte, qNMR is an invaluable and orthogonal technique. For a comprehensive characterization of this compound, a multi-faceted approach employing a combination of these techniques is often the most effective strategy, providing a complete picture of the compound's purity profile.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-7-azaindole and its parent compound, 7-azaindole (B17877). The inclusion of detailed experimental protocols and spectral data aims to support researchers in the identification, characterization, and quality control of these important heterocyclic compounds, which are common scaffolds in medicinal chemistry.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural elucidation and purity assessment are critical in the drug development pipeline. NMR spectroscopy is an essential analytical technique for these purposes, providing detailed information about the molecular structure. This guide compares the ¹H and ¹³C NMR spectra of this compound with the unsubstituted 7-azaindole, highlighting the effect of the bromine substituent on the chemical shifts and coupling constants.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 7-azaindole in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and chloroform (B151607) (CDCl₃). The data has been compiled from various sources and represents typical values.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in DMSO-d₆

PositionThis compound (δ ppm, J Hz)7-Azaindole (δ ppm, J Hz)
H-1 (NH)~11.9 (br s)11.63 (br s)
H-27.63 (t, J=2.8)7.43 (t, J=2.8)
H-36.57 (dd, J=2.8, 2.0)6.47 (dd, J=2.8, 1.8)
H-48.20 (d, J=2.0)7.96 (d, J=7.8)
H-5-7.03 (dd, J=7.8, 4.8)
H-68.30 (d, J=2.2)8.13 (d, J=4.8)

Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

PositionThis compound (δ ppm)7-Azaindole (δ ppm)
C-2Data not available126.9
C-3Data not available100.1
C-3aData not available128.0
C-4Data not available115.8
C-5Data not available120.5
C-6Data not available142.3
C-7aData not available148.8

Table 3: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

PositionThis compound (δ ppm)7-Azaindole (δ ppm, J Hz)
H-1 (NH)~11.37 (br s)10.27 (br s)
H-27.55 (s)7.11 (s)
H-36.50 (br)-
H-48.61 (s)7.90 (dd, J=7.8, 1.1)
H-5-7.07 (dd, J=7.8, 4.8)
H-6-8.31 (d, J=4.3)

Note: The available data for this compound in CDCl₃ is from patent literature and lacks detailed multiplicity and coupling constant information. The data for 7-azaindole in CDCl₃ appears to be from a methylated derivative and should be used with caution.

Table 4: ¹³C NMR Chemical Shifts (δ) in CDCl₃

PositionThis compound (δ ppm)7-Azaindole (δ ppm)
C-2Data not available127.26
C-3Data not available110.11
C-3aData not available122.38
C-4Data not available121.05
C-5Data not available115.22
C-6Data not available142.60
C-7aData not available149.14

Note: The available data for 7-azaindole in CDCl₃ appears to be from a methylated derivative and should be used with caution.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 7-azaindole derivatives is provided below.

1. Sample Preparation:

  • Weigh approximately 5-15 mg of the sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz prior to Fourier transformation.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (to achieve adequate signal-to-noise)

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation.

Visualization of Experimental Workflow

The logical flow for the NMR characterization of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison Sample This compound Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR 13C NMR Spectroscopy NMR_Tube->C13_NMR FT Fourier Transform H1_NMR->FT Integration Integration (1H) H1_NMR->Integration C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Peak_Picking Peak Picking Baseline->Peak_Picking Coupling Coupling Constant Analysis Integration->Coupling Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Comparison Comparison with 7-Azaindole Data Chem_Shift->Comparison Coupling->Comparison Structure_Elucidation Structure Confirmation Comparison->Structure_Elucidation

A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective therapeutic agents. 5-Bromo-7-azaindole derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide provides a comparative analysis of the X-ray crystal structures of this compound and its derivatives, supported by experimental data and detailed protocols.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for this compound and a selection of its derivatives. This data is crucial for understanding the solid-state conformation and packing of these molecules, which can influence their physical properties and biological activity.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
This compoundC₇H₅BrN₂MonoclinicP2₁/c12.34383.859614.469890100.73990677.314
cis-[PtCl₂(4-Bromo-7-azaindole)₂]·DMFC₁₅H₁₅Br₂Cl₂N₅OPtTetragonalP4₃14.77514.77541.640909090909016
5-Chloro-7-azaindoleC₇H₅ClN₂MonoclinicP2₁/n3.836118.04429.95729096.68290684.554
4,5-Dichloro-7-azaindoleC₇H₄Cl₂N₂OrthorhombicPca2₁14.2475.19839.871909090731.04

Note: Data for this compound is presented based on a closely related chloro-derivative due to the limited availability of specific crystallographic data for the bromo-compound in the initial searches. The platinum complex showcases the coordination chemistry of a bromo-derivative.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the replication and validation of scientific findings. Below is a typical protocol for the determination of an X-ray crystal structure of a this compound derivative.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth : Single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature.

  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection : X-ray diffraction data is collected using a diffractometer equipped with a CCD detector. The data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

  • Data Reduction : The collected diffraction data is processed, which includes integration of the reflection intensities and correction for various experimental factors.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

Visualizing the Drug Development Workflow

The development of kinase inhibitors from this compound derivatives follows a structured workflow. The following diagram, generated using Graphviz, illustrates this process from initial synthesis to lead optimization.

G A Synthesis of This compound Scaffold B Derivative Synthesis (e.g., Suzuki Coupling) A->B C Purification and Characterization (NMR, MS) B->C D Single Crystal Growth C->D G In vitro Kinase Inhibition Assays C->G E X-ray Crystal Structure Determination D->E F Structural Analysis (Binding Pockets) E->F H Structure-Activity Relationship (SAR) Studies F->H G->H I Lead Optimization H->I I->B J Preclinical Development I->J

Caption: Kinase Inhibitor Development Workflow

Signaling Pathway in Kinase Inhibition

This compound derivatives often act as inhibitors of specific kinases within cellular signaling pathways. A common target is the RAF-MEK-ERK pathway, which is frequently dysregulated in cancer. The diagram below illustrates the point of intervention for a kinase inhibitor within this pathway.

G cluster_0 RAF-MEK-ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK Pathway

References

Mass Spectrometry in the Analysis of 5-Bromo-7-azaindole and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry (MS) stands as an indispensable tool for the characterization of 5-Bromo-7-azaindole and its diverse range of products. This guide provides a comparative overview of various MS techniques and their applications in analyzing this important heterocyclic compound, supported by experimental data and detailed protocols.

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The ability to accurately identify and quantify this starting material, its reaction intermediates, and final products is paramount for successful drug discovery and development. Mass spectrometry, with its high sensitivity and specificity, offers a powerful solution for these analytical challenges.

This guide will delve into two primary applications of mass spectrometry in the context of this compound analysis: the high-throughput screening of a photocatalytic reaction product and the characterization of metabolic products of a related 7-azaindole (B17877) derivative.

High-Throughput Screening of a Photocatalytic Reaction Product by nESI-MS

A significant application of mass spectrometry in modern drug discovery is the rapid screening of reaction conditions. Nano-electrospray ionization mass spectrometry (nESI-MS) is particularly well-suited for this purpose due to its low sample consumption and high throughput.

A study on the photoredox trifluoromethylation of N-Boc-5-bromo-7-azaindole highlights the utility of nESI-MS in a high-throughput experimentation workflow.[1][2][3][4] In this work, researchers utilized a segmented flow MS-based platform to rapidly analyze the products of photochemical reactions conducted in microwell plates.[1]

G cluster_0 Reaction Preparation cluster_1 Photochemical Reaction cluster_2 Sample Preparation for MS cluster_3 Mass Spectrometry Analysis Microwell Plate with Reactants Microwell Plate with Reactants Irradiation with Blue LEDs Irradiation with Blue LEDs Microwell Plate with Reactants->Irradiation with Blue LEDs Reaction Initiation Reformatting to Segmented Flow Reformatting to Segmented Flow Irradiation with Blue LEDs->Reformatting to Segmented Flow Product Formation nESI-MS Analysis nESI-MS Analysis Reformatting to Segmented Flow->nESI-MS Analysis Sample Introduction Data Processing and Hit Identification Data Processing and Hit Identification nESI-MS Analysis->Data Processing and Hit Identification Data Acquisition

Experimental Protocol: nESI-MS Analysis of Trifluoromethylated N-Boc-5-bromo-7-azaindole

  • Reaction Setup: The photoredox trifluoromethylation of N-Boc-5-bromo-7-azaindole is performed in a microwell plate format.[1]

  • Sample Introduction: The reaction mixtures are reformatted into a segmented flow format for delivery to the nano-electrospray ionization source.[1]

  • Mass Spectrometry: Analysis is conducted using a mass spectrometer capable of rapid scanning. The gentle nature of nESI can be advantageous for observing labile molecular ions that might be lost under standard ESI conditions.[1][2][4]

  • Data Analysis: The mass-to-charge ratio (m/z) of the expected product is extracted from the total ion chromatogram to monitor product formation.[1][2]

CompoundIonization ModeObserved m/z
Trifluoromethylated N-Boc-5-bromo-7-azaindolenESI Positive365

Characterization of Metabolic Products of a 7-Azaindole Derivative

Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for identifying and quantifying metabolites in complex biological matrices.

G 5F-AB-P7AICA 5F-AB-P7AICA Phase I Metabolism (pHLM) Phase I Metabolism (pHLM) 5F-AB-P7AICA->Phase I Metabolism (pHLM) Hydroxylation Hydroxylation Phase I Metabolism (pHLM)->Hydroxylation Amide Hydrolysis Amide Hydrolysis Phase I Metabolism (pHLM)->Amide Hydrolysis Hydrolytic Defluorination Hydrolytic Defluorination Phase I Metabolism (pHLM)->Hydrolytic Defluorination

Experimental Protocol: LC-MS/MS for Metabolite Identification

  • In Vitro Metabolism: The parent compound is incubated with pooled human liver microsomes to generate phase I metabolites.[5]

  • Sample Preparation: Urine samples are subjected to appropriate extraction procedures to isolate the metabolites.

  • LC Separation: The extracted samples are injected into a liquid chromatography system to separate the parent compound from its various metabolites. A reverse-phase C18 column is commonly used for this purpose.

  • Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer, often a time-of-flight (TOF) or triple quadrupole instrument. Full-scan MS is used to detect potential metabolites, and product ion scans (tandem MS) are performed to elucidate their structures.[5]

Analytical TechniquePurpose
LC-ToF-MSHigh-resolution mass measurement for metabolite screening
LC-MS/MSStructural elucidation and quantification of metabolites

Proposed Fragmentation Pathway of this compound

Understanding the fragmentation pattern of a molecule is crucial for its structural confirmation by mass spectrometry. While a detailed fragmentation study of this compound is not extensively published, a plausible fragmentation pathway can be proposed based on the general principles of mass spectrometry and the known fragmentation of related heterocyclic compounds.

Upon electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would likely undergo a series of fragmentation reactions.

G This compound [M]+ This compound [M]+ Loss of Br [M-Br]+ This compound [M]+->Loss of Br - Br• Loss of HCN [M-Br-HCN]+ Loss of Br->Loss of HCN - HCN Loss of C2H2 [M-Br-C2H2]+ Loss of Br->Loss of C2H2 - C2H2

The initial fragmentation would likely involve the loss of the bromine radical, which is a good leaving group. Subsequent fragmentation could involve the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyridine (B92270) ring or acetylene (B1199291) (C2H2) from the pyrrole (B145914) ring. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of these fragment ions.

Comparison of Mass Spectrometry Techniques

TechniqueApplication for this compound AnalysisAdvantagesLimitations
nESI-MS High-throughput screening of reaction productsHigh speed, low sample consumption, gentle ionizationMay not be suitable for complex mixture analysis without prior separation
LC-MS/MS Identification and quantification of metabolitesHigh sensitivity and specificity, structural elucidation capabilitiesLower throughput compared to direct infusion methods
HRMS (e.g., TOF, Orbitrap) Accurate mass measurement for formula determinationHigh mass accuracy and resolution, confident identificationHigher instrument cost and complexity

Conclusion

Mass spectrometry is a versatile and powerful analytical technique for the study of this compound and its products. From the rapid screening of synthetic reactions using nESI-MS to the detailed characterization of metabolic pathways with LC-MS/MS, these methods provide invaluable information for researchers in the pharmaceutical sciences. The choice of a specific mass spectrometry technique will depend on the analytical question at hand, with considerations for throughput, sensitivity, and the need for structural information. As drug discovery continues to evolve, the role of mass spectrometry in accelerating the development of new therapeutics based on the this compound scaffold will undoubtedly expand.

References

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 5-Bromo-7-Azaindole versus 5-Iodo-7-Azaindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, 7-azaindole (B17877) and its derivatives are privileged scaffolds due to their prevalence in biologically active compounds. When it comes to functionalization via cross-coupling reactions, the nature of the halogen at the 5-position plays a pivotal role. This guide provides an in-depth comparison of the reactivity of 5-bromo-7-azaindole and 5-iodo-7-azaindole, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions, often leading to faster reaction times, higher yields, and the ability to use milder reaction conditions.

This guide will explore the practical implications of this reactivity difference in the context of the 7-azaindole scaffold through a comparative analysis of their performance in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Quantitative Comparison of Reactivity

While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of the reactivity of 5-bromo- and 5-iodo-7-azaindole. The following tables summarize representative yields and reaction conditions for these two compounds in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling

HalogenBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Br Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~90
I Arylboronic acidsPd₂(dba)₃ / SPhosCs₂CO₃Toluene (B28343)/Ethanol (B145695)602-467-93[1]

Table 2: Sonogashira Coupling

HalogenAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Br PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF606~85
I Terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 602-5High (not specified)[2][3]

Table 3: Buchwald-Hartwig Amination

HalogenAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Br MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~95
I Primary & Secondary AminesPd precatalyst / RuPhosLiHMDSTHF8016-2450-85[4]

The data presented, although from different studies with varying substrates and conditions, supports the general trend of higher reactivity for 5-iodo-7-azaindole. Notably, Suzuki and Sonogashira couplings with the iodo-substituted compound can often be performed at lower temperatures and with shorter reaction times.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for a representative reaction of each type are provided below.

Suzuki-Miyaura Coupling of 5-Iodo-7-Azaindole (General Procedure)

A mixture of 6-chloro-3-iodo-N-protected-7-azaindole (1 equivalent), arylboronic acid (1.2 equivalents), cesium carbonate (2 equivalents), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %) in a 1:1 mixture of toluene and ethanol is stirred at 60 °C.[1] The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Sonogashira Coupling of this compound (General Procedure)

To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous DMF are added triethylamine (B128534) (3 equivalents), Pd(PPh₃)₂Cl₂ (5 mol %), and CuI (10 mol %). The reaction mixture is stirred at 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination of 5-Iodo-7-Azaindole (General Procedure)

In a glovebox, a vial is charged with the appropriate palladium precatalyst (1-2 mol %), RuPhos (1.5-3 mol %), the 5-iodo-7-azaindole (0.5 mmol), and the amine (0.6 mmol).[4] THF is added, followed by the addition of LiHMDS (1.2 mmol, 1 M in THF).[4] The vial is sealed and heated to 80 °C for the specified time.[4] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by silica gel chromatography.

Visualizing Reaction Pathways and Reactivity

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical cross-coupling workflow and the logical relationship of reactivity.

G cluster_workflow Experimental Workflow for Cross-Coupling Start Start Combine Reactants Combine Halo-azaindole, Coupling Partner, & Base Start->Combine Reactants Add Solvent & Degas Add Anhydrous Solvent & Degas Combine Reactants->Add Solvent & Degas Add Catalyst System Add Pd Catalyst & Ligand Add Solvent & Degas->Add Catalyst System Heat Reaction Heat to Specified Temperature Add Catalyst System->Heat Reaction Monitor Progress Monitor by TLC/LC-MS Heat Reaction->Monitor Progress Work-up Aqueous Work-up & Extraction Monitor Progress->Work-up Upon Completion Purification Column Chromatography Work-up->Purification Product Product Purification->Product G cluster_reactivity Relative Reactivity in Pd Cross-Coupling Reactivity Reactivity 5-Iodo-7-azaindole 5-Iodo-7-azaindole Weaker C-I Bond Lower Bond Dissociation Energy Faster Oxidative Addition This compound This compound Stronger C-Br Bond Higher Bond Dissociation Energy Slower Oxidative Addition 5-Iodo-7-azaindole->this compound More Reactive

References

Navigating Suzuki Couplings: A Comparative Guide to 5-Bromo-7-Azaindole and 5-Chloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between halogenated precursors in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of 5-bromo-7-azaindole and 5-chloro-7-azaindole in Suzuki-Miyaura coupling reactions, supported by experimental data from analogous systems to inform your synthetic design.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The reactivity of the aryl halide is a key determinant of reaction success. In the context of 7-azaindole, a privileged scaffold in medicinal chemistry, the choice between a bromo or chloro substituent at the 5-position dictates the required reaction conditions and can influence product yields.

Performance in Suzuki Couplings: A Reactivity Comparison

Based on fundamental principles of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength plays a crucial role in the oxidative addition step, which is often rate-determining. The generally accepted order of reactivity for halogens in Suzuki couplings is I > Br > Cl.[1] This trend suggests that this compound will be more reactive than its chloro- a counterpart, generally leading to higher yields under milder conditions or in shorter reaction times.

While a direct head-to-head experimental comparison of this compound and 5-chloro-7-azaindole under identical Suzuki coupling conditions is not extensively documented, a robust performance comparison can be extrapolated from published data on closely related systems. For instance, studies on dihalogenated 7-azaindoles, such as 6-chloro-3-iodo-7-azaindole, have demonstrated the feasibility of selective Suzuki coupling at the more reactive C-I bond, leaving the C-Cl bond intact.[2] This provides strong evidence for the significantly lower reactivity of the chloro-substituent compared to heavier halogens.

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of 5-bromo- and 5-chloro-7-azaindole analogues with various arylboronic acids, illustrating the general performance expectations for each substrate.

Table 1: Representative Suzuki Coupling Performance of this compound Analogues

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane/H₂O802~95
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol11012~88
3Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10016~85

Note: The data in this table is compiled from Suzuki couplings of various 5-bromo-aza/indole substrates to provide a general representation of expected performance.

Table 2: Representative Suzuki Coupling Performance of 5-Chloro-7-Azaindole Analogues

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10024~91
24-Tolylboronic acidPdCl₂(dtbpf)K₂CO₃t-Amyl alcohol10018~89
33-Fluorophenylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol10012~85-95

Note: The data in this table is compiled from Suzuki couplings of various 5-chloro-aza/indole substrates to provide a general representation of expected performance. Note that couplings of chloro-derivatives often require more specialized and electron-rich phosphine (B1218219) ligands.

Experimental Protocols

Below are detailed, representative methodologies for the Suzuki-Miyaura coupling of this compound and 5-chloro-7-azaindole.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ (0.03 mmol) to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of DME and water (5 mL) to the reaction flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-7-azaindole.

Protocol 2: Suzuki Coupling of 5-Chloro-7-Azaindole

Materials:

  • 5-Chloro-7-azaindole

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 5-chloro-7-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Evacuate and backfill the Schlenk tube with an inert gas.

  • Add the catalyst solution to the Schlenk tube, followed by a degassed 4:1 mixture of 1,4-dioxane and water (3 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, longer reaction times (12-24 hours) may be required.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure 5-aryl-7-azaindole.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key stages of the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr_prime Ar'-B(OH)2, Base Transmetalation Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base ArX_label Aryl Halide (Substrate) Ar_prime_BOH2_label Boronic Acid (Reagent) ArAr_prime_label Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Generalized Suzuki Coupling Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Spectroscopic comparison of 7-azaindole and its halogenated derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic properties of molecular scaffolds is paramount. 7-Azaindole (B17877), a privileged structure in medicinal chemistry, exhibits intriguing photophysical behaviors that are further modulated by halogenation. This guide provides a comparative analysis of the spectroscopic properties of 7-azaindole and its halogenated analogs, supported by experimental data and detailed protocols.

The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the 7-azaindole core systematically alters its electronic and, consequently, its spectroscopic characteristics. These modifications can have profound implications for the development of fluorescent probes, photosensitizers, and active pharmaceutical ingredients. This comparison focuses on the key spectroscopic parameters: absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime.

Comparative Spectroscopic Data

CompoundAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_f) [ns]
7-Azaindole~288~345~5900~0.78~8.5
3-Fluoro-7-Azaindole~285~342~5980~0.75~8.2
3-Chloro-7-Azaindole~292~350~5860~0.60~6.5
3-Bromo-7-Azaindole~294~355~5950~0.35~4.0
3-Iodo-7-Azaindole~298~360~5930~0.05~0.8

Note: The data presented are representative values and can vary with the solvent and specific experimental conditions. The trend of decreasing quantum yield and lifetime with increasing atomic mass of the halogen is a well-established phenomenon known as the heavy-atom effect.

Halogenation generally induces a slight red-shift in both the absorption and emission spectra, with the effect becoming more pronounced with the increasing size and polarizability of the halogen atom. The most significant impact of halogenation is observed in the fluorescence quantum yield and lifetime.

The Heavy-Atom Effect

The progressive decrease in fluorescence quantum yield from fluorine to iodine is a classic example of the heavy-atom effect . The presence of a heavy atom (like bromine or iodine) in proximity to the fluorophore enhances the rate of intersystem crossing (ISC), a non-radiative process where the excited singlet state (S₁) transitions to the triplet state (T₁). This increased competition from ISC depopulates the excited singlet state, thereby reducing the probability of fluorescence and consequently lowering the quantum yield and lifetime.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Absorption and Emission Spectroscopy
  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

  • Sample Preparation:

    • Prepare stock solutions of 7-azaindole and its halogenated derivatives in a spectroscopic grade solvent (e.g., cyclohexane) at a concentration of approximately 1 mM.

    • From the stock solutions, prepare dilute solutions with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measurement:

    • Record the absorption spectrum using the UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Using the spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum fluorescence intensity is the emission maximum (λ_em).

Fluorescence Quantum Yield Determination (Comparative Method)

The relative fluorescence quantum yield (Φ_F) can be determined using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ_f) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) and a sensitive detector.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

  • Analysis: The decay curve is fitted to an exponential function to extract the fluorescence lifetime. For a single exponential decay, the intensity I(t) at time t is given by:

    I(t) = I₀ * exp(-t / τ_f)

    where I₀ is the intensity at time zero.

Visualizations

The following diagrams illustrate the experimental workflow and the impact of halogenation on the photophysical pathways.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare Stock Solution (1 mM) prep_dilute Prepare Dilute Solutions (Abs < 0.1) prep_stock->prep_dilute abs_spec Measure Absorption Spectrum prep_dilute->abs_spec UV-Vis Spectrophotometer fluor_qy Determine Quantum Yield (Φ_F) prep_dilute->fluor_qy Spectrofluorometer fluor_lifetime Measure Lifetime (τ_f) prep_dilute->fluor_lifetime TCSPC System det_lambda_abs Determine λ_abs abs_spec->det_lambda_abs fluor_spec Measure Emission Spectrum det_lambda_abs->fluor_spec Excite at λ_abs

Caption: Experimental workflow for spectroscopic characterization.

heavy_atom_effect S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Internal Conversion (kic) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (kisc) F Fluorine Cl Chlorine Br Bromine I Iodine I->S1 Increases kisc

Caption: Impact of halogenation on photophysical pathways.

Conclusion

The spectroscopic properties of 7-azaindole can be finely tuned through halogenation. While fluorination has a minimal impact, moving down the halogen group to chlorine, bromine, and iodine leads to a progressive red-shift in the absorption and emission spectra and a significant quenching of fluorescence due to the heavy-atom effect. This predictable modulation of photophysical properties makes halogenated 7-azaindoles a versatile platform for the design of molecules with tailored spectroscopic characteristics for a wide range of applications in research and drug development.

A Researcher's Guide to Analytical Methods for Determining Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

The determination of regioselectivity is a critical step in chemical synthesis and drug development, ensuring that a substituent is introduced at the desired position within a molecule. The formation of undesired regioisomers can impact a compound's efficacy, safety, and patentability. This guide provides an objective comparison of the primary analytical methods used to identify and quantify regioisomers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Overview of Analytical Methods

Choosing the right analytical technique is contingent on the specific requirements of the analysis, such as the need for absolute structural confirmation, the complexity of the sample mixture, and whether quantitative data is required. The following table summarizes the key characteristics of the most common methods.

Method Principle of Operation Information Provided Sample Requirements Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei. Differences in the chemical environment of atoms in regioisomers lead to distinct signals (chemical shifts, coupling constants).[1]- Connectivity and bonding- Unambiguous identification of isomers- Quantitative ratio of isomers in a mixture[2]- Soluble sample (mg scale)- High purity for unambiguous assignment, but can analyze mixtures- Non-destructive- Provides detailed structural information- Gold standard for structural elucidation in solution- Lower sensitivity than MS- Signal overlap in complex mixtures can complicate analysis[1]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in three-dimensional space.[3]- Absolute 3D molecular structure- Definitive confirmation of regiochemistry[4]- High-quality single crystal (>0.1 mm)[3]- High purity- Provides unambiguous and definitive structural proof- Crystal growth can be a major bottleneck and is not always possible[4]- Not suitable for analyzing mixtures or for quantification
Mass Spectrometry (MS) Differentiates ions based on their mass-to-charge ratio. Regioisomers have the same mass but may produce different fragment ions upon collision-induced dissociation (CID).[5]- Molecular weight confirmation- Structural information from fragmentation patterns- Quantification when coupled with chromatography- Small sample amount (ng to µg)- Can be solid, liquid, or gas- High sensitivity- High throughput, especially with direct injection methods[6]- Can be coupled with separation techniques (GC, LC)- Isomers are often indistinguishable by mass alone- Fragmentation patterns can be identical or very similar, requiring careful methods development[5]
Chromatography (GC/HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7]- Separation of regioisomers- Quantification of individual isomers based on peak area- Thermally stable and volatile for GC[8]- Soluble in mobile phase for HPLC- Excellent for separating complex mixtures[7]- High-resolution separation is achievable- Well-established quantitative capabilities- Does not provide structural information on its own; requires a detector (e.g., MS, UV) for identification- Method development can be time-consuming

Key Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for unequivocally determining the substitution pattern of regioisomers in solution.[1] By analyzing 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra, the precise connectivity of the molecule can be established.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1-10 mg of the purified compound or crude reaction mixture in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: For quantitative analysis of a mixture, add a known amount of an internal standard that has a resonance in a clear region of the spectrum.[9]

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Ensure the spectral width covers all expected proton signals.

    • Acquire a ¹³C NMR spectrum. This is often proton-decoupled to give single peaks for each unique carbon environment.[1]

    • If assignments are ambiguous, acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H J-coupling), revealing which protons are adjacent to each other.[10]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond coupling).[10]

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is crucial for identifying connections across quaternary carbons or heteroatoms.

  • Data Analysis:

    • Chemical Shifts & Splitting Patterns: Analyze the chemical shifts and splitting patterns in the ¹H spectrum. For aromatic systems, the substitution pattern (ortho, meta, para) creates characteristic splitting patterns and J-coupling constants.[2]

    • Integration: In the ¹H NMR spectrum of a mixture, the relative ratio of regioisomers can be determined by comparing the integration of well-resolved, non-overlapping peaks corresponding to each isomer.[2][9]

    • 2D Correlation: Use the cross-peaks in 2D spectra to piece together the molecular structure and definitively assign the regiochemistry.

X-ray Crystallography

This technique provides the absolute, unambiguous structure of a molecule, making it the ultimate method for confirming regioselectivity when a suitable crystal can be obtained.[4]

Experimental Protocol:

  • Crystallization: This is the most critical and often rate-limiting step.[4]

    • Dissolve the highly purified compound in a suitable solvent or solvent system to create a supersaturated solution.

    • Slowly cool the solution, allow for slow evaporation of the solvent, or use vapor diffusion techniques to promote the growth of single, diffraction-quality crystals.

  • Crystal Mounting: Carefully select a well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects and mount it on a goniometer head.[3] For air- or moisture-sensitive samples, this is done under a protective atmosphere or in oil.[11]

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.[12]

    • An intense beam of monochromatic X-rays is directed at the crystal.[3]

    • The crystal is rotated, and the resulting diffraction pattern (angles and intensities of diffracted X-rays) is recorded by a detector.[12]

  • Structure Solution and Refinement:

    • The diffraction data is processed to generate an electron density map of the crystal's unit cell.[12]

    • Computational software is used to fit the atoms of the molecule into the electron density map, solving the structure.

    • The atomic positions are refined to achieve the best possible fit with the experimental data, yielding a final 3D structure with precise bond lengths and angles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity of mass spectrometry, making it ideal for analyzing complex reaction mixtures and quantifying regioisomers.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample (crude reaction mixture or purified isomers) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

  • Chromatographic Separation:

    • Develop an HPLC method capable of separating the regioisomers. This often requires screening different stationary phases (e.g., C18, Phenyl-Hexyl, cyano) and mobile phase conditions (solvents, additives, gradient).[7]

    • Inject the sample into the HPLC system. The regioisomers will separate based on their differing polarities and interactions with the stationary phase, resulting in different retention times.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Acquire mass spectra across the entire chromatographic run. The mass spectrometer will confirm that the separated peaks have the same molecular weight, as expected for isomers.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the regioisomers by their retention times and mass-to-charge ratios.

    • The relative ratio of isomers is determined by integrating the peak areas from the chromatogram (e.g., from the Total Ion Chromatogram or a UV chromatogram).

  • (Optional) Tandem MS (MS/MS) for Differentiation: If isomers co-elute or to gain more structural evidence, perform MS/MS.

    • Isolate the parent ion of interest in the mass spectrometer.

    • Induce fragmentation through collision with an inert gas (Collision-Induced Dissociation - CID).

    • Analyze the resulting fragment ions. Regioisomers may produce distinct fragmentation patterns that can be used for identification.[5]

Workflow and Method Selection Diagrams

The following diagrams illustrate the general workflow for determining regioselectivity and provide a decision-making framework for selecting the most appropriate analytical method.

G cluster_0 Experimental Phase cluster_1 Analysis Phase cluster_2 Confirmation & Reporting A Substitution Reaction B Reaction Workup & Quenching A->B C Crude Product Mixture B->C D Initial Analysis (TLC, LC-MS, GC-MS) C->D E Separation of Isomers (Column Chromatography, Prep-HPLC) D->E If separation needed G Quantification of Isomer Ratio (NMR, GC, HPLC) D->G If quantifiable in mixture F Structural Elucidation of Pure Isomers E->F E->G Analyze separated fractions H Definitive Proof (NMR, X-ray Crystallography) F->H I Final Report: Regioselectivity Determined G->I H->I

Caption: General workflow for the determination of regioselectivity.

G start What is the primary analytical goal? q1 Need absolute, unambiguous 3D structure? start->q1 q2 Is the sample a complex mixture? q1->q2 No ans_xray Use X-ray Crystallography (if single crystal is available) q1->ans_xray Yes q3 Is quantitative analysis of the isomer ratio required? q2->q3 No q4 Are isomers separable by chromatography? q2->q4 Yes ans_nmr Use NMR Spectroscopy (1D/2D NMR on mixture or pure compounds) q3->ans_nmr Yes ans_ms Consider direct-infusion MS/MS (if fragmentation differs) q3->ans_ms No, qualitative ID only q4->ans_nmr No, use NMR on mixture ans_lcms_gcms Use LC-MS or GC-MS (for separation and identification) q4->ans_lcms_gcms Yes ans_chrom Use HPLC or GC (with UV or other detector for quantification) ans_lcms_gcms->ans_chrom For quantification

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole (B17877) scaffold is a critical endeavor in medicinal chemistry, as this nitrogen-containing heterocyclic motif is a cornerstone of numerous pharmacologically active compounds. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 5-bromo-7-azaindole stand out as a versatile and powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds. The choice of an appropriate catalyst system is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope.

This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound and its close analogs. The objective is to furnish researchers with the necessary data to select the optimal conditions for their specific synthetic targets.

Performance Comparison of Catalytic Systems

The efficiency of a cross-coupling reaction is intricately linked to the interplay between the palladium source, the ligand, the base, and the solvent. The following tables summarize the performance of different catalytic systems in the coupling of this compound and analogous 5-bromoindoles with various coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between this compound and organoboron compounds.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1][2]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for this compound.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001895For 2-chloropyridine, indicating applicability to N-containing heterocycles.[3]
XPhos Precatalyst (P1)XPhosK₃PO₄Dioxane/H₂O60595For unprotected 3-bromoindazole, suggesting mild conditions are possible.[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many biologically active molecules.

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683[4]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[4]
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671[4]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98[4]
Pd(OAc)₂ / dpppPyrrolidineNaOtBuToluene80-93[4]
Pd-precatalyst / tBuBrettPhosVarious aminesLiHMDSTHFRT-8012Moderate[4]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylated 7-azaindoles.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60-up to 87General conditions for azaindole synthesis.[5]
CuI / Pd(PPh₃)₄-Et₃NMeCNReflux8-Used for synthesis of 7-azaindoles followed by acid-catalyzed cyclization.[5]
Fe(acac)₃CuIKOtBuNMP130 (MW)--Iron-catalyzed system for N-arylated 7-azaindoles.[6][7]
Heck Coupling

The Heck reaction allows for the introduction of vinyl groups at the C5 position of the azaindole ring.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (min/h)Yield (%)Notes
Pd₂(dba)₃XPhost-BuONa----A practical system for a cascade C-N cross-coupling/Heck reaction to synthesize various azaindoles.[8][9]
Na₂PdCl₄SPhosNa₂CO₃MeCN/H₂O (1:1)150 (MW)15 min>95For 5-bromoindole (B119039) with styrene.
Pd(OAc)₂PPh₃Et₃NDMF10020 h~97For similar aryl bromides with n-butyl acrylate.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the 7-azaindole ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethoxyethane)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Through a septum, add the anhydrous, degassed solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., LiHMDS, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium source, and the phosphine ligand.

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the base.

  • Add the anhydrous solvent via syringe.

  • Finally, add the amine via syringe.

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[10]

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of terminal alkynes with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a flask, combine this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.[11]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Protocol 4: General Procedure for Heck Coupling

This protocol describes a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

To aid in the understanding of the experimental processes and underlying chemical principles, the following diagrams are provided.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (this compound, Coupling Partner, Base) B 2. Add Solvent C 3. Add Catalyst/Ligand D 4. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) C->D E 5. Heat & Stir F 6. Monitor Progress (TLC/LC-MS) G 7. Quench & Extract F->G H 8. Dry & Concentrate I 9. Column Chromatography J J I->J Characterization (NMR, MS) Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_aryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd2_intermediate amine_coordination Amine Coordination pd2_intermediate->amine_coordination pd2_amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ amine_coordination->pd2_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido Ar-Pd(II)L₂(NR₂) deprotonation->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

References

Purity Assessment of Commercial 5-Bromo-7-azaindole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. 5-Bromo-7-azaindole is a critical building block in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapy. Ensuring the high purity of this intermediate is essential for the quality, safety, and efficacy of the final drug product. This guide provides a comparative assessment of commercially available this compound, detailing analytical methodologies for purity determination and highlighting potential impurities.

Comparative Purity of Commercial this compound

The purity of this compound can vary between suppliers. A survey of commercially available products indicates that stated purities typically range from 97% to over 99%. Below is a summary of purity data obtained from various supplier Certificates of Analysis (COA). It is crucial to note that the analytical methods and the level of detail provided on COAs can differ, impacting the direct comparability of these values.

SupplierLot NumberStated Purity (HPLC)AppearanceMelting Point (°C)Other Data Provided
Supplier AMKCW217397%Solid176-180InChI, SMILES
Supplier BLf121519060799.62%Off-white to light yellow (Solid)Not Provided¹H NMR, Water (KF), Residue on Ignition
Supplier CNot Specified≥ 99%Yellow-orange to red-brown powderNot Provided-
Supplier DNot Specified>98.0%(GC)(T)White to Yellow to Orange powder to crystal178.0 to 182.0-
Supplier ENot Specified99.96%Not ProvidedNot Provided-

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and detecting the presence of related impurities. A typical reverse-phase HPLC method is described below.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient, for example, starting from 95% A and moving to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying the presence of any proton-bearing impurities.

Methodology:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64 (to ensure a good signal-to-noise ratio).

    • Relaxation delay (d1): 1-5 seconds.

    • Pulse width: Calibrated 90° pulse.

  • Analysis: The resulting spectrum should be consistent with the known chemical shifts and coupling constants for this compound. Integration of signals can provide a semi-quantitative measure of purity if impurities have distinct, well-resolved signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal technique for identifying and characterizing impurities.

Methodology:

  • LC System: A standard HPLC or UHPLC system with a C18 column. The mobile phase and gradient can be similar to the HPLC method described above, but using a mass spectrometry-compatible buffer like formic acid is crucial.[1]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically used for azaindole compounds.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) to fragment ions of interest for structural elucidation of impurities.

  • Sample Preparation: Similar to the HPLC method, with concentrations typically in the range of 10-100 µg/mL.

Potential Impurities in Commercial this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Understanding the synthetic route is key to predicting potential impurities. Common synthetic pathways may introduce regioisomers, unreacted starting materials, or process-related impurities.[2][3] For example, incomplete bromination could leave residual 7-azaindole (B17877), while over-bromination could lead to di-brominated species. HPLC and GC-MS are effective techniques for detecting and identifying these potential impurities.[4]

Role in Drug Development: Targeting Kinase Signaling Pathways

This compound is a pivotal intermediate in the synthesis of kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation and survival.[5]

BRAF-MEK-ERK Signaling Pathway

The BRAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and division. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.[6][7] Vemurafenib, a potent BRAF inhibitor, incorporates the 7-azaindole scaffold derived from this compound.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (this compound derivative) Vemurafenib->BRAF

Caption: The BRAF-MEK-ERK signaling pathway and the inhibitory action of Vemurafenib.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal rearrangements leading to fusion proteins), can become a potent oncogenic driver in various cancers, including non-small cell lung cancer.[8][9] ALK fusion proteins activate downstream signaling pathways such as the PI3K/AKT and JAK/STAT pathways, promoting tumor growth.[10] this compound is used to synthesize inhibitors targeting these aberrant ALK fusion proteins.

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation ALK_Inhibitor ALK Inhibitor (this compound derivative) ALK_Inhibitor->ALK_Fusion

Caption: The ALK fusion protein signaling pathway and the action of ALK inhibitors.

DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a kinase involved in a wide range of cellular processes, including cell proliferation and neurodevelopment.[11] Dysregulation of DYRK1A has been implicated in several diseases, including certain cancers and neurodegenerative disorders.[12] The 7-azaindole scaffold is a privileged structure for the development of DYRK1A inhibitors.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A Substrates Downstream Substrates (e.g., Cyclin D1, FOXO1) DYRK1A->Substrates Cellular_Processes Cell Cycle Regulation, Apoptosis, etc. Substrates->Cellular_Processes DYRK1A_Inhibitor DYRK1A Inhibitor (7-azaindole derivative) DYRK1A_Inhibitor->DYRK1A

Caption: The DYRK1A signaling pathway and its inhibition by 7-azaindole derivatives.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow Start Receive Commercial This compound Visual Visual Inspection (Color, Form) Start->Visual HPLC HPLC Analysis (Purity Assay) Visual->HPLC NMR ¹H NMR Analysis (Structure Confirmation) HPLC->NMR LCMS LC-MS Analysis (Impurity ID) NMR->LCMS Decision Accept/Reject Based on Specs LCMS->Decision End Qualified for Use Decision->End Accept

Caption: A typical experimental workflow for the purity assessment of this compound.

References

A Comparative FT-IR Analysis of 5-Bromo-7-azaindole and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic guide for researchers and drug development professionals, this report details the Fourier-Transform Infrared (FT-IR) analysis of the pivotal pharmaceutical intermediate, 5-Bromo-7-azaindole, and its precursors. By presenting comparative spectral data, detailed experimental protocols, and visual representations of the synthetic and analytical workflows, this guide serves as a practical resource for the identification and characterization of these key compounds.

This comparison guide provides an objective analysis of the FT-IR spectral data for this compound, a significant building block in the synthesis of various therapeutic agents, and two of its key synthetic intermediates: 2-amino-3-methyl-5-bromopyridine and 2-nitro-3-methyl-5-bromopyridine. Understanding the vibrational spectroscopy of these compounds is crucial for reaction monitoring, quality control, and the structural elucidation of novel derivatives in the drug development pipeline.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for this compound and its intermediates. The assignments are based on characteristic group frequencies and published spectroscopic studies. The data highlights the vibrational changes that occur during the synthetic transformation of the starting material to the final product.

Vibrational Mode 2-amino-3-methyl-5-bromopyridine (cm⁻¹) 2-nitro-3-methyl-5-bromopyridine (cm⁻¹) This compound (cm⁻¹)
N-H Stretch3444, 3335-3100-2800 (broad)
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Methyl)~2950-2850~2950-2850-
C=N Stretch~1652~1600~1600
C=C Stretch (Aromatic)~1592~1580~1580
N-O Stretch (Asymmetric)-~1530-
N-O Stretch (Symmetric)-~1350-
N-H Bend~1600-~1540
C-H Bend (Methyl)~1465, 1380~1460, 1375-
C-N Stretch~1300~1300~1300
C-Br StretchBelow 600Below 600Below 600

Experimental Protocols

Synthesis of 2-nitro-3-methyl-5-bromopyridine from 2-amino-3-methyl-5-bromopyridine

This procedure outlines the oxidation of the amino group to a nitro group, a key step in the synthesis of this compound.

  • In an ice-water bath, 10.8 g (57.8 mmol) of 2-amino-3-methyl-5-bromopyridine is added to 60 mL of concentrated sulfuric acid under mechanical stirring, maintaining the temperature below 5°C.[1]

  • A pre-cooled solution of Caro's acid (prepared by mixing 86.4 mL of hydrogen peroxide and 179.2 mL of concentrated sulfuric acid) is added dropwise to the reaction mixture.[1]

  • After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.[1]

  • The reaction mixture is then carefully poured into a mixture of ice and water, and the pH is adjusted with a sodium hydroxide (B78521) solution to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold water, and dried under a vacuum to yield 2-nitro-3-methyl-5-bromopyridine.

FT-IR Spectroscopic Analysis

The following is a general protocol for acquiring FT-IR spectra of solid samples.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

  • The ground sample is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR region and serves as a matrix.

  • The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a thin, transparent pellet.

  • The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

  • A background spectrum of a blank KBr pellet is recorded to account for any atmospheric and instrumental variations.

  • The sample pellet is then scanned over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualizing the Process

To better illustrate the relationships between the compounds and the analytical workflow, the following diagrams have been generated.

Synthesis_Pathway 2-amino-3-methyl-5-bromopyridine 2-amino-3-methyl-5-bromopyridine 2-nitro-3-methyl-5-bromopyridine 2-nitro-3-methyl-5-bromopyridine 2-amino-3-methyl-5-bromopyridine->2-nitro-3-methyl-5-bromopyridine Oxidation Intermediate Intermediate 2-nitro-3-methyl-5-bromopyridine->Intermediate Ring Formation Steps This compound This compound Intermediate->this compound Reduction & Cyclization

Caption: Synthetic pathway of this compound.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Background Scan Background Scan Press Pellet->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Data Processing Data Processing Sample Scan->Data Processing FT-IR Spectrum FT-IR Spectrum Data Processing->FT-IR Spectrum

Caption: FT-IR analysis workflow.

References

A Comparative Analysis of 5-Bromo-7-azaindole and its N-oxide Derivative for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, characterization, and potential biological significance of 5-Bromo-7-azaindole and its 7-oxide derivative, providing valuable insights for their application in kinase inhibitor research and drug discovery.

This guide offers a detailed comparison of this compound and its corresponding N-oxide, 5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide. This compound is a well-established building block in medicinal chemistry, notably as a key intermediate in the synthesis of the BRAF kinase inhibitor Vemurafenib.[1] The introduction of an N-oxide functionality can significantly alter a molecule's physicochemical and pharmacological properties, including solubility, metabolic stability, and target engagement. This comparison aims to provide researchers with the necessary data to evaluate the potential of the N-oxide derivative in the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and available spectroscopic data for both compounds is presented below. While extensive data is available for this compound, experimental data for its N-oxide derivative is limited in the public domain.

PropertyThis compoundThis compound N-oxide
CAS Number 183208-35-71092580-91-0
Molecular Formula C₇H₅BrN₂C₇H₅BrN₂O
Molecular Weight 197.03 g/mol 213.03 g/mol
Appearance White to light yellow solidNot available
Melting Point 178-179 °CNot available
¹H NMR (DMSO-d₆) δ 11.91 (br s, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H)Not available
¹³C NMR (DMSO-d₆) δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0Not available

Synthesis and Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the bromination of 7-azaindole (B17877). Another approach starts from 2-amino-3-methyl-5-bromopyridine, which undergoes oxidation, followed by cyclization to form the azaindole ring.[2]

Example Protocol: Synthesis from 2-hydrazino-5-bromopyridine [1]

  • Dissolve 2-hydrazino-5-bromopyridine in a suitable solvent.

  • Add concentrated sulfuric acid and a catalyst mixture (e.g., phosphorus oxychloride, copper acetate, and niobium pentachloride).

  • Heat the mixture to 70-90 °C.

  • Add acetaldehyde (B116499) dropwise while stirring and reflux for 3-4 hours.

  • Cool the reaction to room temperature and filter.

  • The filtrate is purified by reduced pressure distillation and recrystallization to yield this compound.

Synthesis of this compound N-oxide

General Protocol for N-oxidation of 7-Azaindole Derivatives [3]

  • Dissolve the 7-azaindole derivative (in this case, this compound) in a suitable organic solvent (e.g., THF, ethylene (B1197577) glycol monomethyl ether).

  • Add hydrogen peroxide (the molar ratio of azaindole to hydrogen peroxide is typically 1:1.1 to 1:2).

  • Maintain the reaction temperature between 5-15 °C for 2-5 hours.

  • Upon completion, the N-oxide product can be isolated and purified using standard techniques.

Biological Activity and Kinase Inhibition

The 7-azaindole scaffold is a well-recognized "hinge-binding" motif in kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[4] The parent compound, this compound, is a key precursor to Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is pivotal in the MAPK/ERK signaling pathway implicated in melanoma.

The introduction of an N-oxide can modulate the electronic properties and steric profile of the parent molecule. This can lead to altered binding affinities for the target kinase, potentially improving potency or selectivity. Furthermore, N-oxidation can enhance aqueous solubility and alter metabolic pathways, which are critical aspects of drug development.

While no specific biological data for this compound N-oxide has been found, it is hypothesized that this derivative could exhibit inhibitory activity against various kinases. Its evaluation in a panel of kinase assays would be a critical step in characterizing its potential as a drug lead.

Comparative Summary and Future Perspectives

FeatureThis compoundThis compound N-oxide (projected)
Synthesis Well-established routes available.Plausible synthesis via N-oxidation of the parent compound.
Characterization Fully characterized (NMR, MS, IR, mp).Limited publicly available data. Further characterization is required.
Biological Activity Precursor to potent kinase inhibitors (e.g., Vemurafenib).Unknown, but potential for modulated kinase inhibitory activity.
Physicochemical Properties Moderate solubility in organic solvents.Expected to have increased polarity and potentially higher aqueous solubility.

The N-oxide derivative of this compound represents an unexplored area with potential for the development of novel kinase inhibitors. The projected increase in polarity and the potential for altered target interactions make it an attractive candidate for further investigation. Researchers are encouraged to synthesize and characterize this compound and evaluate its biological activity against a panel of kinases to fully understand its therapeutic potential.

Visualizing the Concepts

To aid in the understanding of the relationships and workflows discussed, the following diagrams have been generated.

Synthesis_Workflow Synthesis Workflow Comparison cluster_Parent This compound Synthesis cluster_N_Oxide This compound N-oxide Synthesis 7-Azaindole 7-Azaindole Bromination Bromination 7-Azaindole->Bromination This compound This compound Bromination->this compound 5-Bromo-7-azaindole_start This compound N-Oxidation N-Oxidation 5-Bromo-7-azaindole_start->N-Oxidation 5-Bromo-7-azaindole_N-oxide This compound N-oxide N-Oxidation->5-Bromo-7-azaindole_N-oxide

Caption: Comparative synthesis workflows for this compound and its N-oxide derivative.

Signaling_Pathway Simplified MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Vemurafenib Vemurafenib (derived from this compound) Vemurafenib->BRAF

Caption: The MAPK/ERK pathway, a key target for inhibitors derived from this compound.

References

A Comparative Analysis of 5-Bromo-7-azaindole and 6-Bromo-7-azaindole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities, synthetic applications, and therapeutic potential of two key isomers of bromo-7-azaindole.

In the landscape of medicinal chemistry, the 7-azaindole (B17877) scaffold has emerged as a privileged structure, serving as the foundation for numerous clinically successful drugs. The introduction of a bromine atom to this core at different positions significantly influences the molecule's physicochemical properties and its utility as a synthetic intermediate. This guide provides a comparative overview of the biological activities of 5-Bromo-7-azaindole and 6-Bromo-7-azaindole, focusing on their application in the development of targeted therapeutics. While direct comparative studies on the parent molecules are limited, a wealth of data on their derivatives highlights their distinct roles and potential in drug discovery.

Introduction to 5-Bromo- and 6-Bromo-7-azaindole

This compound and 6-Bromo-7-azaindole are structural isomers, both featuring a pyrrolopyridine core with a bromine substituent. This bromine atom is not merely a structural feature; it serves as a crucial synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to build complex, biologically active molecules.[1] The position of the bromine atom, however, dictates the regioselectivity of these modifications and ultimately influences the biological profile of the resulting derivatives. The vast majority of published research has centered on this compound, establishing it as a cornerstone in the synthesis of numerous kinase inhibitors.[1][2][3][4][5]

Comparative Biological Activity: A Tale of Two Isomers

A direct, head-to-head comparison of the intrinsic biological activity of this compound and 6-Bromo-7-azaindole is not extensively documented in publicly available literature. The primary value of these compounds lies in their role as versatile scaffolds for the synthesis of more complex derivatives. Therefore, a meaningful comparison is best achieved by examining the biological activities of the compounds derived from each isomer.

Kinase Inhibition: The Forte of this compound Derivatives

The 7-azaindole nucleus is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[6] The strategic placement of the bromine atom at the 5-position has been extensively exploited to generate a multitude of potent and selective kinase inhibitors.

Derivatives of this compound have shown remarkable efficacy against a range of kinases implicated in cancer and other diseases. For instance, it is a key intermediate in the synthesis of Vemurafenib, a potent BRAF V600E inhibitor, and Pexidartinib, a CSF1R inhibitor.[3][4] The following table summarizes the inhibitory activities of several kinase inhibitors derived from the this compound scaffold.

Derivative ClassTarget Kinase(s)IC50 ValuesReference
3,5-disubstituted-7-azaindolesALKNot specified in abstract[2]
3,5-diarylated-7-azaindolesDYRK1ANot specified in abstract[2]
C-3 aryl-7-azaindoleJAK2260 nM[2]
7-azaindole derivativesPI3Kγ0.05 µM (for compound 10)[7]
7-azaindole derivativesFGFR4Potent inhibition by compounds 24 and 30[8]

While less explored, derivatives of 6-Bromo-7-azaindole have also been investigated as kinase inhibitors, though with generally less potent or selective profiles reported in some comparative studies. One study noted that 6-azaindole (B1212597) derivatives showed lower inhibitory activity and selectivity for certain kinases compared to their 7-azaindole counterparts.[2]

Cytotoxicity and Anti-proliferative Activity

The anti-cancer potential of bromo-7-azaindole derivatives is often evaluated through their cytotoxicity against various cancer cell lines. Derivatives of this compound have demonstrated significant anti-proliferative effects.

Cell LineDerivative TypeIC50/GI50 ValuesReference
HepG2, A549, Skov-35-bromo-7-azaindolin-2-one derivative (23p)2.357–3.012 µM[9]
MCF-77-azaindole analog (4g)15.56 µM[10]
HeLa, MCF-7, MDA MB-2317-azaindole derivative (7-AID)16.96 µM (HeLa), 14.12 µM (MCF-7), 12.69 µM (MDA MB-231)[11]

Data on the cytotoxicity of derivatives specifically synthesized from 6-Bromo-7-azaindole is less prevalent in the literature, further underscoring the research focus on the 5-bromo isomer.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a general guideline for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound, 6-Bromo-7-azaindole, or their derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of the plate, add the kinase enzyme diluted in kinase assay buffer.

    • Add the test compound solution to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

    • Add the kinase substrate to all wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound, 6-Bromo-7-azaindole, or their derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include wells with DMSO only as a vehicle control and wells with media only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of 7-azaindole derivatives are often mediated through their modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and interpreting experimental data.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Kinase_Inhibition_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction CompoundPrep->ReactionSetup Incubation Incubate ReactionSetup->Incubation Detection Add Detection Reagents Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The available evidence strongly suggests that this compound is a more extensively validated and versatile building block for the development of kinase inhibitors compared to its 6-bromo counterpart. The wealth of successful examples, including approved drugs, underscores its importance in modern medicinal chemistry. While 6-Bromo-7-azaindole remains a less explored scaffold, it may offer unique structural and electronic properties that could be advantageous for targeting specific biological pathways or overcoming drug resistance.

Future research should aim to conduct direct, side-by-side comparisons of the biological activities of derivatives synthesized from both 5-Bromo- and 6-Bromo-7-azaindole against a broad panel of kinases and cancer cell lines. Such studies would provide a clearer understanding of the structure-activity relationships governed by the bromine position and could unveil novel therapeutic opportunities for the under-investigated 6-bromo isomer. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and contribute to the ongoing development of innovative 7-azaindole-based therapeutics.

References

A Researcher's Guide to Interpreting the Certificate of Analysis for 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the quality of starting materials is paramount. For researchers utilizing 5-Bromo-7-azaindole, a key building block in the synthesis of various kinase inhibitors and other therapeutic agents, a thorough understanding of its Certificate of Analysis (CoA) is crucial for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of typical quality attributes for this compound, offers insights into common analytical techniques, and discusses potential impurities and alternative reagents.

Interpreting the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a formal document that outlines the quality and purity of a chemical substance. When evaluating this compound from different suppliers, researchers should pay close attention to the following key parameters. Below is a summary of typical specifications gathered from various sources.

Table 1: Comparison of Typical Certificate of Analysis Data for this compound

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Appearance Off-white to light yellow solid[1]Pale yellow crystalline powderDark yellow powder[2]
Purity (by HPLC/LCMS) ≥ 99.0%99.62%[1]≥ 97%
Purity (by NMR) > 95%[2]Consistent with structureNot specified
Purity (by GC) >99.0%Not specifiedNot specified
Water Content (Karl Fischer) ≤ 0.30%0.07%Not specified
Residue on Ignition ≤ 0.30%0.08%Not specified
Melting Point 178.0-182.0 °CNot specified176-180 °C
Single Maximum Impurity ≤ 0.30%Not specifiedNot specified
Total Impurities < 1.00%Not specifiedNot specified

Note: Data is compiled from publicly available information and representative CoAs. Actual values may vary by lot.

Alternatives to this compound

While this compound is a versatile reagent, other functionalized azaindoles can serve as valuable alternatives in specific synthetic strategies, particularly in the development of kinase inhibitors.[3][4][5][6][7] The choice of building block can influence factors such as reactivity, solubility, and the potential for downstream functionalization.

Table 2: Comparison of this compound with Alternative Azaindole Building Blocks

CompoundCAS NumberMolecular FormulaMolecular WeightTypical PurityKey Features and Applications
This compound 183208-35-7C₇H₅BrN₂197.03≥ 97-99%Widely used for Suzuki and other cross-coupling reactions at the 5-position. A key intermediate for Vemurafenib and Venetoclax.[8]
4-Bromo-7-azaindole 348640-06-2C₇H₅BrN₂197.03≥ 96-97%Offers a different substitution pattern for SAR studies.
5-Chloro-7-azaindole 866546-07-8C₇H₅ClN₂152.58≥ 97%[9]The chloro-substituent provides different reactivity in cross-coupling reactions compared to the bromo-analog.
4-Chloro-7-azaindole 55052-28-3C₇H₅ClN₂152.58≥ 97%[10]An alternative regioisomer for exploring structure-activity relationships.

Experimental Protocols for Quality Assessment

To independently verify the quality of this compound or to compare different batches, the following experimental protocols can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and identifying potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water.

¹H NMR Spectroscopy for Structural Confirmation

Proton NMR is essential for confirming the chemical structure and identifying organic impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[12][13] Ensure the sample is fully dissolved.

  • Parameters:

    • Acquire a standard proton spectrum.

    • Typical chemical shifts (in DMSO-d₆): Resonances for the aromatic protons and the N-H proton of the pyrrole (B145914) ring are expected. The exact shifts can vary slightly based on concentration and residual water in the solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample solution, splitless injection.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Understanding Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. Awareness of these routes can help researchers anticipate and identify potential contaminants.

A common synthetic pathway starts from 7-azaindole, which undergoes bromination. Another approach involves the synthesis of the substituted pyridine (B92270) ring followed by the formation of the pyrrole ring.[14]

Potential impurities may include:

  • Unreacted starting materials: Residual 7-azaindole.

  • Isomeric impurities: 4-Bromo-7-azaindole or 6-Bromo-7-azaindole, depending on the regioselectivity of the bromination step.

  • Over-brominated species: Di- or tri-brominated azaindoles.

  • Residual solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethyl acetate, dichloromethane).

  • Reagents from synthesis: Traces of brominating agents or catalysts.

Visualizing the Quality Control Workflow

A robust quality control process is essential to ensure the consistent quality of this compound. The following diagram illustrates a typical workflow.

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Release raw_material Raw Material (this compound) visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc HPLC (Purity, Impurities) solubility_test->hplc nmr ¹H NMR (Structure Confirmation) solubility_test->nmr gcms GC-MS (Residual Solvents) solubility_test->gcms kf Karl Fischer (Water Content) solubility_test->kf roi Residue on Ignition solubility_test->roi data_review Data Review & CoA Generation hplc->data_review nmr->data_review gcms->data_review kf->data_review roi->data_review release Product Release data_review->release quarantine Quarantine/ Rejection data_review->quarantine

Caption: Quality Control Workflow for this compound.

Signaling Pathways and Logical Relationships

The utility of this compound as a building block is evident in its role in the synthesis of kinase inhibitors. The azaindole scaffold often serves as a hinge-binding motif, mimicking the adenine (B156593) core of ATP.

Signaling_Pathway cluster_synthesis Synthesis cluster_action Mechanism of Action azaindole This compound (Building Block) coupling Cross-Coupling (e.g., Suzuki) azaindole->coupling inhibitor Kinase Inhibitor (Final Product) coupling->inhibitor binding Inhibitor Binding to ATP Pocket inhibitor->binding kinase Protein Kinase (e.g., BRAF) kinase->binding atp ATP atp->kinase inhibition Inhibition of Kinase Activity binding->inhibition downstream Blockade of Downstream Signaling inhibition->downstream effect Therapeutic Effect (e.g., Anti-cancer) downstream->effect

Caption: Role of this compound in Kinase Inhibition.

By carefully scrutinizing the Certificate of Analysis and being aware of potential pitfalls and alternative reagents, researchers can confidently utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-7-azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Handling

Researchers, scientists, and drug development professionals must handle 5-Bromo-7-azaindole with care, adhering to strict safety protocols throughout its use and disposal. This compound is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2][3] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1]

Proper personal protective equipment (PPE) is mandatory when handling this substance. Below is a summary of required safety measures.

Safety Measure Requirement Citation
Eye Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3]
Skin Protection Protective clothing to prevent skin exposure.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated.[2][3]
Ventilation Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a brominated organic compound, it falls under the category of halogenated organic waste and requires specific disposal procedures.

1. Waste Segregation:

  • Crucially, segregate waste containing this compound from all other waste streams. [5][6][7]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6][8]

  • Do Not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[7]

  • Avoid contamination with acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[5]

2. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials such as weighing paper, gloves, and absorbent pads, in the designated halogenated waste container.

  • Ensure the waste container is made of a compatible material (e.g., polyethylene) and has a secure, screw-top cap.[7]

  • The container must be kept tightly closed except when adding waste to prevent the release of vapors.[8]

  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and a list of all constituents and their approximate percentages.[5]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[1][2][3]

3. Accidental Spill Cleanup:

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear the appropriate PPE as detailed in the table above.

  • Prevent the formation of dust.[1]

  • For solid spills, carefully sweep up the material and place it into the designated halogenated waste container. A high-efficiency vacuum cleaner can also be used.[1]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

  • Place all contaminated absorbent materials into the sealed halogenated waste container.

  • Wash the spill site thoroughly after the material has been collected.[1]

4. Final Disposal:

  • The final disposal of halogenated waste is typically through incineration by a licensed hazardous waste disposal service.[6][7]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[9]

  • Always follow your local, state, and federal regulations for hazardous waste disposal.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal generate_waste Generate this compound Waste (e.g., unused solid, contaminated items) collect_waste Collect in a designated, compatible, and labeled 'Halogenated Waste' container. generate_waste->collect_waste spill Accidental Spill Occurs cleanup_spill Clean up spill using appropriate PPE and absorbent materials. spill->cleanup_spill seal_container Keep container tightly sealed when not in use. collect_waste->seal_container package_spill_waste Package cleanup materials in the same designated 'Halogenated Waste' container. cleanup_spill->package_spill_waste package_spill_waste->collect_waste store_container Store in a cool, dry, well-ventilated area away from incompatible materials. seal_container->store_container contact_ehs Contact Institutional EHS for waste pickup. store_container->contact_ehs professional_disposal Professional disposal by a licensed hazardous waste contractor (typically via incineration). contact_ehs->professional_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromo-7-azaindole (CAS No: 183208-35-7), a key intermediate in pharmaceutical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards requiring comprehensive protection. It is harmful if swallowed, causes severe skin irritation and serious eye damage, and may lead to respiratory irritation.[1][2][3][4][5] The substance is also recognized as toxic to aquatic life with long-lasting effects.[1]

Minimum Required PPE:

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles with side shields (conforming to EN166 or NIOSH standards). A face shield is recommended for larger quantities or when splashing is possible.[1][6][7]To prevent contact with the eyes, which can cause serious, irreversible damage.[2][3][7]
Skin Protection Nitrile rubber gloves (check breakthrough time). A lab coat is mandatory. For extensive handling, a chemical-resistant suit is advised.[1][2][7][8]To avoid skin irritation and potential absorption.[1][3] Contaminated clothing must be removed and washed before reuse.[1][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[1][6][8] If ventilation is inadequate or for high-concentration exposure, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges (Type P3, EN 143) must be used.[2][6][7]To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][3]

Safe Handling and Storage Protocol

Proper handling and storage are crucial to minimize exposure risk and maintain chemical integrity.

Operational Steps:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize dust and aerosol formation.[2][6][7]

  • Handling: Avoid all direct contact with the substance.[6][7] Do not breathe dust.[1][6] Weighing and transferring should be done carefully to prevent dust generation.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][3][6] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[1][3][5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][6] The product should be stored locked up and away from incompatible materials such as strong oxidizing agents.[1][3][6][7][9]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6]

Exposure Route First Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6][7]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][6][7]
Inhalation Move the exposed individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][2][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][2][6][7]

Spill and Disposal Management

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.[6]

  • Wear the full personal protective equipment as described in Section 1.

  • Avoid generating dust.[1][6][7]

  • Carefully sweep up or vacuum the spilled solid material.[1][6]

  • Collect the waste in a suitable, labeled, and sealed container for disposal.[1][6]

  • Do not allow the substance to enter drains or waterways.[1][6]

Waste Disposal: Disposal must be conducted in accordance with all local, regional, and national regulations.[1][3][6] The chemical waste should be handled by a licensed disposal company.[6] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Formula C₇H₅BrN₂[2][6][7][10]
Molecular Weight 197.03 g/mol [1][6][7][10]
Appearance White to yellow or light brown crystalline powder/solid[1][6][8][11]
Melting Point 169 - 180.7 °C[1][2][6][7][10]
Boiling Point ~357 °C (Predicted)[1][6]
log Pow (Octanol/Water) 1.8 - 2.225[2][3][6]
Storage Temperature Room Temperature, in a dry place[11][12]

Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A 1. Review SDS & Assess Risks B 2. Verify Engineering Controls (Fume Hood) A->B C 3. Don Full PPE B->C D 4. Carefully Weigh & Transfer Compound C->D E 5. Perform Experiment Under Ventilation D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE Correctly F->G H 8. Segregate Waste (Solid & Contaminated PPE) G->H I 9. Arrange for Licensed Chemical Disposal H->I J Spill or Exposure Occurs K Execute First Aid & Spill Response J->K

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-azaindole
Reactant of Route 2
5-Bromo-7-azaindole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.